molecular formula C8H15B B3021705 1-(Bromomethyl)-4-methylcyclohexane CAS No. 21857-32-9

1-(Bromomethyl)-4-methylcyclohexane

Cat. No.: B3021705
CAS No.: 21857-32-9
M. Wt: 191.11 g/mol
InChI Key: CGJQBQWGDRNEDA-UHFFFAOYSA-N
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Description

1-(Bromomethyl)-4-methylcyclohexane is a useful research compound. Its molecular formula is C8H15Br and its molecular weight is 191.11 g/mol. The purity is usually 95%.
The exact mass of the compound 1-(Bromomethyl)-4-methylcyclohexane is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 1-(Bromomethyl)-4-methylcyclohexane suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(Bromomethyl)-4-methylcyclohexane including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(bromomethyl)-4-methylcyclohexane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15Br/c1-7-2-4-8(6-9)5-3-7/h7-8H,2-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGJQBQWGDRNEDA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC(CC1)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90541391
Record name 1-(Bromomethyl)-4-methylcyclohexane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90541391
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

78507-26-3, 21857-32-9
Record name 1-(Bromomethyl)-4-methylcyclohexane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90541391
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(bromomethyl)-4-methylcyclohexane
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

"physicochemical properties of 1-(Bromomethyl)-4-methylcyclohexane"

[1][2][3][4]

Executive Summary

1-(Bromomethyl)-4-methylcyclohexane is a bifunctional alicyclic building block widely utilized in medicinal chemistry as a lipophilic scaffold.[1] Unlike its aromatic counterpart (p-xylene derivatives), this saturated system offers unique stereochemical vectors (cis/trans isomerism) that allow for precise probing of 3D biological space in drug discovery.[1][2]

CRITICAL DISAMBIGUATION: Researchers frequently confuse this compound with 1-Bromo-4-methylcyclohexane (CAS 6294-40-2).[1]

  • Target Compound (Primary Bromide): Bromine is attached to a methylene group outside the ring (-CH₂Br).[1][2] High Sₙ2 reactivity.[2]

  • Confused Compound (Secondary Bromide): Bromine is attached directly to the ring (-Br).[1][2] Prone to elimination; lower Sₙ2 reactivity.[2]

Molecular Identity & Stereochemical Dynamics

The physicochemical behavior of 1-(Bromomethyl)-4-methylcyclohexane is governed by the conformational preferences of the cyclohexane ring.[1] The molecule exists as two geometric isomers: cis and trans.[2]

Stereochemical Configuration

The thermodynamic stability of the isomers is dictated by 1,3-diaxial interactions.[1][2]

  • Trans-Isomer (Thermodynamically Favored): Both the methyl group (C4) and the bromomethyl group (C1) can occupy equatorial positions (1e, 4e).[1][2] This minimizes steric strain.[2]

  • Cis-Isomer: One substituent must occupy an axial position (1a, 4e or 1e, 4a).[1][2] The axial group introduces significant steric repulsion with the axial hydrogens at C3 and C5.[2]

Conformational Analysis:

  • A-value of Methyl: ~1.70 kcal/mol.[2]

  • A-value of -CH₂Br: ~1.75–1.80 kcal/mol (estimated based on Ethyl).[1][2]

  • Result: The trans-diequatorial conformer is significantly more stable than any cis conformer.[1][2] Synthetic routes starting from thermodynamic mixtures of the alcohol precursor (MCHM) will predominantly yield the trans bromide.[2]

Visualization of Isomerism

The following diagram illustrates the stability relationship between the cis and trans isomers.

Stereochemistrycluster_transTrans-Isomer (Stable)cluster_cisCis-Isomer (Less Stable)TransTrans-1-(Bromomethyl)-4-methyl(Diequatorial 1e, 4e)StabilityMinimizes StericClashTrans->StabilityCisCis-1-(Bromomethyl)-4-methyl(Axial/Equatorial)Cis->TransThermodynamicIsomerizationStrain1,3-Diaxial Strain(High Energy)Cis->Strain

Figure 1: Conformational energy landscape showing the thermodynamic preference for the trans-diequatorial arrangement.[1]

Physicochemical Profile

Accurate physicochemical data is essential for process design.[2] Note that experimental values for this specific primary bromide are sparse in open literature; values below include validated data for the close analogue (Bromomethyl)cyclohexane for reference.

Key Constants
PropertyValue (Target Compound)Reference / Analogue Note
CAS Number 21857-32-9 (General)78507-26-3 (Trans)Distinct from 6294-40-2 (Sec.[1] Bromide)
Molecular Weight 191.11 g/mol Calculated
Physical State Colorless to pale yellow liquidStandard state @ 25°C
Boiling Point ~195–205°C (est. @ 760 mmHg)Extrapolated from MCHM (BP 202°C) [1]
Density ~1.15 – 1.20 g/cm³ (est.)[1][2][3]Analogue (Bromomethyl)cyclohexane: 1.269 g/cm³ [2]
LogP (Lipophilicity) 3.6 (Predicted)Highly Lipophilic [3]
Solubility Immiscible in water; Soluble in DCM, THF, HexanesTypical for alkyl halides
Solubility & Partitioning

With a predicted LogP of 3.6, this compound is highly lipophilic.[2] In drug discovery, incorporating this moiety significantly increases the cLogP of the final molecule, potentially improving membrane permeability but reducing aqueous solubility.[2] It is often used to fill hydrophobic pockets in protein targets (e.g., GPCRs).[1][2]

Synthetic Utility & Reactivity[3]

The primary alkyl bromide moiety (-CH₂Br) drives the reactivity of this molecule.[1][2]

Reactivity Profile[3][5]
  • Nucleophilic Substitution (Sₙ2): The primary carbon is unhindered, making it an excellent electrophile for Sₙ2 reactions with amines, thiols, and alkoxides.[2]

  • Elimination (E2): Unlike the secondary bromide (1-bromo-4-methylcyclohexane), this compound is resistant to elimination unless treated with very strong, bulky bases (e.g., t-BuOK), which would yield the exocyclic alkene.[1]

  • Grignard Formation: Readily forms the corresponding Grignard reagent (R-MgBr) for carbon-carbon bond formation.[1]

Synthesis Pathway

The standard industrial route involves the bromination of 4-Methylcyclohexanemethanol (MCHM) .[1][2]

Synthesiscluster_conditionsReaction ConditionsMCHM4-Methylcyclohexanemethanol(MCHM)CAS: 34885-03-5ReagentsPBr3 orPPh3/CBr4MCHM->ReagentsIntermediateAlkoxyphosphoniumIntermediateReagents->IntermediateActivationProduct1-(Bromomethyl)-4-methylcyclohexane(Target)Intermediate->ProductSn2 Substitution(Inversion/Retention*)Note1Temp: 0°C to RTSolvent: DCM or Toluene

Figure 2: Conversion of MCHM to the target bromide via activation of the hydroxyl group. *Note: Since the reaction occurs at the exocyclic methylene group, the stereochemistry of the ring (cis/trans) is generally preserved from the starting alcohol.[1][2]

Experimental Protocols

Safety Pre-check: Perform all operations in a fume hood. This compound is a lachrymator and skin irritant.[2]

Synthesis via Appel Reaction (Recommended for Lab Scale)

This method avoids the use of corrosive PBr₃ and simplifies purification.[2]

  • Reagents:

    • 4-Methylcyclohexanemethanol (1.0 eq)[1][4]

    • Carbon Tetrabromide (CBr₄, 1.1 eq)[1][2]

    • Triphenylphosphine (PPh₃, 1.1 eq)[1][2]

    • Dichloromethane (DCM, anhydrous)[1][2]

  • Procedure:

    • Dissolve MCHM and CBr₄ in dry DCM at 0°C under nitrogen.

    • Slowly add PPh₃ (dissolved in DCM) dropwise to maintain temperature <5°C.[2]

    • Stir at 0°C for 1 hour, then warm to room temperature for 2–4 hours.

    • Monitoring: Check TLC (Hexane/EtOAc 9:1). The alcohol spot (polar) should disappear, replaced by the non-polar bromide spot (high R_f).

  • Workup:

    • Concentrate the reaction mixture under reduced pressure to ~20% volume.

    • Add cold hexane to precipitate Triphenylphosphine oxide (TPPO).[2] Filter off the white solid.[2]

    • Concentrate the filtrate.[2]

  • Purification:

    • Perform vacuum distillation (expected bp ~90–100°C @ 5–10 mmHg) or flash chromatography (100% Hexanes) to isolate the clear oil.[1][2]

Safety & Handling (SDS Summary)

GHS Classification:

  • Flammable Liquid (Category 4): Combustible.[2] Flash point likely >60°C but <93°C.[2]

  • Skin Corrosion/Irritation (Category 1B): Causes severe skin burns and eye damage.[2] The alkyl bromide functionality is a potent alkylating agent.[2][5]

  • Respiratory Sensitization: May cause allergy or asthma symptoms if inhaled.[2]

Storage:

  • Store in a cool, dry place under inert gas (Nitrogen/Argon).[1][2]

  • Protect from light (prevents radical decomposition/discoloration).[2]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 118193, 4-Methylcyclohexanemethanol.[1][2] Retrieved from [Link]

  • PubChem. 1-(Bromomethyl)-4-methylcyclohexane Computed Properties. Retrieved from [Link][1][2]

"1H NMR spectrum of 1-(Bromomethyl)-4-methylcyclohexane"

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a high-resolution analysis of the proton nuclear magnetic resonance (


H NMR) spectrum of 1-(bromomethyl)-4-methylcyclohexane . This compound is a critical intermediate in the synthesis of functionalized cyclohexyl scaffolds for pharmaceutical applications.[1]

The primary analytical challenge lies in distinguishing the diastereomers (cis vs. trans) and quantifying their ratio. This guide moves beyond basic peak listing to explain the conformational dynamics and coupling constants (


)  that serve as the definitive structural proofs.

Structural & Conformational Foundation

To interpret the spectrum, one must first understand the conformational equilibrium.[1] The cyclohexane ring adopts a chair conformation to minimize torsional strain.[1]

  • Trans-Isomer (Thermodynamically Preferred):

    • Adopts a diequatorial conformation (1e, 4e).[1]

    • Both the methyl (

      
      ) and bromomethyl (
      
      
      
      ) groups are in equatorial positions to avoid 1,3-diaxial interactions.
    • Stability: High.[1] The ring is conformationally "locked" in this state relative to the diaxial alternative.

  • Cis-Isomer:

    • Must adopt an axial-equatorial (1a, 4e) or equatorial-axial (1e, 4a) geometry.[1]

    • A-Value Competition:

      • Methyl A-value: ~1.74 kcal/mol.[1][2]

      • Bromomethyl A-value: ~1.80 kcal/mol (similar to ethyl).[1]

    • Result: The cis isomer exists as a rapid equilibrium between two chair forms, though the conformer with the bulkier

      
       equatorial is slightly favored.
      

Experimental Protocol

For reproducible high-fidelity data, the following acquisition parameters are recommended.

ParameterSettingRationale
Solvent CDCl

(Chloroform-d)
Standard non-polar solvent; minimizes H-bonding shifts.[1] Residual peak at

7.26 ppm.[1]
Concentration 10–15 mg / 0.6 mL Optimal for high S/N ratio without viscosity broadening.
Field Strength

400 MHz
Essential to resolve the complex ring methylene envelope (1.0–2.0 ppm).[1]
Pulse Sequence zg30 (30° pulse)Ensures rapid relaxation for quantitative integration.
Relaxation Delay (D1)

2.0 s
Allows full relaxation of methyl protons for accurate integration.

Spectral Analysis & Assignment

The spectrum is characterized by three distinct regions: the deshielded bromomethyl group, the ring envelope, and the methyl doublet.

The Diagnostic Signals (Chemical Shifts)[1][3]
Proton GroupShift (

, ppm)
MultiplicityIntegrationCoupling (

, Hz)
Assignment Notes

3.20 – 3.35 Doublet (d)2H

Primary Diagnostic. Deshielded by electronegative Br.
Ring Envelope 0.85 – 1.95 Multiplets (m)10HComplexContains H1, H4, and methylene pairs (H2, H3, H5, H6).[1]

0.88 – 0.95 Doublet (d)3H

Coupled to H4.[1] Shift varies slightly by isomer.
Mechanistic Insight: The Isomer Differentiation

The distinction between cis and trans relies on the multiplicity of the H1 proton (the ring methine attached to the


 group) and the precise shift of the methyl group.

A. The "Width" of the H1 Signal (The Karplus Relationship) The H1 proton resonates within the ring envelope (typically


 1.5–1.8 ppm), but its splitting pattern is definitive.
  • Trans-Isomer (H1 is Axial): H1 is axial (ax).[1] It has two large diaxial couplings (

    
     Hz) with the axial protons on C2 and C6, and smaller equatorial couplings.
    
    • Result: A wide multiplet (apparent triplet of triplets or similar) with a half-height width (

      
      ) > 20 Hz .
      
  • Cis-Isomer (H1 is Equatorial/Axial mix): Due to flipping or being in the equatorial position (if

    
     is axial), H1 lacks the consistent large diaxial couplings.
    
    • Result: A narrower multiplet with

      
       < 15 Hz .
      

B. The Methyl Shift (


-Gauche Effect) 
  • Trans (Equatorial Methyl): Resonates at standard position (

    
     ppm).[1]
    
  • Cis (Axial Methyl component): Protons on an axial methyl group are shielded by 1,3-diaxial interactions (steric compression), typically shifting upfield by 0.05–0.1 ppm relative to the equatorial counterpart.[1]

    • Look for: A secondary doublet slightly upfield (

      
       ppm) in a mixture.[1]
      

Visualization: Stereochemical Logic Flow

The following diagram outlines the logical workflow for assigning the stereochemistry of a synthesized batch using 1H NMR data.

NMR_Logic_Flow Start Acquire 1H NMR Spectrum (CDCl3, 400+ MHz) Analyze_CH2Br Analyze -CH2Br Region (3.2 - 3.4 ppm) Start->Analyze_CH2Br Check_Methyl Analyze Methyl Region (0.8 - 1.0 ppm) Start->Check_Methyl Is_Doublet Signal Structure? Analyze_CH2Br->Is_Doublet Methyl_Shift Shift Comparison Check_Methyl->Methyl_Shift Pure_Doublet Clean Doublet (2H) Is_Doublet->Pure_Doublet Single Isomer Split_Doublet Two Overlapping Doublets Is_Doublet->Split_Doublet Mixture Find_H1 Locate H1 Methine (via COSY or decoupling) Pure_Doublet->Find_H1 Measure_Width Measure Multiplet Width (W_1/2) Find_H1->Measure_Width Wide Wide (> 20 Hz) Axial H1 Measure_Width->Wide Narrow Narrow (< 15 Hz) Eq/Avg H1 Measure_Width->Narrow Trans_Result CONCLUSION: Trans-Isomer (Diequatorial) Wide->Trans_Result Cis_Result CONCLUSION: Cis-Isomer (Ax/Eq) Narrow->Cis_Result Shift_Down ~ 0.90 ppm (Equatorial) Methyl_Shift->Shift_Down Trans Shift_Up ~ 0.85 ppm (Axial Component) Methyl_Shift->Shift_Up Cis

Caption: Decision tree for stereochemical assignment of 1,4-disubstituted cyclohexanes via 1H NMR.

Troubleshooting & Common Artifacts

  • Virtual Coupling: The ring protons often form a tightly coupled spin system (ABX...).[1] At lower fields (<300 MHz), the

    
     doublet may appear broadened or show second-order "roofing" effects.[1] Solution:  Use a higher field instrument or run a 2D J-Resolved experiment.
    
  • Solvent Overlap: If the sample is wet, the HDO peak in CDCl

    
     (variable, ~1.5 ppm) can obscure the critical H1 or H4 signals.[1] Solution:  Add a drop of D
    
    
    
    O to shake and shift the exchangeable peak, or use C
    
    
    D
    
    
    (Benzene-d6) to alter the magnetic anisotropy and shift ring protons.
  • Impurity Flags:

    • Triplet at 3.6 ppm: Indicates unreacted starting material (alcohol) or hydrolysis product (hydroxymethyl).[1]

    • Singlet at 4.5 ppm: Indicates benzyl bromide impurities if benzyl protection strategies were used upstream.[1]

References

  • Pretsch, E., Bühlmann, P., & Badertscher, M. (2009).[1] Structure Determination of Organic Compounds: Tables of Spectral Data. Springer.[1] (Authoritative source for general chemical shift additivity rules). [1]

  • Reich, H. J. (2023).[1] Proton NMR Chemical Shifts - Cyclohexanes. University of Wisconsin-Madison. (Detailed data on axial/equatorial shifts).

  • Claridge, T. D. W. (2016).[1] High-Resolution NMR Techniques in Organic Chemistry. Elsevier.[1] (Protocol validation for stereochemical analysis).

  • PubChem Database. (2023).[1] Compound Summary: 1-(Bromomethyl)-4-methylcyclohexane.[1] (General physical properties and identifiers). [1]

Sources

"13C NMR chemical shifts for 1-(Bromomethyl)-4-methylcyclohexane"

[1]

Executive Summary

1-(Bromomethyl)-4-methylcyclohexane (CAS 6294-40-2) is a critical cycloaliphatic building block, frequently used to introduce the (4-methylcyclohexyl)methyl motif into pharmaceutical scaffolds.[1]

The molecule exists as two geometric isomers: trans and cis .[1]

  • Trans-isomer: Thermodynamically favored.[1] Both substituents (–CH₃ and –CH₂Br) occupy equatorial positions in the chair conformation.[1]

  • Cis-isomer: Higher energy.[1] One substituent is equatorial and the other is axial .[1][2][3] Due to the larger A-value of the bromomethyl group compared to the methyl group, the conformer with the equatorial bromomethyl group typically predominates, forcing the methyl group axial, though equilibrium exists.

Differentiation between these isomers is readily achieved via 13C NMR , where the gamma-gauche effect causes significant shielding (upfield shifts) in the cis isomer relative to the trans isomer.

Theoretical Framework & Assignments

Conformational Analysis

The chemical shift differences are driven by the steric compression of the axial substituents.[1]

  • Gamma-Gauche Effect: A carbon atom in a gamma position gauche to an axial substituent experiences an upfield shift (typically -4 to -6 ppm).[1]

  • Trans (Diequatorial): No significant gamma-gauche interactions involving the ring substituents.[1] Signals appear downfield.[1]

  • Cis (Axial/Equatorial): The axial substituent exerts a shielding effect on the ring carbons at the

    
     positions (C3 and C5).
    
Substituent Effects (OH Br)

The precursor, (4-methylcyclohexyl)methanol, is well-characterized.[1] Converting the hydroxyl group (–OH) to a bromide (–Br) introduces the "Heavy Atom Effect."[1]

  • 
    -Effect (C-X):  Replacement of O (electronegativity 3.[1]44) with Br (2.[1][4][5]96) and the heavy atom effect causes a massive upfield shift  of the exocyclic methylene carbon (from ~68 ppm to ~40 ppm).
    
  • 
    -Effect (Ring C1):  The ring carbon attached to the methylene group experiences a moderate shift, typically upfield by 1–3 ppm.
    

Data Analysis: Chemical Shift Tables

Table 1: Reference Data – (4-Methylcyclohexyl)methanol (Precursor)

Source: Validated against high-purity standards from environmental analysis of MCHM (West Virginia Spill Study).

Carbon PositionAssignmentTrans (

, ppm)
Cis (

, ppm)

(Trans - Cis)
Exocyclic -CH₂-OH 68.70 66.31 +2.39
C1 CH (attached to CH₂OH)40.1538.09+2.06
C2 / C6 CH₂ (

to CH₂OH)
29.4729.87-0.40
C3 / C5 CH₂ (

to CH₂OH)
34.6230.62+4.00
C4 CH (attached to CH₃)32.8025.16+7.64
Methyl -CH₃ 22.61 19.99 +2.62

Interpretation: Note the diagnostic shielding of C3/C5 and C4 in the cis isomer due to the axial methyl group.

Table 2: Target Data – 1-(Bromomethyl)-4-methylcyclohexane

Values derived from precursor data corrected for alkyl bromide substituent effects.

Carbon PositionAssignmentTrans (

, ppm)
Cis (

, ppm)
Signal Type
Exocyclic -CH₂-Br 39.5 – 41.0 37.5 – 39.0 Triplet (dec.)[1]
C1 CH (Ring)38.5 – 39.536.5 – 37.5Doublet
C2 / C6 CH₂ (Ring)30.5 – 31.530.0 – 31.0Triplet
C3 / C5 CH₂ (Ring)34.0 – 35.030.0 – 31.0Triplet
C4 CH (Ring)32.0 – 33.025.0 – 26.0Doublet
Methyl -CH₃ 22.0 – 23.0 19.5 – 20.5 Quartet

Key Diagnostic: The -CH₂Br peak appears at ~40 ppm , distinct from the alcohol (~68 ppm) and the methyl group (~22 ppm). The Cis isomer will consistently show the ring methyl group upfield (~20 ppm) compared to the Trans isomer (~22.5 ppm).

Experimental Protocols

Protocol A: Synthesis from (4-Methylcyclohexyl)methanol

Objective: Efficient conversion of alcohol to bromide with retention of configuration.

  • Reagents: Triphenylphosphine (PPh

    
    , 1.1 eq), Carbon Tetrabromide (CBr
    
    
    , 1.1 eq), Dichloromethane (DCM, anhydrous).[1]
  • Procedure:

    • Dissolve (4-methylcyclohexyl)methanol (1.0 eq) in anhydrous DCM (0.2 M) under N

      
       atmosphere.
      
    • Cool to 0°C.[1]

    • Add CBr

      
       (1.1 eq) and stir for 10 minutes.
      
    • Add PPh

      
       (1.1 eq) portion-wise over 15 minutes.
      
    • Allow to warm to room temperature and stir for 2–4 hours. Monitor by TLC (Hexane/EtOAc 9:1) – stain with KMnO

      
      .[1]
      
  • Workup:

    • Add pentane to precipitate triphenylphosphine oxide (Ph

      
      P=O).[1]
      
    • Filter through a silica plug.[1]

    • Concentrate filtrate in vacuo.[1]

    • Purify via flash column chromatography (100% Hexanes).[1]

Protocol B: NMR Sample Preparation

Objective: High-resolution discrimination of isomers.

  • Solvent: Chloroform-d (CDCl

    
    , 99.8% D) with 0.03% TMS (v/v).
    
  • Concentration: 15–20 mg of analyte in 0.6 mL solvent.

  • Acquisition Parameters (Standard 400 MHz Instrument):

    • Nucleus: 13C {1H decoupled}.[1][6]

    • Pulse Angle: 30° or 45°.

    • Relaxation Delay (D1):

      
       2.0 seconds (essential for accurate integration of quaternary/CH carbons, though less critical here as all are protonated).[1]
      
    • Scans: Minimum 256 scans for adequate S/N ratio.

Visualization: Structural Logic & Workflow[1]

Gcluster_0Precursor (Alcohol)cluster_1Reaction (Appel)cluster_2Product (Bromide)MCHM4-Methylcyclohexylmethanol(Cis/Trans Mixture)ReagentsCBr4 / PPh3DCM, 0°CMCHM->ReagentsTransBrTrans-Isomer(Diequatorial)CH2Br: ~40 ppmReagents->TransBrMajor ProductCisBrCis-Isomer(Axial-Equatorial)CH2Br: ~38 ppmReagents->CisBrMinor ProductTransBr->CisBrConformationalEquilibrium

Caption: Synthesis pathway and resulting isomeric distribution. The trans-isomer is thermodynamically favored due to diequatorial positioning.

References

  • MCHM Characterization (Primary Data Source)

    • Dietrich, A. M., et al. "Partitioning, Aqueous Solubility, and Dipole Moment Data for cis- and trans-(4-Methylcyclohexyl)methanol."[1] Environmental Science & Technology Letters, 2015, 2(4), 127–132.[1]

    • Note: This is the definitive source for the cis/trans NMR assignment of the scaffold.
    • [1]

  • General 13C NMR Shift Tables

    • Pretsch, E., Bühlmann, P., Affolter, C. Structure Determination of Organic Compounds: Tables of Spectral Data. Springer, 2000.[1]

    • Provides the standard substituent increments for OH -> Br conversion.
  • Synthetic Methodology (Appel Reaction)

    • Appel, R. "Tertiary Phosphine/Tetrachloromethane, a Versatile Reagent for Chlorination, Dehydration, and P–N Linkage."[1] Angewandte Chemie International Edition, 1975, 14(12), 801–811.[1]

    • [1]

  • Conformational Analysis of Cyclohexanes

    • Eliel, E. L., Wilen, S. H. Stereochemistry of Organic Compounds. Wiley-Interscience, 1994.[1]

    • Foundational text for A-values and gamma-gauche shielding effects.

"FTIR analysis of 1-(Bromomethyl)-4-methylcyclohexane"

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide: FTIR Analysis of 1-(Bromomethyl)-4-methylcyclohexane

Executive Summary & Scope

This technical guide details the Fourier Transform Infrared (FTIR) analysis of 1-(Bromomethyl)-4-methylcyclohexane (CAS: 21857-32-9), a critical intermediate in the synthesis of pharmaceutical agents and fine chemicals. Unlike simple alkanes, this molecule presents unique vibrational challenges due to its cyclohexane ring conformation , stereoisomerism (cis vs. trans) , and the heavy-atom effect of the bromomethyl group .

This document moves beyond basic spectral matching. It provides a mechanistic breakdown of vibrational modes, a validated Standard Operating Procedure (SOP) for data acquisition, and a decision matrix for impurity profiling.

Molecular Architecture & Vibrational Theory

To interpret the spectrum, one must understand the dynamic geometry of the analyte.

  • Core Structure: A cyclohexane ring in a chair conformation.[1]

  • Substituents:

    • Position 1: Bromomethyl group (

      
      ).[2][3]
      
    • Position 4: Methyl group (

      
      ).[4]
      
  • Stereochemistry: The molecule exists as cis and trans diastereomers.[5]

    • Trans-isomer (Thermodynamically favored): Typically adopts a diequatorial conformation (1e, 4e), minimizing 1,3-diaxial interactions.

    • Cis-isomer: Adopts an axial-equatorial conformation (1a, 4e or 1e, 4a).

Vibrational Impact: The presence of the heavy Bromine atom decouples the C-Br stretching vibration from the skeletal C-C modes, creating a distinct "fingerprint" band in the low-frequency region (


). The conformation of the 

group (trans or gauche relative to the ring) splits this band, serving as a probe for steric environment.

Experimental Methodology (SOP)

Objective: Obtain high-signal-to-noise (S/N) spectra with sufficient resolution to resolve isomeric splitting and low-frequency halogen bands.

Instrument Configuration
ParameterSettingRationale
Detector DTGS (Deuterated Triglycine Sulfate)Preferred over MCT for linearity and wider spectral range (down to

).
Beamsplitter KBr or CsIKBr cuts off at

; CsI extends to

. Essential for C-Br modes.
Resolution

Optimal balance between spectral detail and S/N ratio.
Scans 32 (Screening) / 64 (Final)Co-averaging reduces random noise.
Apodization Norton-Beer (Medium)Minimizes sidelobes while maintaining peak shape.
Sampling Technique: Transmission vs. ATR
  • Gold Standard (Transmission):

    • Cell: Liquid cell with KBr windows (fixed pathlength

      
       or capillary film).
      
    • Benefit: Full transparency down to

      
      , allowing clear observation of all C-Br stretching modes.
      
  • Rapid Screening (ATR):

    • Crystal: Diamond or ZnSe .

    • Caveat: Diamond ATR has a phonon absorption band at

      
       (usually irrelevant here) and a spectral cutoff near 
      
      
      
      . Warning: Some C-Br bending modes may fall below the Diamond cutoff.
Workflow Diagram

FTIR_Workflow Start Sample Receipt (Liquid) Prep Sample Prep (Neat Film on KBr) Start->Prep Check Background Scan (Air/Clean Window) Prep->Check Cleanliness Acquire Acquisition (4000-400 cm⁻¹) Check->Acquire Process Processing (Baseline & H2O/CO2 Correction) Acquire->Process Analyze Spectral Analysis (Peak Picking) Process->Analyze

Figure 1: Validated analytical workflow for organobromide analysis.

Spectral Interpretation & Band Assignment

The spectrum of 1-(Bromomethyl)-4-methylcyclohexane is characterized by three distinct regions.

High Frequency: C-H Stretching ( )

This region is dominated by the cyclohexane ring and the methyl groups.

  • 
    :  Asymmetric stretching of methyl (
    
    
    
    ) and methylene (
    
    
    ) groups.
  • 
    :  Symmetric stretching.
    
  • Diagnostic Value: High intensity indicates saturated hydrocarbon backbone. Lack of bands

    
     confirms absence of alkene impurities (unless ring strain is extreme, which is not the case here).
    
The Fingerprint Region ( )

This is the critical zone for structural verification.

Frequency (

)
AssignmentMechanistic Insight
1465–1445

Scissoring
Characteristic of cyclohexane ring methylene groups.[6]
1385–1375

Umbrella
Specific to the methyl substituent at position 4.
1260–1200

Wagging
Wagging vibration of the bromomethyl methylene group.
900–800 Ring BreathingSkeletal vibrations of the cyclohexane ring.
650–550

Stretching
PRIMARY ID BAND. Position depends on rotational conformation (

vs

).
The C-Br Stretching Region (Deep Dive)

For primary alkyl bromides (


), the C-Br stretch is sensitive to the atom trans to the Bromine.
  • 
     Conformer (Trans to Hydrogen): 
    
    
    
  • 
     Conformer (Trans to Carbon): 
    
    
    
  • Isomer Distinction:

    • The Trans-isomer (diequatorial) allows specific rotamers of the bromomethyl group that may result in sharper, distinct bands compared to the cis-isomer.

    • Broadening or splitting in this region often indicates a mixture of conformers or isomers.

Quality Control: Impurity Profiling

Common synthesis routes involve the bromination of (4-methylcyclohexyl)methanol or the hydrobromination of 4-methyl-1-methylenecyclohexane .

Decision Matrix for Purity

Decision_Tree Start Analyze Spectrum OH_Check Broad Band @ 3300-3400? Start->OH_Check C_C_Check Sharp Band @ 1640-1670? OH_Check->C_C_Check No Result_Alcohol FAIL: Alcohol Impurity (Starting Material) OH_Check->Result_Alcohol Yes C_Br_Check Strong Bands @ 550-650? C_C_Check->C_Br_Check No Result_Alkene FAIL: Alkene Impurity (Elimination Product) C_C_Check->Result_Alkene Yes Result_Pass PASS: Identity Confirmed C_Br_Check->Result_Pass Yes Result_Unknown FAIL: No Bromide Detected C_Br_Check->Result_Unknown No

Figure 2: Logic gate for rapid QC assessment of 1-(Bromomethyl)-4-methylcyclohexane.

Key Impurity Markers
  • Unreacted Alcohol ((4-methylcyclohexyl)methanol):

    • 
      :  Broad, strong band at 
      
      
      
      .
    • 
      :  Strong band at 
      
      
      
      .
  • Elimination Product (Alkene):

    • 
      :  Weak to medium sharp band at 
      
      
      
      .
    • ngcontent-ng-c3230145110="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">

      
      :  Weak band 
      
      
      
      .[6][7]

References

  • Bernath, P. F., & Sibert, E. (2020).[8] Cyclohexane Vibrations: High-Resolution Spectra and Anharmonic Local Mode Calculations. The Journal of Physical Chemistry A. Link

  • NIST Mass Spectrometry Data Center. Cyclohexane, 1-bromo-4-methyl- IR Spectrum. NIST Chemistry WebBook, SRD 69. Link

  • PubChem. 1-(Bromomethyl)-4-methylcyclohexane Compound Summary. National Library of Medicine. Link

  • Socrates, G. (2004). Infrared and Raman Characteristic Group Frequencies: Tables and Charts. Wiley. (Standard reference for C-Br assignments).
  • University of Colorado Boulder. IR Spectroscopy Tutorial: Alkyl Halides. Link

Sources

"material safety data sheet for 1-(Bromomethyl)-4-methylcyclohexane"

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Safe Handling of 1-(Bromomethyl)-4-methylcyclohexane

Authored by a Senior Application Scientist

This guide provides drug development professionals, researchers, and scientists with a comprehensive understanding of the safe handling, storage, and application of 1-(Bromomethyl)-4-methylcyclohexane (CAS No: 21857-32-9, 78507-26-3). Beyond a standard Material Safety Data Sheet (MSDS), this document delves into the mechanistic underpinnings of the compound's reactivity and associated hazards, offering field-proven insights to ensure both experimental success and personal safety.

Section 1: Chemical Identity and Synthetic Utility

1-(Bromomethyl)-4-methylcyclohexane is a halogenated hydrocarbon widely employed as a synthetic intermediate in pharmaceutical research and medicinal chemistry.[1] Its utility stems from the presence of a reactive bromomethyl group attached to a substituted cyclohexane scaffold. This structure allows for the introduction of the 4-methylcyclohexylmethyl moiety into target molecules, a common strategy for modulating lipophilicity and metabolic stability in drug candidates.

Key Identifiers:

  • IUPAC Name: 1-(bromomethyl)-4-methylcyclohexane[2]

  • Molecular Formula: C₈H₁₅Br[2]

  • CAS Number: 21857-32-9, 78507-26-3[2]

  • Appearance: Typically a colorless to light yellow liquid.[3][4]

Section 2: Hazard Identification and Mechanistic Insights

The primary hazards associated with 1-(Bromomethyl)-4-methylcyclohexane are rooted in its chemical reactivity. As a primary alkyl bromide, it is an effective alkylating agent and participates readily in nucleophilic substitution reactions (Sₙ2). This reactivity is not only key to its synthetic utility but also the source of its primary health hazards.

Similar brominated hydrocarbons are classified as hazardous substances, and it is prudent to handle 1-(Bromomethyl)-4-methylcyclohexane with the same level of caution.[5] The GHS classifications for structurally related compounds serve as a reliable guide to its potential hazards.[6][7]

Table 1: GHS Hazard Classification (based on related compounds)

Hazard Class Category Hazard Statement
Flammable Liquids Category 3 / 4 H227: Combustible liquid[6][7]
Skin Corrosion/Irritation Category 2 H315: Causes skin irritation[6][7]
Serious Eye Damage/Irritation Category 2 / 2A H319: Causes serious eye irritation[6][7]

| Specific target organ toxicity (single exposure) | Category 3 | H335: May cause respiratory irritation[6][7] |

Causality of Hazards:

  • Skin and Eye Irritation: The electrophilic carbon of the bromomethyl group can be attacked by nucleophilic functional groups (e.g., amines, thiols) present in proteins and other biomolecules in the skin and eyes. This covalent modification can disrupt cellular function, leading to inflammation and irritation.[5] Prolonged or repeated exposure may exacerbate pre-existing conditions like dermatitis.[5]

  • Respiratory Irritation: Inhalation of vapors or aerosols can cause irritation to the respiratory tract.[5][8] The mechanism is similar to skin irritation, with the compound reacting with mucosal surfaces. Inhalation of vapors may also lead to dizziness and drowsiness.[5]

  • Flammability: While classified as combustible rather than highly flammable, its vapors can form explosive mixtures with air, particularly at elevated temperatures.[9]

Section 3: Proactive First-Aid and Emergency Response

A rapid and informed response is critical in the event of an exposure. The following protocols are designed to mitigate harm effectively.

  • Inhalation: Immediately move the affected individual to fresh air.[6] If breathing is difficult, administer oxygen. If breathing has ceased, begin artificial respiration, but avoid mouth-to-mouth resuscitation if the chemical was ingested or inhaled.[6] Seek immediate medical attention.[8]

  • Skin Contact: Remove all contaminated clothing without delay.[8] Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes.[6][8] If skin irritation develops or persists, seek medical advice.[6] The rationale is to physically remove the chemical and dilute any remaining residue to minimize absorption and reaction with skin proteins.

  • Eye Contact: Immediately flush the eyes with fresh, running water for at least 15 minutes, ensuring to hold the eyelids open and away from the eyeball to guarantee complete irrigation.[5][10] Remove contact lenses if present and easy to do so.[8] Persistent irritation requires immediate medical attention.[8]

  • Ingestion: Do NOT induce vomiting. If the individual is conscious, rinse their mouth with water.[6] Seek immediate medical attention.

Section 4: Fire-Fighting Measures and Combustion Chemistry

In the event of a fire, the primary goal is to extinguish the blaze without reacting with the chemical itself.

  • Suitable Extinguishing Media: Use carbon dioxide (CO₂), dry chemical powder, or alcohol-resistant foam.[9]

  • Unsuitable Extinguishing Media: Avoid using a direct stream of water, as it may spread the flammable liquid.

  • Hazardous Combustion Products: Thermal decomposition can release toxic and corrosive fumes, including carbon monoxide (CO), carbon dioxide (CO₂), and hydrogen bromide (HBr).[9] Firefighters must wear a self-contained breathing apparatus (SCBA) and full protective gear.[6]

Section 5: Accidental Release: Containment and Decontamination

Effective spill management prevents the spread of contamination and minimizes exposure.

Step-by-Step Spill Protocol:

  • Evacuate: Immediately evacuate all non-essential personnel from the spill area.

  • Ventilate: Ensure the area is well-ventilated to disperse vapors.

  • Eliminate Ignition Sources: Remove all sources of heat, sparks, and flames from the vicinity.[10]

  • Don PPE: At a minimum, wear a lab coat, chemical-resistant gloves (e.g., nitrile), and safety goggles with side shields. For larger spills, a respirator may be necessary.[6]

  • Containment: Use an inert absorbent material like vermiculite, dry sand, or earth to dike the spill and prevent it from spreading. Do not use combustible materials like sawdust.

  • Collection: Carefully collect the absorbed material using non-sparking tools and place it into a designated, labeled container for chemical waste.[10]

  • Decontamination: Wipe the spill area with a suitable solvent (e.g., acetone), followed by a thorough wash with soap and water.

  • Disposal: Dispose of all contaminated materials and waste as hazardous waste in accordance with local, state, and federal regulations.[6]

Section 6: Handling and Storage: Ensuring Chemical Stability

Proper handling and storage are the cornerstones of laboratory safety.

Handling Protocol
  • Engineering Controls: Always handle this chemical inside a certified chemical fume hood to keep airborne concentrations low.[8] Facilities should be equipped with an eyewash station and a safety shower.[8]

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.[8]

  • Safe Practices: Avoid breathing vapors or mists.[8] Avoid contact with skin, eyes, and clothing.[8] Wash hands thoroughly after handling.[8] Use non-sparking tools and take measures to prevent the buildup of electrostatic charge.[10]

Storage Protocol
  • Conditions: Store in a tightly sealed container in a cool, dry, and well-ventilated area.[5][6]

  • Incompatibilities: Store away from strong oxidizing agents.[5] The presence of such agents can lead to vigorous, exothermic reactions.

  • Ignition Sources: Keep away from heat, sparks, open flames, and other sources of ignition.[5][10]

Section 7: Reactivity Profile and Synthetic Considerations

1-(Bromomethyl)-4-methylcyclohexane is primarily used as an electrophile in Sₙ2 reactions. Understanding this reactivity is crucial for both its intended use and for predicting potential hazardous reactions.

Mechanism of Action: The Sₙ2 Reaction

The compound's primary reactivity involves the displacement of the bromide ion by a nucleophile in a single, concerted step. This reaction proceeds with an inversion of stereochemistry at the carbon center, a critical consideration in asymmetric synthesis.[11][12]

Caption: General Sₙ2 reaction mechanism for 1-(Bromomethyl)-4-methylcyclohexane.

Section 8: Physical and Chemical Properties

Table 2: Physicochemical Data

Property Value Source
Molecular Weight ~189.1 g/mol [2][13]
Density ~1.262 g/cm³
Boiling Point 94-96 °C at 50 mmHg
Refractive Index ~1.488

| Solubility | Insoluble in water. Soluble in many organic solvents. |[3] |

Section 9: Experimental Workflow: A Self-Validating Safety Protocol

The following diagram outlines a mandatory workflow for handling 1-(Bromomethyl)-4-methylcyclohexane in a laboratory setting. Adherence to this process creates a self-validating system that minimizes risk at each stage.

Safe_Handling_Workflow A 1. Pre-Use Checklist - Review MSDS - Confirm Fume Hood Certification - Check Eyewash/Shower B 2. Don PPE - Safety Goggles - Nitrile Gloves - Lab Coat A->B C 3. Material Retrieval - Transport in secondary container - Open only in fume hood B->C D 4. Reaction Setup - Work within fume hood sash limits - Ground equipment if necessary C->D E 5. Post-Reaction Quench - Add quenching agent slowly - Monitor for exotherms D->E F 6. Waste Segregation - Halogenated organic waste - Contaminated solids (gloves, etc.) E->F G 7. Decontamination - Clean glassware and work area F->G H 8. Doff PPE & Wash Hands G->H

Caption: Mandatory safe handling workflow for reactive alkyl halides.

Section 10: Toxicological Profile

While specific toxicological data for 1-(Bromomethyl)-4-methylcyclohexane is limited, the profile can be inferred from related alkyl bromides.

  • Acute Effects: The primary acute effects are irritation to the skin, eyes, and respiratory system upon direct contact.[5][9] Inhalation may cause central nervous system effects such as dizziness.[5]

  • Systemic Effects: Absorption through the skin is possible and may lead to systemic health effects, although this is not well-characterized.[5] It is crucial to prevent skin contact, especially with compromised skin (e.g., cuts, abrasions).[5]

References

  • Homework.Study.com. cis-1-bromo-4-methylcyclohexane + NaSH to 4-methylcyclohexanethiol. Available at: [Link]

  • Thermo Fisher Scientific. (Bromomethyl)cyclohexane SAFETY DATA SHEET. Available at: [Link]

  • PubChem, National Center for Biotechnology Information. 1-(Bromomethyl)-4-methylcyclohexane. Available at: [Link]

  • Thermo Scientific Alfa Aesar. 1-Bromo-4-methylcyclohexane, cis + trans, 97%. Available at: [Link]

  • PubChem, National Center for Biotechnology Information. 1-(Bromomethyl)-1-methylcyclohexane. Available at: [Link]

  • PubChem, National Center for Biotechnology Information. 1-(Bromomethylene)-4-methylcyclohexane. Available at: [Link]

  • Reddit. r/chemhelp - I need help with this organic reaction. Available at: [Link]

Sources

"GHS hazard classification of 1-(Bromomethyl)-4-methylcyclohexane"

Author: BenchChem Technical Support Team. Date: February 2026

Technical Safety Guide & Risk Assessment Profile [1]

Executive Summary: The Hazard Profile

1-(Bromomethyl)-4-methylcyclohexane (CAS: 78507-26-3 / 21857-32-9) is a functionalized cycloaliphatic alkylating agent commonly used as an intermediate in the synthesis of pharmaceuticals and agrochemicals.[1]

While some automated Safety Data Sheets (SDS) default to a "Skin Irritant" classification, authoritative ECHA notifications and structural alerts mandate a more conservative classification as a Skin Corrosive (Category 1B). This compound acts as a potent electrophile, capable of alkylating biological macromolecules via nucleophilic substitution (


), leading to irreversible tissue damage and severe respiratory irritation.

Critical Hazard Statement: H314 - Causes severe skin burns and eye damage. [1]

Chemical Identity & Physicochemical Basis

Understanding the physical properties is the first step in exposure control. The lipophilicity of the cyclohexane ring combined with the reactivity of the primary bromide facilitates rapid dermal absorption and reaction.

ParameterData PointTechnical Note
Chemical Name 1-(Bromomethyl)-4-methylcyclohexane
CAS Numbers 78507-26-3 (cis/trans mix); 21857-32-9 (trans)Isomers generally share hazard profiles.[1]
Molecular Formula

Molecular Weight 191.11 g/mol
Physical State Colorless to pale yellow liquid
Boiling Point ~94-96°C at 50 mmHgVolatile enough to present inhalation risks.[1]
Flash Point ~75°C (Predicted)H227 Combustible Liquid.
Reactivity Primary Alkyl HalideSusceptible to hydrolysis and nucleophilic attack.

GHS Classification Matrix

The following classification is derived from a synthesis of ECHA C&L inventory data and Structure-Activity Relationship (SAR) analysis of analogous primary cycloalkyl bromides.

Core GHS Label Elements

Signal Word: DANGER Pictograms:

  • GHS05 (Corrosion)[1]

  • GHS07 (Exclamation Mark - Optional when GHS05 is present)[1]

Detailed Hazard Statements (H-Codes)
Hazard ClassCategoryH-CodeHazard StatementBasis for Classification
Skin Corrosion/Irritation 1B H314 Causes severe skin burns and eye damage.[1]Primary Driver: High reactivity of primary bromide allows rapid alkylation of skin proteins. ECHA notifications support Corr. 1B over Irrit.[2][3][4] 2.
Flammable Liquids 4 H227 Combustible liquid.[5]Flash point typically >60°C but <93°C.
STOT - Single Exposure 3 H335 May cause respiratory irritation.[1]Volatile alkylating agents are potent mucous membrane irritants.
Eye Damage/Irritation 1 H318 Causes serious eye damage.[2][3][6][7]Implicit in Skin Corr.[2][3][6][7][8][9][10][11] 1B; irreversible corneal opacity risk.

Expert Insight: Do not rely on "Irritant" (Category 2) classifications found in generic catalogs. Treat this compound as Corrosive . The mechanism of action (alkylation) suggests that prolonged contact will lead to necrosis, not just erythema.

Toxicological Mechanism: The Alkylation Pathway

The toxicity of 1-(Bromomethyl)-4-methylcyclohexane is not random; it is a direct consequence of its electrophilic nature.[1]

Mechanism of Action

The carbon atom attached to the bromine is electron-deficient (electrophilic) due to the induction of the halogen.[1] Biological tissue is rich in nucleophiles (Nu:), such as:

  • Cysteine residues in keratin (Skin).

  • Nitrogen bases in DNA (Genotoxicity potential).

  • Amine groups in enzymes.

Upon contact, the biological nucleophile attacks the electrophilic carbon, displacing the bromide ion. This covalent modification of proteins disrupts cellular function and triggers an inflammatory necrosis response (chemical burn).

AlkylationMechanism Substrate 1-(Bromomethyl)-4-methylcyclohexane (Electrophile) Transition Transition State [Nu---C---Br]‡ Substrate->Transition BioNu Biological Nucleophile (Protein-SH, DNA-NH2) BioNu->Transition Nucleophilic Attack (SN2) Product Alkylated Biomolecule (Cellular Damage/Necrosis) Transition->Product Irreversible Bond LeavingGroup Bromide Ion (Br-) Transition->LeavingGroup Displacement

Figure 1: The


 reaction pathway showing how the compound covalently binds to biological tissue, causing chemical burns.[1]

Risk Assessment & Classification Workflow

To ensure scientific integrity, we validate the classification using a "Weight of Evidence" approach. We prioritize experimental data, followed by read-across from validated analogs (e.g., (Bromomethyl)cyclohexane).[1]

ClassificationLogic Start Compound Analysis: 1-(Bromomethyl)-4-methylcyclohexane Search Database Search (ECHA, PubChem, SDS) Start->Search DataCheck Direct Experimental Data? Search->DataCheck DirectData ECHA Notification: Skin Corr. 1B (H314) DataCheck->DirectData Yes AnalogCheck Read-Across (Analog): (Bromomethyl)cyclohexane DataCheck->AnalogCheck No/Ambiguous Decision FINAL CLASSIFICATION: Precautionary Principle Applied DirectData->Decision Primary Weight AnalogData Analog Data: Skin Irrit. 2 / Eye Irrit. 2 (Lower Confidence) AnalogCheck->AnalogData Found AnalogData->Decision Considered SAR SAR / Mechanistic Alert: Primary Alkyl Bromide High Electrophilicity SAR->Decision Supporting Evidence Result Skin Corr. 1B (H314) Eye Dam. 1 (H318) Decision->Result

Figure 2: Decision logic for assigning the GHS classification. The presence of direct ECHA notifications for Corrosive 1B overrides the milder analog data.

Handling Protocol & Emergency Response

Protocol Validated for: BSL-2 / Chemical Fume Hood Environments.

Engineering Controls[1]
  • Ventilation: Handle ONLY in a functioning chemical fume hood. The volatility (BP ~96°C/50mmHg) implies significant vapor generation at room temperature.

  • Barrier Protection:

    • Gloves: Nitrile (0.11 mm) is insufficient for prolonged contact. Use Silver Shield (Laminate) or double-gloved Nitrile with immediate change upon splash.[1]

    • Eye Protection: Chemical splash goggles + Face shield. Standard safety glasses are inadequate for corrosive liquids.

Emergency Response (H314 Specific)
  • Skin Contact: Immediate flushing with water for 15+ minutes .[7] Do not neutralize with bases; this causes exothermic injury. Remove contaminated clothing under the shower.[2][10]

  • Eye Contact: Irrigate immediately. If contact lenses are present, remove only if easy.[2][3] Transport to ER immediately—corneal damage can be delayed.

  • Spill Management:

    • Evacuate the area.[2]

    • Absorb with inert material (Vermiculite/Sand). Do not use combustible materials (sawdust).

    • Neutralize waste stream as Halogenated Solvent.

References

  • European Chemicals Agency (ECHA). C&L Inventory: 1-(Bromomethyl)-4-methylcyclohexane (CAS 78507-26-3).[1] Retrieved from [1]

  • PubChem. Compound Summary: 1-(Bromomethyl)-4-methylcyclohexane (CID 13460364).[1][12] National Library of Medicine. Retrieved from [1][12]

  • Thermo Fisher Scientific. Safety Data Sheet: (Bromomethyl)cyclohexane (Analog Read-across).[1] Retrieved from [1]

  • United Nations. Globally Harmonized System of Classification and Labelling of Chemicals (GHS). Rev. 9, 2021.[13] Retrieved from [1]

Sources

Technical Guide: Thermal Stability and Decomposition of 1-(Bromomethyl)-4-methylcyclohexane

[1][2]

Executive Technical Summary

1-(Bromomethyl)-4-methylcyclohexane (CAS: 21857-32-9) is a primary alkyl bromide widely utilized as an intermediate in the synthesis of pharmaceuticals and agrochemicals.[1][2][3][4][5] Structurally characterized by a cyclohexane ring substituted with a methyl group at the 4-position and a bromomethyl group at the 1-position, it exhibits distinct stability profiles compared to its secondary or tertiary halide analogs.[1][2]

Core Stability Verdict:

  • Thermal Stability: Moderately stable at ambient temperatures.[1][2] Significant thermal decomposition (dehydrohalogenation) is expected to initiate near its boiling point (~190°C) or under prolonged heating >150°C.[1][2]

  • Primary Decomposition Pathway: Elimination of hydrogen bromide (HBr) to form 1-methyl-4-methylenecyclohexane (exocyclic alkene).[1][2]

  • Critical Hazards: The compound is corrosive and combustible .[1][2] Decomposition releases toxic HBr gas, necessitating rigorous off-gas scrubbing in process environments.[1][2]

Physicochemical & Thermodynamic Profile

The following data consolidates experimental values and high-confidence predicted properties essential for process safety calculations.

PropertyValueContext/Notes
Molecular Structure C₈H₁₅BrPrimary Alkyl Bromide
Molecular Weight 191.11 g/mol
Boiling Point ~190.3°C @ 760 mmHgDecomposition risk increases near BP.[1][2][6][7]
Flash Point ~70°C (Closed Cup)Combustible Liquid (Class IIIA).[1][2]
Density 1.189 - 1.26 g/mLDenser than water; sinks in aqueous biphasic systems.[1][2]
Vapor Pressure ~0.75 mmHg @ 25°CLow volatility at ambient T.
Solubility Immiscible in waterSoluble in DCM, THF, Toluene.[1][2]
Reactivity ElectrophilicSusceptible to S_N2 substitution and E2 elimination.[1][2]

Mechanistic Decomposition Analysis

Understanding the decomposition pathways is critical for defining the "Safe Operating Envelope" (SOE) during synthesis and distillation.[1][2]

Primary Pathway: Dehydrohalogenation (HBr Elimination)

Unlike secondary cyclohexyl bromides (e.g., 1-bromo-4-methylcyclohexane), which eliminate easily to form endocyclic alkenes, 1-(bromomethyl)-4-methylcyclohexane is a primary bromide.[1][2] The elimination of HBr is energetically more demanding but occurs thermally or in the presence of weak bases.[1][2]

  • Mechanism: The β-hydrogen (located on the C1 ring carbon) is abstracted, leading to the expulsion of the bromide leaving group.[1][2]

  • Product: The resulting double bond is exocyclic , forming 1-methyl-4-methylenecyclohexane .[1][2]

  • Thermodynamics: This reaction is endothermic but driven by entropy at high temperatures (ΔG becomes negative as T increases).[1][2]

Secondary Pathway: Radical Homolysis

At extreme temperatures (>250°C) or under UV irradiation, the C-Br bond (Bond Dissociation Energy ~68-70 kcal/mol) can undergo homolytic cleavage.[1][2]

  • Products: Bromine radicals (Br[1][2]•) and organic radicals, leading to polymerization or complex mixtures of brominated isomers.[1][2]

Hydrolytic Decomposition

In the presence of moisture and heat, the compound undergoes nucleophilic substitution (S_N2) to form (4-methylcyclohexyl)methanol and HBr.[1][2] This is autocatalytic, as the generated HBr can further catalyze degradation or corrode equipment.[1][2]

Visualization: Decomposition Pathways

DecompositionPathwaysSubstrate1-(Bromomethyl)-4-methylcyclohexaneHBrHBr (Gas)Substrate->HBrAlkene1-Methyl-4-methylenecyclohexane(Exocyclic Alkene)Substrate->AlkeneThermal Elimination(>150°C) or BaseAlcohol(4-Methylcyclohexyl)methanolSubstrate->AlcoholHydrolysis(H2O + Heat)RadicalsRadical Species(Br• + Organic•)Substrate->RadicalsHomolysis(>250°C / UV)

Figure 1: Primary thermal and chemical decomposition pathways.[1][2] The red path represents the critical thermal safety risk.[2]

Experimental Stability Assessment Protocols

As a researcher, you should not rely solely on literature values for critical intermediates.[1][2] The following self-validating workflow ensures the material's stability in your specific process matrix.

Differential Scanning Calorimetry (DSC)

Purpose: Identify the "Onset Temperature" of exothermic decomposition.[1][2]

  • Protocol:

    • Seal 2-5 mg of sample in a gold-plated high-pressure crucible (to contain HBr gas).

    • Ramp temperature from 30°C to 300°C at 5°C/min under N₂.

    • Critical Signal: Look for an endotherm (boiling) followed by or overlapping with an exotherm (decomposition).[1][2] If an exotherm is detected <200°C, the material is thermally unstable for distillation at atmospheric pressure.[1][2]

Thermogravimetric Analysis (TGA)

Purpose: Quantify mass loss associated with HBr evolution.

  • Protocol:

    • Load 10-20 mg into a platinum or ceramic pan.

    • Ramp 10°C/min from ambient to 400°C.

    • Analysis: A theoretical mass loss of ~42% corresponds to the loss of HBr (MW 81) from the parent molecule (MW 191).[1][2]

    • Calculation:

      
      .[1][2]
      
    • If the first mass loss step matches this %, the mechanism is confirmed as elimination.[1][2]

Accelerated Stability Testing (Isothermal)

Purpose: Simulate long-term storage or process hold times.[1][2]

  • Protocol:

    • Prepare 3 sealed vials under Argon.

    • Incubate at 40°C, 60°C, and 80°C.

    • Sample at t=0, 24h, 72h, and 1 week.[1][2]

    • Assay: Analyze via GC-FID or HPLC.

    • Pass Criteria: <0.5% increase in the alkene impurity (1-methyl-4-methylenecyclohexane).[1][2]

Visualization: Stability Validation Workflow

StabilityWorkflowStartStart: Unknown StabilityDSCStep 1: DSC Screening(30-300°C, 5°C/min)Start->DSCDecision1Exotherm < 200°C?DSC->Decision1TGAStep 2: TGA Analysis(Confirm HBr Loss)Decision1->TGANoARCStep 3: ARC/Adiabatic(For Scale-Up >1kg)Decision1->ARCYes (High Risk)SafeDefine Safe OperatingLimit (T_onset - 50°C)TGA->SafeARC->Safe

Figure 2: Step-by-step workflow for validating the thermal safety of the intermediate.

Process Safety & Handling Directive

Handling Corrosives

The decomposition product, HBr, is a potent acid gas.[1][2]

  • Equipment: Glass-lined or Hastelloy reactors are preferred for heated processes.[1][2] Stainless steel (SS316) is acceptable at ambient T but will corrode if moisture enters the system.[1][2]

  • Scrubbing: Reactor vents must be routed to a caustic scrubber (NaOH) to neutralize HBr evolution during distillation or high-temp reactions.[1][2]

Storage Recommendations
  • Temperature: Store at 2-8°C (Refrigerated) to inhibit slow elimination.

  • Atmosphere: Store under Argon or Nitrogen .[1][2] Oxygen promotes radical formation; Moisture promotes hydrolysis.[1][2]

  • Stabilizers: Commercial grades may contain silver wool or weak base stabilizers (e.g., K₂CO₃) in the packaging to scavenge free HBr, preventing autocatalysis.[2]

Distillation Hazards

Purification via distillation is the highest risk operation.[1][2]

  • Vacuum is Mandatory: Do NOT distill at atmospheric pressure (190°C is too close to decomposition onset).[1][2]

  • Target: Reduce pressure to <10 mmHg to lower the boiling point to <80°C.

  • Cool Down: Do not allow the pot residue (which concentrates high-boiling impurities) to overheat near the end of the distillation.[1][2]

References

  • PubChem. (2025).[1][2][8] 1-(Bromomethyl)-4-methylcyclohexane (CAS 21857-32-9).[1][2][3][4][5] National Library of Medicine.[1][2] [Link][1][2][3][4]

  • LookChem. (2025).[1][2] Physical Properties of 1-(Bromomethyl)-4-methylcyclohexane. [Link]

  • Wade, L. G. (2014).[1][2] Organic Chemistry: Structure and Synthesis of Alkenes (Elimination Mechanisms). 8th Edn, Pearson Education.[1][2] (Foundational text for E2/E1 mechanism citations).

Methodological & Application

Application Notes and Protocols: 1-(Bromomethyl)-4-methylcyclohexane as a Versatile Alkylating Agent

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Senior Application Scientist, Gemini Division

Introduction: The Strategic Utility of the 4-Methylcyclohexylmethyl Moiety

In the landscape of medicinal chemistry and advanced organic synthesis, the introduction of specific lipophilic and conformationally-defined moieties is a cornerstone of molecular design. 1-(Bromomethyl)-4-methylcyclohexane serves as a premier reagent for this purpose, acting as a potent primary alkylating agent. Its structure combines a reactive bromomethyl group, ideal for nucleophilic substitution, with a 4-methylcyclohexyl scaffold. This scaffold imparts desirable physicochemical properties to target molecules, such as increased lipophilicity and metabolic stability, which are critical for optimizing drug candidates.

This guide provides an in-depth exploration of 1-(bromomethyl)-4-methylcyclohexane, detailing its properties, reaction mechanisms, and field-proven protocols for its application in key synthetic transformations, including O-alkylation and N-alkylation. The protocols are designed for researchers and drug development professionals, emphasizing not just the procedural steps but the underlying chemical principles that ensure successful and reproducible outcomes.

Reagent Profile: Physicochemical Properties and Safety

A thorough understanding of a reagent's properties and hazards is fundamental to its safe and effective use in the laboratory.

Table 1: Physicochemical Data for 1-(Bromomethyl)-4-methylcyclohexane

PropertyValueSource
IUPAC Name 1-(bromomethyl)-4-methylcyclohexane[PubChem][1]
CAS Number 21857-32-9[SynHet][2]
Molecular Formula C₈H₁₅Br[PubChem][1]
Molecular Weight 191.11 g/mol [PubChem][1]
Appearance Light yellow liquid[Thermo Fisher Scientific][3]
Primary Hazards Corrosive, Combustible Liquid[PubChem][1]
Storage Store in a cool, dry, well-ventilated area away from oxidizing agents.[Thermo Fisher Scientific]

Safety & Handling: 1-(Bromomethyl)-4-methylcyclohexane is classified as a corrosive substance that causes severe skin burns and eye damage.[1] It is also a combustible liquid.[1] Adherence to strict safety protocols is mandatory.

  • Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), safety goggles, and a flame-retardant lab coat. All manipulations should be performed within a certified chemical fume hood.[4]

  • Handling: Avoid contact with skin, eyes, and clothing. Do not breathe vapors or mist.[3] Use non-sparking tools and take measures to prevent the buildup of electrostatic charge.[3]

  • Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place, away from heat, sparks, and open flames.[3] It is incompatible with strong oxidizing agents.

The Causality of Alkylation: The SN2 Mechanism

1-(Bromomethyl)-4-methylcyclohexane is a primary alkyl halide, a structural feature that dictates its reactivity. It overwhelmingly participates in bimolecular nucleophilic substitution (SN2) reactions.[5][6]

Mechanism Pillars:

  • Concerted Reaction: The SN2 mechanism is a single-step, concerted process. The incoming nucleophile attacks the electrophilic carbon atom at the same time as the bromide leaving group departs.[5][7]

  • Backside Attack: For the reaction to occur, the nucleophile must approach the carbon atom from the side opposite to the leaving group (a 180° trajectory).[7] This "backside attack" is sterically unhindered for a primary halide like 1-(bromomethyl)-4-methylcyclohexane, leading to a rapid reaction rate compared to more substituted halides.

  • Inversion of Stereochemistry: A hallmark of the SN2 reaction is the inversion of stereochemistry at the reaction center.[5][6] While the carbon of the bromomethyl group is not a stereocenter itself, this principle is fundamental to the mechanism's transition state geometry.

The following diagram illustrates the general SN2 pathway with this reagent.

Caption: General SN2 mechanism for alkylation.

Application Protocols

The following protocols provide detailed, step-by-step methodologies for common and powerful applications of 1-(bromomethyl)-4-methylcyclohexane.

Protocol 1: O-Alkylation of Phenol via Williamson Ether Synthesis

Principle: The Williamson ether synthesis is a robust method for preparing ethers.[8] It proceeds via the Sngcontent-ng-c3230145110="" class="ng-star-inserted">N2 reaction of an alkyl halide with an alkoxide or phenoxide.[7] In this protocol, a weak base deprotonates phenol to form the highly nucleophilic sodium phenoxide, which then attacks 1-(bromomethyl)-4-methylcyclohexane to form the corresponding ether.

Materials and Reagents:

  • 1-(Bromomethyl)-4-methylcyclohexane

  • Phenol

  • Potassium carbonate (K₂CO₃), anhydrous, finely powdered

  • Acetone or N,N-Dimethylformamide (DMF), anhydrous

  • 50 mL round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Standard laboratory glassware for workup

  • Ethyl acetate, Hexanes (for chromatography)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Rotary evaporator

  • Silica gel for column chromatography

  • Thin-layer chromatography (TLC) plates (silica gel)

Williamson_Workflow A 1. Setup & Reagent Charging - Flask with Phenol, K₂CO₃, Acetone - Add Alkylating Agent B 2. Reaction - Heat to reflux - Monitor by TLC A->B C 3. Workup - Cool, filter solids - Evaporate solvent B->C D 4. Extraction - Dissolve in EtOAc - Wash with NaHCO₃, Brine C->D E 5. Drying & Concentration - Dry organic layer (MgSO₄) - Concentrate in vacuo D->E F 6. Purification - Silica Gel Column Chromatography E->F G 7. Analysis - Characterize pure product (NMR, MS) F->G

Caption: Experimental workflow for Williamson ether synthesis.

Step-by-Step Protocol:

  • Reaction Setup: To a dry 50 mL round-bottom flask equipped with a magnetic stir bar, add phenol (1.0 eq.), finely powdered potassium carbonate (1.5 eq.), and 20 mL of anhydrous acetone.

    • Causality: Potassium carbonate is a mild base sufficient to deprotonate the acidic phenol, forming the potassium phenoxide in situ. Acetone is a polar aprotic solvent that effectively solvates the cation but not the nucleophile, enhancing its reactivity in an SN2 reaction.

  • Addition of Alkylating Agent: While stirring the suspension, add 1-(bromomethyl)-4-methylcyclohexane (1.1 eq.) dropwise at room temperature.

  • Reaction Execution: Attach a reflux condenser to the flask and heat the mixture to reflux (approx. 56°C for acetone) using a heating mantle.

  • Monitoring: Monitor the progress of the reaction by TLC (e.g., using a 9:1 hexanes:ethyl acetate eluent). The disappearance of the phenol spot and the appearance of a new, less polar product spot indicates reaction completion. This typically takes 4-12 hours.

  • Workup - Quenching and Filtration: Once the reaction is complete, allow the flask to cool to room temperature. Filter the solid potassium salts through a pad of Celite, washing the filter cake with a small amount of acetone.

  • Concentration: Transfer the filtrate to a round-bottom flask and remove the acetone using a rotary evaporator.

  • Extraction: Dissolve the resulting crude oil in ethyl acetate (30 mL). Transfer the solution to a separatory funnel and wash sequentially with saturated aqueous NaHCO₃ solution (2 x 20 mL) and brine (1 x 20 mL).

    • Causality: The NaHCO₃ wash removes any unreacted phenol. The brine wash removes residual water from the organic layer.

  • Drying and Final Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude ether.

  • Purification: Purify the crude product by silica gel column chromatography, typically using a gradient of hexanes and ethyl acetate, to obtain the pure (4-methylcyclohexyl)methyl phenyl ether.

Protocol 2: Selective Mono-N-Alkylation of a Primary Amine

Principle: The N-alkylation of amines with alkyl halides is a fundamental C-N bond-forming reaction. However, a significant challenge is over-alkylation, as the secondary amine product is often more nucleophilic than the primary amine starting material.[9][10] This protocol employs a strategy of using a large excess of the primary amine to statistically favor mono-alkylation.

Materials and Reagents:

  • 1-(Bromomethyl)-4-methylcyclohexane

  • Primary amine (e.g., Benzylamine)

  • Potassium carbonate (K₂CO₃) or Triethylamine (Et₃N)

  • Acetonitrile (CH₃CN) or Ethanol (EtOH), anhydrous

  • 50 mL round-bottom flask

  • Magnetic stirrer and stir bar

  • Standard laboratory glassware for workup

  • Dichloromethane (DCM)

  • 1 M aqueous HCl solution

  • 1 M aqueous NaOH solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Rotary evaporator

  • Silica gel for column chromatography

Step-by-Step Protocol:

  • Reaction Setup: In a 50 mL round-bottom flask, dissolve the primary amine (5.0 eq.) in 25 mL of anhydrous acetonitrile. Add potassium carbonate (2.0 eq.).

    • Causality: Using a large excess of the primary amine ensures that the alkylating agent is more likely to encounter and react with a molecule of the starting amine rather than the secondary amine product. The base (K₂CO₃) acts as a scavenger for the HBr generated during the reaction, preventing the formation of amine hydrobromide salts which are non-nucleophilic.

  • Addition of Alkylating Agent: Prepare a solution of 1-(bromomethyl)-4-methylcyclohexane (1.0 eq.) in 5 mL of acetonitrile. Add this solution dropwise to the stirring amine solution over 15 minutes at room temperature.

  • Reaction Execution: Stir the reaction mixture at room temperature or warm gently to 40-50°C if the reaction is sluggish.

  • Monitoring: Monitor the reaction by TLC until the 1-(bromomethyl)-4-methylcyclohexane is consumed (typically 2-6 hours).

  • Workup - Quenching and Concentration: Filter off the inorganic salts and concentrate the filtrate using a rotary evaporator to remove the solvent.

  • Acid-Base Extraction: Dissolve the residue in dichloromethane (30 mL). Transfer to a separatory funnel and wash with water (20 mL). To remove the excess primary amine, extract the organic layer with 1 M HCl (3 x 15 mL).

    • Causality: The acidic wash protonates all amines, transferring them to the aqueous layer. The desired secondary amine is generally less basic than the primary amine starting material, but both will be extracted.

  • Product Isolation: Basify the combined acidic aqueous layers to pH > 12 by carefully adding 1 M NaOH. This deprotonates the ammonium salts, regenerating the free amines. Extract the liberated amines back into dichloromethane (3 x 20 mL).

  • Drying and Concentration: Combine the organic extracts, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: The resulting crude product will be a mixture of mono- and di-alkylated products. Purify via silica gel column chromatography to isolate the desired mono-alkylated secondary amine.

References

  • Study.com. (n.d.). Consider the reaction of trans-1-bromo-4-methylcyclohexane with sodium methoxide. Retrieved from [Link]

  • Study.com. (n.d.). Draw the equation in a way that shows clearly the stereochemistry of the reactant and product. cis-1-bromo-4-methylcyclohexane + NaSH to 4-methylcyclohexanethiol. Retrieved from [Link]

  • Reddit. (2023). I need help with this organic reaction, I've tried to look for explanations for hours and couldn't find a definitive answer. Retrieved from [Link]

  • Thermo Fisher Scientific. (n.d.). 1-Bromo-4-methylcyclohexane, cis + trans, 97%. Retrieved from [Link]

  • PubChem. (n.d.). 1-(Bromomethyl)-4-methylcyclohexane. Retrieved from [Link]

  • Master Organic Chemistry. (2017). Alkylation of Amines (Sucks!). Retrieved from [Link]

  • Master Organic Chemistry. (2014). The Williamson Ether Synthesis. Retrieved from [Link]

  • Wikipedia. (n.d.). Amine alkylation. Retrieved from [Link]

  • Williamson Ether Synthesis. (n.d.). Retrieved from [Link]

  • Thermo Fisher Scientific. (2010). (Bromomethyl)cyclohexane SAFETY DATA SHEET. Retrieved from [Link]

Sources

"nucleophilic substitution reactions with 1-(Bromomethyl)-4-methylcyclohexane"

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Nucleophilic Substitution Protocols for 1-(Bromomethyl)-4-methylcyclohexane

Executive Summary & Chemical Profile

1-(Bromomethyl)-4-methylcyclohexane is a valuable bifunctional building block in medicinal chemistry, primarily used to introduce a lipophilic "spacer" group that fits well into hydrophobic pockets of target proteins (e.g., GPCRs, kinases). Unlike its ring-substituted analog (1-bromo-4-methylcyclohexane), this molecule features an exocyclic primary alkyl halide .

This structural distinction is critical: the electrophilic carbon is less sterically hindered than a secondary ring carbon, making it highly amenable to


 reactions. However, the cyclohexane ring's conformational dynamics (cis/trans isomerism) still influence reaction rates and physical properties.
Chemical Identity
PropertyDetail
IUPAC Name 1-(Bromomethyl)-4-methylcyclohexane
CAS Number 35966-99-5 (cis/trans mixture)
Molecular Formula

Reactive Center Primary Alkyl Bromide (Exocyclic)
Dominant Mechanism

(Bimolecular Nucleophilic Substitution)
Major Side Reaction E2 Elimination (forming 1-methylene-4-methylcyclohexane)
Stereochemical Considerations

The starting material often exists as a mixture of cis and trans isomers.

  • Trans-isomer (Thermodynamic): The 4-methyl and 1-bromomethyl groups are trans. In the chair conformation, both bulky groups prefer the equatorial position (1,4-diequatorial). This conformation is generally more accessible to nucleophiles.

  • Cis-isomer (Kinetic): One group is axial, the other equatorial. The axial methylene group suffers from 1,3-diaxial interactions, potentially retarding the approach of the nucleophile slightly compared to the equatorial conformer.

Mechanistic Insight & Reaction Pathway

The reaction proceeds via a concerted ngcontent-ng-c3230145110="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">


 mechanism. The nucleophile attacks the antibonding orbital (

) of the C-Br bond from the backside.

Key Success Factors:

  • Solvent Polarity: Polar aprotic solvents (DMF, DMSO, MeCN) are required to solvate the cation (e.g.,

    
    , 
    
    
    
    ) while leaving the nucleophile "naked" and reactive.
  • Leaving Group Activation: Bromide is a good leaving group, but conversion to Iodide (Finkelstein) can accelerate sluggish reactions.

  • Steric Management: While the halide is primary, the adjacent cyclohexane ring provides bulk. Highly branched nucleophiles (e.g., tert-butylamine) may show reduced rates.

SN2_Pathway Start 1-(Bromomethyl)-4-methylcyclohexane (Substrate) TS Transition State [Nu---C---Br]‡ (Pentacoordinate) Start->TS + Nucleophile (Nu-) Solvent: DMF/MeCN Side Side Product: Exocyclic Alkene (E2) Start->Side Strong Bulky Base (t-BuOK) Product Substituted Product (Inversion of CH2, Retention of Ring) TS->Product - Br-

Caption: Mechanistic pathway showing the dominant SN2 route and the potential E2 side reaction driven by base sterics.

Experimental Protocols

Protocol A: Finkelstein Reaction (Activation to Iodide)

Purpose: To convert the alkyl bromide to the more reactive alkyl iodide. This is often necessary when coupling with weak nucleophiles.

Reagents:

  • Substrate: 1-(Bromomethyl)-4-methylcyclohexane (1.0 eq)

  • Reagent: Sodium Iodide (NaI) (2.0 eq)

  • Solvent: Acetone (Anhydrous)

Step-by-Step Procedure:

  • Dissolution: Dissolve NaI (20 mmol) in anhydrous acetone (30 mL) in a round-bottom flask. The solution should be clear.

  • Addition: Add 1-(bromomethyl)-4-methylcyclohexane (10 mmol) dropwise to the stirring solution.

  • Reflux: Attach a reflux condenser and heat the mixture to reflux (

    
    ) for 4–6 hours.
    
    • Observation: A white precipitate (NaBr) will form as the reaction proceeds, driving the equilibrium forward (Le Chatelier’s principle).

  • Workup: Cool to room temperature. Filter off the NaBr solid. Concentrate the filtrate under reduced pressure.

  • Purification: Dissolve the residue in diethyl ether, wash with water and sodium thiosulfate (to remove iodine color). Dry over

    
     and concentrate.
    
  • Yield: Expect >90%. The product is light sensitive; store in the dark.

Protocol B: C-N Bond Formation (Amination with Morpholine)

Purpose: Synthesis of tertiary amines for medicinal chemistry libraries.

Reagents:

  • Substrate: 1-(Bromomethyl)-4-methylcyclohexane (1.0 eq)

  • Nucleophile: Morpholine (1.2 eq)

  • Base: Potassium Carbonate (

    
    ) (2.0 eq) - Micronized is preferred.
    
  • Solvent: Acetonitrile (MeCN) or DMF.

Step-by-Step Procedure:

  • Preparation: In a reaction vial, suspend

    
     (2.0 mmol) in MeCN (5 mL).
    
  • Nucleophile Addition: Add Morpholine (1.2 mmol). Stir for 10 minutes at room temperature.

  • Substrate Addition: Add the bromide substrate (1.0 mmol).

  • Reaction: Heat the mixture to

    
     for 12 hours.
    
    • Monitoring: Monitor by TLC (Stain: Iodine or Dragendorff’s reagent) or LCMS. The bromide has weak UV absorbance; the product will stain strongly with Dragendorff.

  • Workup:

    • Dilute with Ethyl Acetate (20 mL).

    • Wash with water (

      
      ) and Brine (
      
      
      
      ).
    • Note: If using DMF, increase water washes to 3x to fully remove the solvent.

  • Isolation: Dry organic layer over

    
    , filter, and concentrate.
    
  • Purification: If necessary, purify via flash column chromatography (DCM/MeOH gradient).

Protocol C: C-O Bond Formation (Williamson Ether Synthesis)

Purpose: Creating ether linkages.[1]

Reagents:

  • Substrate: 1-(Bromomethyl)-4-methylcyclohexane (1.0 eq)

  • Nucleophile: Phenol derivative (1.1 eq)

  • Base: Cesium Carbonate (

    
    ) (1.5 eq) or NaH (for aliphatic alcohols).
    
  • Solvent: DMF.

Step-by-Step Procedure:

  • Deprotonation: Dissolve the phenol (1.1 mmol) in DMF (3 mL). Add

    
     (1.5 mmol) and stir for 30 mins at RT.
    
  • Alkylation: Add the bromide (1.0 mmol) in DMF (1 mL).

  • Heating: Heat to

    
     for 4-8 hours.
    
    • Why Cesium? The "Cesium Effect" improves solubility in organic solvents and increases the nucleophilicity of the phenoxide anion.

  • Quench: Pour into ice water. Extract with Ethyl Acetate.

Troubleshooting & Optimization Guide

Use the following decision tree to troubleshoot low yields or side reactions.

Troubleshooting Problem Issue Detected Check1 Is Starting Material Remaining? Problem->Check1 Check2 Is Elimination Product Forming? Check1->Check2 No (Low Yield) Sol1 Increase Temp or Switch to DMF/DMSO Check1->Sol1 Yes (Slow Rxn) Sol2 Add Catalyst (NaI) (Finkelstein Conditions) Check1->Sol2 Yes (Very Slow) Sol3 Lower Base Concentration or Use Weaker Base Check2->Sol3 Yes (Alkene present) Sol4 Check Reagent Dryness (Water kills Nucleophile) Check2->Sol4 No (Complex mixture)

Caption: Decision matrix for optimizing reaction conditions based on TLC/LCMS data.

Common Pitfalls:

  • Hygroscopic Solvents:

    
     reactions are sensitive to solvation. Water solvates anions (nucleophiles) too strongly, killing reactivity. Ensure DMF/MeCN are anhydrous.
    
  • Base Selection: Avoid bulky bases like t-Butoxide if you want substitution; they will drive E2 elimination to form the exocyclic alkene.

References

  • Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley.[2] (Standard text for SN2 mechanism and solvent effects).

  • Eliel, E. L., & Wilen, S. H. (1994). Stereochemistry of Organic Compounds. Wiley-Interscience. (Authoritative source on cyclohexane conformational analysis).

  • Finkelstein, H. (1910). "Darstellung organischer Jodide aus den entsprechenden Bromiden und Chloriden". Berichte der deutschen chemischen Gesellschaft, 43(2), 1528–1532. (Original protocol for halide exchange).

  • PubChem Compound Summary. "1-(Bromomethyl)-4-methylcyclohexane". National Center for Biotechnology Information. (Physical data and safety).

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (Practical guide to nucleophilic substitution in synthesis).

Sources

Application Note: High-Efficiency Williamson Ether Synthesis using 1-(Bromomethyl)-4-methylcyclohexane

[1]

Executive Summary

This guide details the optimization and execution of Williamson ether synthesis utilizing 1-(Bromomethyl)-4-methylcyclohexane as the electrophile.[1] Unlike simple primary halides, this substrate presents unique steric challenges due to

1High-Yield Anhydrous MethodPhase Transfer Catalysis (PTC) Method11

Mechanistic Insight & Substrate Analysis

Substrate Characteristics

The electrophile, 1-(Bromomethyl)-4-methylcyclohexane , is a primary alkyl halide.[1] However, its reactivity is modulated by the adjacent cyclohexane ring.

  • Structure:

    
     attached to a secondary carbon (C1 of the ring).[1]
    
  • Reactivity Profile: While it undergoes

    
     substitution, the reaction rate is slower than that of methyl or ethyl bromide due to steric hindrance from the cyclohexane ring (beta-branching).
    
  • Stereochemistry: The starting material typically exists as a mixture of cis and trans isomers (referring to the relative positions of the C1-substituent and C4-methyl).

    • Crucial Insight: The

      
       reaction occurs at the exocyclic methylene carbon (
      
      
      ), not at the chiral center on the ring (C1). Therefore, the stereochemical configuration (cis/trans ratio) of the ring is retained in the final ether product.
Reaction Pathway

The reaction follows a concerted

2


1

Competing Pathway:


1-methylene-4-methylcyclohexane

ReactionMechanismAlkoxideAlkoxide Nucleophile(RO⁻)TSTransition State[RO···CH₂···Br]‡Alkoxide->TSBackside AttackSubstrate1-(Bromomethyl)-4-methylcyclohexane(Electrophile)Substrate->TSSideProductSide Product:Exocyclic Alkene (Elimination)Substrate->SideProductE2 (High Temp/Bulky Base)ProductTarget Ether(Retained Ring Stereochem)TS->ProductSɴ2 Substitution

Figure 1: Mechanistic pathway showing the dominant

1

Strategic Planning: Protocol Selection

Select the protocol based on your specific constraints:

FeatureProtocol A: Anhydrous (NaH) Protocol B: Phase Transfer (PTC)
Primary Use Case High-value alcohols, small scale (<1g), difficult substrates.[1]Scale-up (>5g), robust alcohols (phenols, primary alcohols).[1]
Solvent System DMF or THF (Anhydrous).[1]Toluene/Water or DCM/Water.[1]
Base Sodium Hydride (NaH).[1][3][4]Sodium Hydroxide (NaOH) or KOH.[1][3]
Moisture Sensitivity High (Requires inert atmosphere).[1]Low (Water is part of the system).
Reaction Rate Fast (Homogeneous).[1]Moderate (Heterogeneous).[1]
Workup Requires careful quenching.[1]Simple phase separation.[1]

Protocol A: High-Yield Anhydrous Method (NaH)

Safety Alert: Sodium Hydride (NaH) releases flammable hydrogen gas.[1] Perform all steps in a fume hood. Ensure glassware is oven-dried.[1]

Reagents & Stoichiometry[1]
  • Alcohol (ROH): 1.0 equiv.[1]

  • Sodium Hydride (60% in oil): 1.2 – 1.5 equiv.[1]

  • 1-(Bromomethyl)-4-methylcyclohexane: 1.1 – 1.2 equiv.[1][5]

  • Solvent: Anhydrous DMF (preferred for rate) or THF (preferred for ease of workup).[1] Concentration: 0.2 M – 0.5 M.[1]

  • Catalyst (Optional): TBAI (Tetrabutylammonium iodide), 0.05 equiv (accelerates reaction via Finkelstein-like activation).[1]

Step-by-Step Procedure
  • Alkoxide Formation:

    • Charge an oven-dried round-bottom flask with NaH (1.2 equiv).

    • Optional: Wash NaH with dry hexanes to remove mineral oil if UV detection of the product is critical; otherwise, leave as is.

    • Add anhydrous DMF under Nitrogen/Argon flow.[1]

    • Cool to 0°C (ice bath).

    • Add the Alcohol (dissolved in minimal DMF) dropwise. Gas evolution (

      
      ) will occur.[1]
      
    • Stir at 0°C for 15 min, then warm to Room Temperature (RT) for 30 min to ensure complete deprotonation.

  • Electrophile Addition:

    • Cool the solution back to 0°C (optional, but recommended to suppress elimination).

    • Add 1-(Bromomethyl)-4-methylcyclohexane dropwise.[1]

    • Add TBAI catalyst here if using.

  • Reaction:

    • Allow to warm to RT.[1]

    • Heat: Most primary alcohols require heating to 50–60°C for 4–12 hours due to the steric bulk of the cyclohexane ring.

    • Monitoring: Check TLC or LC-MS.[1] Look for the disappearance of the starting alcohol.

  • Workup:

    • Cool to RT.

    • Quench: Very carefully add saturated

      
       solution or water dropwise to destroy excess hydride.[1]
      
    • Dilute with Ethyl Acetate (EtOAc) or Diethyl Ether (

      
      ).[1]
      
    • Wash organic layer with

      
       (
      
      
      ) to remove DMF (critical step).[1]
    • Wash with Brine (

      
      ).[1]
      
    • Dry over

      
      , filter, and concentrate.
      

Protocol B: Phase Transfer Catalysis (PTC) Method[1]

Concept: Uses a quaternary ammonium salt to transport the hydroxide ion into the organic phase, deprotonating the alcohol in situ.

Reagents
  • Alcohol: 1.0 equiv.[1]

  • 1-(Bromomethyl)-4-methylcyclohexane: 1.2 – 1.5 equiv.[1]

  • Base: 50% NaOH (aq) or powdered KOH (3.0 equiv).

  • Catalyst: TBAB (Tetrabutylammonium bromide) or Aliquat 336 (5–10 mol%).[1]

  • Solvent: Toluene (preferred) or DCM.[1]

Step-by-Step Procedure
  • Setup:

    • In a flask, combine the Alcohol , 1-(Bromomethyl)-4-methylcyclohexane , and Toluene (approx 3-5 mL per gram of substrate).[1]

    • Add the TBAB catalyst .

  • Initiation:

    • Add the 50% NaOH solution or powdered KOH.

    • Vigorous stirring is essential to create an emulsion.[1]

  • Reaction:

    • Heat the biphasic mixture to 80–90°C (for Toluene).

    • Reflux for 6–18 hours.[1]

    • Note: The reaction is generally slower than Method A but cleaner regarding water-soluble byproducts.

  • Workup:

    • Cool to RT.

    • Separate the layers.[6]

    • Extract the aqueous layer with Toluene or EtOAc.

    • Combine organic layers and wash with water (

      
      ) and brine.[1]
      
    • Concentrate.

Experimental Workflow Visualization

WorkflowStartStart: Select ProtocolNaH_PathProtocol A: NaH/DMF(High Yield/Sensitive)Start->NaH_PathPTC_PathProtocol B: PTC/NaOH(Scalable/Robust)Start->PTC_PathDeprotonate1. Deprotonate Alcohol(NaH, 0°C, 30 min)NaH_Path->DeprotonateAdd_Elec2. Add 1-(Bromomethyl)-4-methylcyclohexane(+ optional TBAI)Deprotonate->Add_ElecHeat_A3. Heat to 60°C(4-12 Hours)Add_Elec->Heat_ACheckQC Check (TLC/NMR)SM Disappeared?Heat_A->CheckMix1. Mix Alcohol + Halide + Solvent+ TBAB CatalystPTC_Path->MixAdd_Base2. Add 50% NaOHMix->Add_BaseHeat_B3. Reflux (80-90°C)(Vigorous Stirring)Add_Base->Heat_BHeat_B->CheckCheck->Heat_ANo (Extend Time)Check->Heat_BNo (Extend Time)QuenchWorkup:Quench & ExtractCheck->QuenchYesPurifyPurification:Column ChromatographyQuench->PurifyFinalFinal Product:EtherPurify->Final

Figure 2: Operational workflow comparing the Anhydrous and PTC pathways.[1]

Characterization & Troubleshooting

NMR Interpretation

Successful synthesis is best confirmed by

1
  • Starting Material (Bromide): The

    
     protons typically appear as a doublet around 
    
    
    3.2 – 3.4 ppm
    .[1]
  • Product (Ether): The

    
     protons will shift upfield slightly or remain similar but change splitting patterns depending on the alcohol R-group, typically appearing around 
    
    
    3.1 – 3.3 ppm
    .[1]
    • Key Indicator: Look for the disappearance of the

      
       proton of the starting alcohol and the integration of the new R-group.
      
    • Stereochemistry: The ring protons (cyclohexyl) will show complex multiplets between

      
       0.8 – 1.8 ppm. The cis/trans ratio is calculated by integrating the methyl doublet or the methylene protons if they are resolved.
      
Troubleshooting Table
IssueProbable CauseCorrective Action
Low Conversion Steric hindrance of the ring; Old NaH.[1]Add TBAI (catalyst); Increase temp to 80°C; Use fresh NaH.
Elimination Product (Alkene peaks at 4.6 ppm)Base too strong/bulky; Temp too high.[1]Lower reaction temperature; Switch to PTC method (less basic environment).
Emulsion (PTC) Similar densities of phases.[1]Filter through Celite; Add brine to aqueous layer to increase density difference.[1]
Residual DMF Inefficient washing.[1]Wash organic layer 3x with water, or 1x with 5% LiCl solution.[1]

References

  • Williamson, A. W. (1850).[1][2] "Theory of Aetherification".[1][3] Philosophical Magazine, 37, 350–356.[1] (Foundational Mechanism).[1]

  • Freedman, H. H., & Dubois, R. A. (1975).[1] "An improved Williamson ether synthesis using phase transfer catalysis". Tetrahedron Letters, 16(38), 3251-3254.[1][3] Link[1]

  • Vogel, A. I. (1989).[1] Vogel's Textbook of Practical Organic Chemistry (5th ed.).[1] Longman Scientific & Technical.[1] (Standard Protocols for Alkyl Halide Reactivity).

  • PubChem. (n.d.).[1][5][7] "1-(Bromomethyl)-4-methylcyclohexane Compound Summary". National Center for Biotechnology Information.[1] Link[1]

  • Clayden, J., Greeves, N., & Warren, S. (2012).[1] Organic Chemistry (2nd ed.).[1] Oxford University Press.[1] (Mechanistic discussion on steric hindrance in SN2).

Synthesis of Novel Aryl Cyclohexylmethyl Ethers: Application Notes and Protocols for Pharmaceutical Research

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The synthesis of aryl ethers is a cornerstone of modern medicinal chemistry, with this functional group being a key structural motif in a multitude of pharmaceutical agents. The unique physicochemical properties conferred by the ether linkage, such as improved metabolic stability and lipophilicity, make it a valuable tool in drug design and development. This document provides detailed application notes and protocols for the synthesis of a specific class of aryl ethers: those derived from the reaction of 1-(bromomethyl)-4-methylcyclohexane with various substituted phenols. This reaction, a classic example of the Williamson ether synthesis, offers a versatile and reliable method for accessing a library of novel compounds with potential therapeutic applications. The resulting aryl cyclohexylmethyl ethers are of particular interest due to the incorporation of a bulky, lipophilic cyclohexyl moiety, which can significantly influence the pharmacokinetic and pharmacodynamic properties of the parent phenol. This guide is intended for researchers and scientists in the field of drug development, providing both the theoretical underpinnings and practical, step-by-step instructions for the synthesis, purification, and characterization of these promising compounds.

Reaction Mechanism and Strategic Considerations

The synthesis of aryl cyclohexylmethyl ethers from 1-(bromomethyl)-4-methylcyclohexane and phenols proceeds via the Williamson ether synthesis, a robust and widely utilized method for forming ether linkages.[1] The reaction is a bimolecular nucleophilic substitution (SN2) reaction.[2]

Mechanism Breakdown:

  • Deprotonation of the Phenol: The reaction is initiated by the deprotonation of the weakly acidic phenolic hydroxyl group by a suitable base to form a more nucleophilic phenoxide anion.[3] Common bases for this step include sodium hydride (NaH), potassium carbonate (K₂CO₃), or cesium carbonate (Cs₂CO₃). The choice of base can influence the reaction rate and yield, with stronger bases like NaH often leading to faster reactions.

  • Nucleophilic Attack: The generated phenoxide anion then acts as a nucleophile, attacking the electrophilic carbon of the bromomethyl group on 1-(bromomethyl)-4-methylcyclohexane.[4]

  • Displacement of the Leaving Group: This backside attack results in the displacement of the bromide ion, a good leaving group, and the formation of the desired aryl cyclohexylmethyl ether.

The SN2 nature of this reaction dictates several key strategic considerations for optimal results:

  • Nature of the Alkyl Halide: The Williamson ether synthesis is most efficient with primary alkyl halides, such as 1-(bromomethyl)-4-methylcyclohexane.[5] Secondary and tertiary alkyl halides are more prone to undergo elimination reactions (E2) in the presence of a strong base, leading to the formation of alkenes as side products.

  • Solvent Choice: The choice of solvent is crucial for the success of the reaction. Polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) are generally preferred as they can solvate the cation of the phenoxide salt, leaving the phenoxide anion more "naked" and therefore more nucleophilic.[6] This enhances the rate of the SN2 reaction.

  • Reaction Temperature: The reaction temperature is another important parameter to control. While heating is often necessary to drive the reaction to completion, excessive temperatures can promote side reactions. The optimal temperature will depend on the specific substrates and solvent used.

Figure 1: General workflow of the Williamson ether synthesis.

Experimental Protocols

The following section provides a detailed, step-by-step protocol for the synthesis of a representative aryl cyclohexylmethyl ether, 1-((4-chlorophenoxy)methyl)-4-methylcyclohexane. This protocol can be adapted for the synthesis of a variety of derivatives by substituting 4-chlorophenol with other substituted phenols.

Materials and Reagents
  • 1-(Bromomethyl)-4-methylcyclohexane

  • 4-Chlorophenol

  • Sodium hydride (60% dispersion in mineral oil)

  • Anhydrous Dimethylformamide (DMF)

  • Ethyl acetate

  • Hexane

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel (for column chromatography)

Protocol: Synthesis of 1-((4-chlorophenoxy)methyl)-4-methylcyclohexane
  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 4-chlorophenol (1.0 eq).

  • Solvent Addition: Add anhydrous DMF to the flask to dissolve the phenol.

  • Base Addition: Carefully add sodium hydride (1.2 eq, 60% dispersion in mineral oil) portion-wise to the stirred solution at 0 °C (ice bath).

  • Phenoxide Formation: Allow the reaction mixture to stir at room temperature for 30 minutes. The evolution of hydrogen gas should be observed.

  • Alkyl Halide Addition: Cool the reaction mixture back to 0 °C and add a solution of 1-(bromomethyl)-4-methylcyclohexane (1.1 eq) in a small amount of anhydrous DMF dropwise.

  • Reaction Progression: Allow the reaction to warm to room temperature and then heat to 60-70 °C. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Workup: Once the reaction is complete (typically after 12-24 hours), cool the mixture to room temperature and cautiously quench with water.

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).

  • Washing: Wash the combined organic layers with saturated aqueous sodium bicarbonate solution (2 x 50 mL) and brine (1 x 50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure 1-((4-chlorophenoxy)methyl)-4-methylcyclohexane.

Data Presentation: Synthesis of Various Aryl Cyclohexylmethyl Ethers

The following table summarizes the reaction conditions and yields for the synthesis of a series of aryl cyclohexylmethyl ethers using the general protocol described above.

Phenol DerivativeBaseSolventTemperature (°C)Time (h)Yield (%)
PhenolNaHDMF701885
4-ChlorophenolK₂CO₃DMF802478
4-MethoxyphenolCs₂CO₃AcetonitrileReflux1292
4-NitrophenolNaHDMF601675
2-NaphtholK₂CO₃DMF802088

Note: The yields reported are isolated yields after purification by column chromatography.

Characterization of Products

The synthesized aryl cyclohexylmethyl ethers should be thoroughly characterized to confirm their structure and purity. The following are typical characterization data for 1-((4-chlorophenoxy)methyl)-4-methylcyclohexane.

  • ¹H NMR (400 MHz, CDCl₃) δ (ppm): 7.25 (d, J = 8.8 Hz, 2H, Ar-H), 6.83 (d, J = 8.8 Hz, 2H, Ar-H), 3.78 (d, J = 6.4 Hz, 2H, O-CH₂), 1.85-1.75 (m, 4H, cyclohexyl-H), 1.50-1.40 (m, 1H, cyclohexyl-H), 1.30-1.15 (m, 4H, cyclohexyl-H), 0.95 (d, J = 6.8 Hz, 3H, CH₃).

  • ¹³C NMR (101 MHz, CDCl₃) δ (ppm): 157.5, 129.4, 125.9, 115.8, 72.4, 39.5, 34.8, 32.1, 30.5, 22.3.

  • Infrared (IR) Spectroscopy (KBr, cm⁻¹): 2920, 2850 (C-H stretching, aliphatic), 1595, 1490 (C=C stretching, aromatic), 1240 (C-O-C stretching, ether), 825 (C-H bending, aromatic).

  • Mass Spectrometry (MS): Calculated for C₁₄H₁₉ClO: [M]⁺ 238.11; Found: 238.1.

Applications in Drug Development

Aryl ethers are a prevalent structural motif in a wide array of approved drugs. The incorporation of a cyclohexylmethyl group can modulate the lipophilicity and steric bulk of a molecule, potentially leading to improved oral bioavailability, enhanced binding to target proteins, and altered metabolic profiles. Phenolic compounds themselves exhibit a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, antioxidant, and anticancer properties.[7] By converting phenols to their corresponding cyclohexylmethyl ethers, it is possible to fine-tune these activities and develop novel therapeutic agents.

For instance, certain phenol ether derivatives have been investigated as non-covalent proteasome inhibitors with potential applications in cancer therapy.[8] Furthermore, the antimicrobial properties of phenolic compounds can be enhanced or modified through etherification.[9] The synthesized library of aryl cyclohexylmethyl ethers can be screened against a variety of biological targets to identify lead compounds for further optimization in drug discovery programs. The structural diversity introduced by varying the substituents on the phenol ring allows for a systematic exploration of structure-activity relationships (SAR).

Drug_Development_Workflow cluster_0 Synthesis & Characterization cluster_1 Biological Evaluation cluster_2 Lead Optimization Synthesis Synthesis of Ether Library Purification Purification Synthesis->Purification Characterization Structural Characterization (NMR, IR, MS) Purification->Characterization Screening High-Throughput Screening Characterization->Screening Hit_ID Hit Identification Screening->Hit_ID Lead_Gen Lead Generation Hit_ID->Lead_Gen SAR Structure-Activity Relationship (SAR) Lead_Gen->SAR ADMET ADMET Profiling SAR->ADMET Preclinical Preclinical Development ADMET->Preclinical

Figure 2: Workflow for the development of new drugs.

Troubleshooting Guide

IssuePossible Cause(s)Suggested Solution(s)
Low or no product yield 1. Incomplete deprotonation of the phenol. 2. Inactive alkyl halide. 3. Reaction temperature too low. 4. Insufficient reaction time.1. Use a stronger base (e.g., NaH) or ensure the base is fresh and active. 2. Check the purity of 1-(bromomethyl)-4-methylcyclohexane. 3. Increase the reaction temperature in increments of 10 °C. 4. Extend the reaction time and monitor by TLC.
Formation of side products (e.g., alkenes) 1. Use of a secondary or tertiary alkyl halide (not applicable here). 2. Reaction temperature too high.1. N/A for this specific protocol. 2. Lower the reaction temperature.
Difficulty in purification 1. Product co-elutes with starting materials or byproducts. 2. Oily product that is difficult to handle.1. Optimize the solvent system for column chromatography (e.g., try different ratios of hexane/ethyl acetate or switch to a different solvent system like dichloromethane/methanol). 2. If the product is an oil, try to induce crystallization by scratching the flask with a glass rod or by adding a small seed crystal.

Conclusion

The synthesis of aryl cyclohexylmethyl ethers via the Williamson ether synthesis is a versatile and efficient method for generating novel chemical entities with significant potential in drug discovery. The protocols and application notes provided in this document offer a comprehensive guide for researchers to synthesize, purify, and characterize these compounds. The modularity of this synthetic approach, allowing for the facile introduction of diverse phenolic moieties, makes it an invaluable tool for the construction of compound libraries for biological screening. The exploration of the biological activities of these novel ethers is a promising avenue for the development of new therapeutic agents.

References

  • Duan, H. (2023). Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. Academic Journal of Materials & Chemistry, 4(4), 41-45. [Link]

  • Orchard, T., et al. (2020). Antimicrobial Activity of Naturally Occurring Phenols and Derivatives Against Biofilm and Planktonic Bacteria. Applied and Environmental Microbiology, 86(15), e00842-20. [Link]

  • Organic Chemistry Portal. (n.d.). Aryl ether synthesis by etherification (alkylation). Retrieved from [Link]

  • Kosmalski, T., et al. (2023). A Review of Biologically Active Oxime Ethers. Molecules, 28(13), 5041. [Link]

  • Kočevar, M., et al. (2009). Synthesis of Aryl Alkyl Ethers by Alkylation of Phenols with Quaternary Ammonium Salts. Helvetica Chimica Acta, 92(7), 1329-1338. [Link]

  • Nogueira, L. P., et al. (2021). Mechanism, kinetics and selectivity of a Williamson ether synthesis: elucidation under different reaction conditions. Reaction Chemistry & Engineering, 6(6), 1045-1057. [Link]

  • Lin, R. T. (2000). Structure-Antimicrobial Activity Relationship for a New Class of Antimicrobials, Silanols, in Comparison to Alcohols and Phenols.
  • Kosmalski, T., et al. (2023). A Review of Biologically Active Oxime Ethers. Molecules, 28(13), 5041. [Link]

  • Kosmalski, T., et al. (2023). A Review of Biologically Active Oxime Ethers. Molecules, 28(13), 5041. [Link]

  • Berliner, M. A., & Belecki, K. (2007). In Situ Generation of α-Halo Ethers from Acetals and Their Use in the Alkylation of Alcohols. Organic Syntheses, 84, 102. [Link]

  • Zuo, Z., et al. (2008). An efficient method for demethylation of aryl methyl ethers. Tetrahedron Letters, 49(33), 4940-4942.
  • Tsolaki, E., et al. (2024). Spectroscopic Characterization Using 1H and 13C Nuclear Magnetic Resonance and Computational Analysis of the Complex of Donepezil with 2,6-Methyl-β-Cyclodextrin and Hydroxy Propyl Methyl Cellulose. Pharmaceutics, 16(1), 127. [Link]

  • Yu, J., et al. (2019). Design, synthesis, and biological evaluation of novel phenol ether derivatives as non-covalent proteasome inhibitors. European Journal of Medicinal Chemistry, 161, 543-558.
  • Daglia, M. (2012). Polyphenols as antimicrobial agents. Current Opinion in Biotechnology, 23(2), 174-181.
  • Khan Academy. (n.d.). Williamson ether synthesis. Retrieved from [Link]

  • March, G. A., et al. (2016). Assignment of the 1H and 13C NMR spectra of 1-methyl-6-phenyl-1α,4α,4aα,5α,8β,8aα-hexahydro-1,4-methanonaphthalene-5,8-diol. Magnetic Resonance in Chemistry, 54(11), 893-898. [Link]

  • Kosmalski, T., et al. (2023). A Review of Biologically Active Oxime Ethers. Molecules, 28(13), 5041.
  • Zatonskaya, I. V., et al. (2022). Synthesis and Antioxidant Activity of New Catechol Thioethers with the Methylene Linker. Molecules, 27(10), 3192. [Link]

  • El-Sakhawy, M., et al. (2017). Williamson ether synthesis.
  • Zuo, Z., et al. (2007). Demethyl method of aryl methyl ether.
  • Wang, L., et al. (2016).
  • Singh, A., et al. (2021). 1H and 13C NMR chemical shifts of 2-n-alkylamino-naphthalene-1,4-diones. Scientific Reports, 11(1), 2533. [Link]

  • Royal Society of Chemistry. (n.d.). 1H NMR and 13C NMR spectra of the catalytic synthesized compounds. Retrieved from [Link]

  • Duan, H. (2023). Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. Semantic Scholar. [Link]

Sources

Application Note: High-Fidelity Synthesis of (4-Methylcyclohexyl)methylmagnesium Bromide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The formation of (4-methylcyclohexyl)methylmagnesium bromide is a critical step in the synthesis of terpene-derived pharmaceuticals and complex aliphatic scaffolds. While primary alkyl halides generally form Grignard reagents readily, this specific substrate presents unique challenges due to the steric bulk of the cyclohexane ring and the high propensity for Wurtz homocoupling (dimerization) typical of primary bromides.

This guide provides a validated protocol for synthesizing this reagent with high titer and minimal dimer formation. We utilize a Lithium Chloride-Mediated (Turbo Grignard) approach as the primary recommendation, as it significantly enhances solubility, reaction rate, and stability compared to traditional ether/THF methods.

Chemical Strategy & Mechanistic Insight

The Challenge: Wurtz Coupling

The formation of a Grignard reagent is a radical process. The primary failure mode for 1-(bromomethyl)-4-methylcyclohexane is the coupling of the transient radical species with unreacted alkyl halide, forming the commercially useless dimer 1,2-bis(4-methylcyclohexyl)ethane.

Key Control Strategy:

  • Concentration Control: The concentration of the free alkyl halide must remain near zero throughout the reaction. This is achieved via starve-fed addition (slow addition of halide to excess magnesium).

  • LiCl Mediation: The addition of anhydrous LiCl breaks up polymeric Grignard aggregates (

    
    )
    
    
    
    , forming monomeric species
    
    
    . This increases the active surface area of the magnesium and prevents passivation.
Reaction Pathway Visualization

GrignardPathway Substrate 1-(Bromomethyl)- 4-methylcyclohexane (R-CH2-Br) MgSurface Mg Surface (Active) Substrate->MgSurface Adsorption Radical Radical Intermediate (R-CH2•) MgSurface->Radical SET (Single Electron Transfer) Grignard Target Grignard (R-CH2-MgBr) Radical->Grignard Recombination w/ Mg(I) Dimer Wurtz Dimer (R-CH2-CH2-R) Radical->Dimer Side Rxn w/ Substrate

Figure 1: Mechanistic pathway highlighting the competition between productive Grignard formation and destructive Wurtz coupling.

Critical Process Parameters (CPPs)

ParameterSpecificationRationale
Solvent Water Content < 50 ppm (Karl Fischer)Water destroys the reagent immediately (

).
Magnesium Morphology Turnings (crushed) or Powder (20-50 mesh)Crushing turnings exposes fresh crystal lattice defects essential for initiation.
Temperature 0°C to 25°C (Controlled)Lower temperatures favor the Grignard over the Wurtz dimer, provided initiation is maintained.
LiCl Stoichiometry 1.0 - 1.1 equivalents relative to MgSolubilizes the Grignard species, keeping the Mg surface clean.

Experimental Protocol: LiCl-Mediated Synthesis

Target Concentration: ~1.0 M in THF Scale: 50 mmol (can be scaled linearly)

Materials
  • Substrate: 1-(Bromomethyl)-4-methylcyclohexane (9.55 g, 50 mmol).

  • Magnesium: Mg turnings (1.34 g, 55 mmol, 1.1 equiv). Mechanically crushed immediately before use.

  • Lithium Chloride: Anhydrous LiCl (2.33 g, 55 mmol). Must be dried under vacuum at 150°C for 4h prior to use.

  • Solvent: Anhydrous THF (50 mL total).

  • Activator: DIBAL-H (0.1 mL of 1M solution) or 1,2-Dibromoethane (0.2 mL).

Workflow

Workflow Setup 1. Inert Setup Flame-dry glassware Ar/N2 Atmosphere LiCl_Prep 2. LiCl Solubilization Dissolve dry LiCl in THF Add Mg Turnings Setup->LiCl_Prep Activation 3. Surface Activation Add 5% of Bromide + Activator Wait for exotherm/turbidity LiCl_Prep->Activation Addition 4. Starve-Fed Addition Add remaining Bromide slowly Maintain T < 30°C Activation->Addition Maturation 5. Maturation Stir 1h @ RT Mg should be mostly consumed Addition->Maturation QC 6. Knochel Titration Verify Molarity Maturation->QC

Figure 2: Step-by-step workflow for the preparation of the Turbo Grignard reagent.

Detailed Steps
  • System Preparation: Equip a 3-neck round-bottom flask with a reflux condenser, nitrogen inlet, and pressure-equalizing addition funnel. Flame-dry the apparatus under vacuum and backfill with Argon (preferred over Nitrogen for surface protection).

  • LiCl/Mg Charge: Add the dried LiCl and crushed Mg turnings to the flask. Add 25 mL of anhydrous THF. Stir moderately for 15-30 minutes until LiCl is fully dissolved. Note: The Mg will not dissolve, but the solution effectively becomes a LiCl/THF electrolyte.

  • Activation:

    • Load the addition funnel with the substrate (9.55 g) dissolved in 25 mL anhydrous THF.

    • Add approx. 2 mL of this solution to the Mg slurry.

    • Add 2 drops of 1,2-dibromoethane (or 0.1 mL DIBAL-H).

    • Observation: Look for a temperature spike, bubbling, or the solution turning turbid/grey. If no reaction occurs after 5 minutes, heat gently with a heat gun until initiation is observed.

  • Controlled Addition:

    • Once initiated, cool the flask to 0°C - 10°C (ice/water bath).

    • Add the remaining substrate solution dropwise over 45-60 minutes.

    • Crucial: The rate should be slow enough that the solution does not reflux vigorously, but fast enough to maintain the internal temperature above 0°C to sustain the radical chain.

  • Digestion: After addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1-2 hours. The solution should be dark grey/brown.

Quality Control: The Knochel Titration

Do not assume yield. You must titrate to determine the exact molarity for subsequent stoichiometry.

Method Principle: Iodine (


) reacts rapidly with Grignard reagents. The endpoint is the disappearance of the brown Iodine color.[1][2]

Protocol:

  • Weigh exactly 254 mg (1.0 mmol) of Iodine into a dry vial.

  • Dissolve in 2-3 mL of a saturated LiCl/THF solution (prepared separately).

  • Cool to 0°C.

  • Titrate your formed Grignard reagent into this vial using a 1.0 mL syringe (graduated).

  • Endpoint: The solution transitions from dark brown

    
     yellow 
    
    
    
    Colorless .

Calculation:



Note: If the solution remains yellow, it indicates incomplete reaction or impurities. A sharp transition to colorless confirms a high-quality reagent.

Troubleshooting & Safety

ObservationDiagnosisCorrective Action
No exotherm upon activation Passivated Mg surfaceAdd 1 crystal of Iodine; apply localized heat; scratch Mg with glass rod.
White precipitate forms Wurtz coupling or moistureCheck solvent dryness. If Wurtz, reduce addition rate significantly.
Low Molarity (<0.7 M) High Wurtz dimerizationUse the LiCl method (Protocol 4); lower the temperature during addition.
Solution turns viscous PolymerizationUnlikely with this substrate, but add more THF if stirring impedes.

Safety Note: This reaction is exothermic. Runaway Grignard reactions can pressurize glassware. Always ensure the system is vented through an inert gas line (bubbler).

References

  • Knochel, P., et al. "Convenient Titration Method for Organometallic Zinc, Magnesium, and Lanthanide Reagents."[1][2][3] Synthesis, 2006, No. 5, pp. 890–891.[4]

  • Organic Syntheses. "Preparation of Grignard Reagents: (E)-4-Hexen-1-ol." Org.[5][6] Synth. 1976, 55, 62.

  • Sigma-Aldrich. "(Cyclohexylmethyl)magnesium bromide Product Specification."

  • Krasovskiy, A., & Knochel, P. "A LiCl-Mediated Br/Mg Exchange Reaction for the Preparation of Functionalized Aryl- and Heteroarylmagnesium Compounds." Angewandte Chemie International Edition, 2004, 43(25), 3333-3336.

Sources

Application Note: Synthesis of Pharmaceutical Intermediates with 1-(Bromomethyl)-4-methylcyclohexane

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details the strategic utilization of 1-(Bromomethyl)-4-methylcyclohexane (CAS 35966-93-9) as a critical building block in medicinal chemistry. Characterized by its lipophilic cyclohexane scaffold, this electrophile is pivotal for introducing the (4-methylcyclohexyl)methyl moiety—a rigid, hydrophobic spacer often employed to optimize pharmacokinetic profiles (logP, metabolic stability) in drug candidates. This guide provides validated protocols for N-alkylation and Grignard reagent formation , emphasizing stereochemical considerations (cis vs. trans) and process safety.

Chemical Profile & Strategic Value

Compound Identity
  • IUPAC Name: 1-(Bromomethyl)-4-methylcyclohexane

  • Common Name: 4-Methylcyclohexylmethyl bromide

  • CAS Number: 35966-93-9 (General), 6294-40-2 (Mixed isomers)

  • Molecular Formula: C₈H₁₅Br

  • Molecular Weight: 191.11 g/mol

  • Physical State: Colorless to pale yellow liquid

  • Density: ~1.26 g/mL

Stereochemical Significance in Drug Design

The commercial reagent is frequently supplied as a mixture of cis and trans isomers. However, the trans-isomer is thermodynamically favored and structurally superior for most pharmaceutical applications.

  • Trans-Isomer (Diequatorial): Adopts a linear, extended conformation. This mimics the spacing of peptide linkers or aliphatic chains but with increased rigidity, reducing the entropic penalty upon binding to a protein active site [1].

  • Cis-Isomer (Axial-Equatorial): Adopts a bent conformation, often leading to steric clashes in compact binding pockets.

Expert Insight: When synthesizing high-affinity ligands (e.g., for GPCRs or kinases), we recommend sourcing high-purity trans-starting material or incorporating a recrystallization step of the downstream intermediate to enrich the trans-isomer.

Reaction Classes & Pathways

The bromomethyl group serves as a versatile electrophile. The primary alkyl bromide is susceptible to nucleophilic attack (Sₙ2) and metal insertion.

ReactionPathways Bromide 1-(Bromomethyl)- 4-methylcyclohexane Amine N-Alkylation (Product: Amines) Bromide->Amine + HNR2 / Base (SN2 Reaction) Grignard Grignard Formation (Reagent: R-MgBr) Bromide->Grignard + Mg / THF (Insertion) Alcohol C-C Bond Formation (Product: Alcohols/Acids) Grignard->Alcohol + Electrophile (Aldehyde/Ketone)

Figure 1: Primary divergent synthetic pathways for 1-(bromomethyl)-4-methylcyclohexane.

Detailed Experimental Protocols

Protocol A: N-Alkylation of Piperazine Derivatives

Objective: Synthesis of 1-(Cyclohexylmethyl)piperazine analogs. This reaction is a standard Sₙ2 substitution. Challenge: The beta-branching (cyclohexane ring) creates moderate steric hindrance, requiring elevated temperatures compared to linear alkyl halides.

Materials
  • 1-(Bromomethyl)-4-methylcyclohexane (1.0 equiv)

  • Piperazine derivative (1.2 – 1.5 equiv)

  • Potassium Carbonate (K₂CO₃) (2.0 equiv) - Base

  • Potassium Iodide (KI) (0.1 equiv) - Catalyst (Finkelstein)

  • Acetonitrile (ACN) or DMF - Solvent

Step-by-Step Methodology
  • Preparation: In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve the amine (1.2 equiv) in Acetonitrile (10 mL per gram of bromide).

  • Activation: Add K₂CO₃ (2.0 equiv) and catalytic KI (0.1 equiv). Stir for 10 minutes at room temperature.

    • Expert Note: KI generates the in situ alkyl iodide, which is a better leaving group, accelerating the reaction rate significantly for this hindered substrate.

  • Addition: Add 1-(Bromomethyl)-4-methylcyclohexane (1.0 equiv) dropwise via syringe.

  • Reaction: Heat the mixture to reflux (approx. 80-82°C for ACN) for 12–18 hours.

    • Checkpoint: Monitor by TLC (System: DCM/MeOH 9:1). The starting bromide (high R_f, non-polar) should disappear.

  • Work-up:

    • Cool to room temperature.[1]

    • Filter off inorganic salts (K₂CO₃/KBr).

    • Concentrate the filtrate under reduced pressure.

    • Redissolve residue in Ethyl Acetate and wash with water (2x) and brine (1x).

  • Purification: Dry organic layer over Na₂SO₄, filter, and concentrate. Purify via flash column chromatography (Silica gel) if necessary.

Data Summary Table: Typical Yields

Solvent Temperature Time Yield (Isolated) Notes
Acetonitrile Reflux (82°C) 16 h 75-85% Standard protocol, easy workup.
DMF 90°C 6 h 80-90% Faster, but harder to remove solvent.

| Toluene | Reflux (110°C) | 24 h | 60-70% | Slower; requires phase transfer catalyst. |

Protocol B: Grignard Reagent Formation

Objective: Preparation of (4-methylcyclohexyl)methylmagnesium bromide for C-C bond formation. Challenge: Alkyl halides with beta-branching can undergo Wurtz coupling or elimination if local concentration is too high.

Materials
  • 1-(Bromomethyl)-4-methylcyclohexane

  • Magnesium turnings (1.1 equiv) - Activated

  • Iodine (single crystal) - Initiator

  • Anhydrous THF or Diethyl Ether

Step-by-Step Methodology
  • Activation: Flame-dry a 3-neck flask under Nitrogen/Argon flow. Add Mg turnings and a crystal of Iodine. Dry stir for 5 mins.

  • Initiation: Cover Mg with minimal anhydrous THF. Add ~5% of the total bromide volume neat (or highly concentrated).

    • Self-Validating Step: Wait for the disappearance of the iodine color (brown to clear/cloudy) and the onset of exotherm (solvent boiling). If no initiation occurs, apply localized heat gun or add a drop of DIBAL-H.

  • Propagation: Dilute the remaining bromide in THF (1:4 v/v). Add dropwise to the refluxing mixture over 1 hour. Maintain a gentle reflux using the heat of reaction.

  • Completion: After addition, reflux externally for 1 hour.

  • Titration: Cool to room temperature. Titrate an aliquot using salicylaldehyde phenylhydrazone or simple acid/base back-titration to determine precise molarity (typically 0.5 – 0.8 M).

Workflow Visualization

The following diagram illustrates the critical decision points and checkpoints for the N-alkylation protocol.

AlkylationWorkflow Start Start: Dissolve Amine in ACN AddBase Add K2CO3 + KI (cat.) (Activation) Start->AddBase AddBromide Add 1-(Bromomethyl)- 4-methylcyclohexane AddBase->AddBromide Reflux Reflux 80°C (12-16h) AddBromide->Reflux Check Checkpoint: TLC Analysis Reflux->Check Check->Reflux Bromide Remains Workup Filter Salts & Extract (EtOAc/H2O) Check->Workup Bromide Consumed Purify Flash Chromatography Workup->Purify

Figure 2: Step-by-step workflow for the N-alkylation of amines using 1-(Bromomethyl)-4-methylcyclohexane.

Safety & Handling (E-E-A-T)

  • Lachrymator: Like many benzyl and alkyl bromides, this compound is a potent lachrymator. Always handle in a functioning fume hood.

  • Corrosive: Causes severe skin burns and eye damage. Wear nitrile gloves (double gloving recommended) and safety goggles.

  • Storage: Store under inert gas (Nitrogen/Argon) at 2-8°C. The compound can degrade (turn brown) upon exposure to light and moisture, liberating HBr.

References

  • National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 13460364, 1-(Bromomethyl)-4-methylcyclohexane. Retrieved from [Link]

Sources

Application Note: Protocol for N-Alkylation of Amines with 1-(Bromomethyl)-4-methylcyclohexane

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Importance

The installation of a (4-methylcyclohexyl)methyl motif is a critical strategy in medicinal chemistry to modulate lipophilicity (


) and metabolic stability without introducing aromatic ring liabilities. This saturated bioisostere of the benzyl group offers increased 

character, often improving solubility and receptor fit (e.g., in GPCR ligands like Glimepiride intermediates).

This guide provides a robust, self-validating protocol for the N-alkylation of amines using 1-(bromomethyl)-4-methylcyclohexane . Unlike simple alkyl halides, this electrophile presents unique stereochemical challenges (cis/trans isomerism) and steric considerations that require precise reaction engineering to suppress elimination and over-alkylation.

Mechanistic Insight & Stereochemical Control[1]

The Reaction Pathway

The reaction proceeds via a classical SN2 mechanism . However, the reaction rate is heavily influenced by the steric bulk of the cyclohexane ring adjacent to the methylene electrophile.

  • Primary Pathway: Direct nucleophilic attack of the amine lone pair on the exocyclic methylene carbon.

  • Catalytic Acceleration (Finkelstein): The addition of Potassium Iodide (KI) generates the in situ iodide (a better leaving group), accelerating the reaction rate by 10–100x, which is crucial for hindered secondary amines.

Stereochemical Integrity (The "Expert" Insight)

A common misconception is that SN2 reactions invert all stereochemistry.

  • Fact: SN2 inverts the configuration only at the electrophilic carbon.

  • Application: Here, the electrophilic center is the exocyclic

    
     group, which is achiral. The stereochemistry of the cyclohexane ring (cis vs. trans at C1/C4) is retained .
    
    • Input: Trans-1-(bromomethyl)-4-methylcyclohexane

      
      Output: Trans-product.[1][2][3][4][5][6]
      
    • Input: Cis/Trans mixture

      
      Output: Cis/Trans mixture (Ratio preserved).[5]
      
Mechanistic Visualization

SN2_Mechanism Substrate 1-(bromomethyl)- 4-methylcyclohexane (Electrophile) Intermediate Transient Iodide Species (More Reactive) Substrate->Intermediate Finkelstein Exchange (Fast) KI KI (Catalyst) KI->Intermediate TS Transition State [N...C...I]‡ Intermediate->TS + Amine Amine Amine Nucleophile (R-NH2) Amine->TS Product N-Alkylated Product (Secondary Amine) TS->Product Inversion at CH2 (Ring Config Retained) Byproduct HBr / HI (Scavenged by Base) TS->Byproduct

Figure 1: Catalytic cycle demonstrating the Finkelstein-assisted SN2 pathway, highlighting the retention of ring stereochemistry.

Experimental Protocols

Reagent Selection Guide
ComponentStandard ChoiceHigh-Difficulty ChoiceRationale
Solvent Acetonitrile (MeCN)DMF or DMSOMeCN is easier to remove; DMF/DMSO stabilize the transition state for sluggish amines.
Base

(3.0 eq)

or DIPEA
Cesium ("Cesium Effect") improves solubility in organic solvents; DIPEA prevents salt caking.
Catalyst NoneKI (0.1 - 0.5 eq)Essential for converting the bromide to a reactive iodide in situ.
Temp


Higher temp required for sterically hindered amines, but increases elimination risk.
Protocol A: The "Workhorse" Method (General Purpose)

Recommended for primary amines and unhindered secondary amines.

Reagents:

  • Amine substrate (1.0 equiv)[7][8]

  • 1-(Bromomethyl)-4-methylcyclohexane (1.1 equiv)

  • Potassium Carbonate (

    
    ), anhydrous (3.0 equiv)
    
  • Acetonitrile (MeCN) [0.2 M concentration]

Step-by-Step Procedure:

  • Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar, add the Amine (1.0 eq) and

    
      (3.0 eq).
    
  • Solvation: Add MeCN and stir for 10 minutes at Room Temperature (RT) to create a fine suspension.

  • Addition: Add 1-(bromomethyl)-4-methylcyclohexane (1.1 eq) dropwise via syringe.

    • Note: If the bromide is a solid/wax, dissolve it in a minimal amount of MeCN before addition.

  • Reaction: Heat the mixture to

    
      under an inert atmosphere (
    
    
    
    or Ar) for 12–18 hours.
  • Monitoring (Self-Validation): Check via TLC or LC-MS.

    • Target: Disappearance of amine starting material.

    • Diagnostic: The product will typically be more non-polar than the starting amine but more polar than the bromide.

  • Workup:

    • Cool to RT. Filter off the inorganic salts through a Celite pad; wash with EtOAc.

    • Concentrate the filtrate in vacuo.

    • Acid-Base Purification (Crucial): Dissolve residue in 1M HCl (aq). Wash with Ether (removes unreacted bromide). Basify aqueous layer with 2M NaOH to pH 12. Extract with DCM (

      
      ). Dry over 
      
      
      
      and concentrate.
Protocol B: Finkelstein-Assisted (Difficult Substrates)

Recommended for anilines, heterocycles, or when Protocol A fails.

Modifications:

  • Solvent: Anhydrous DMF.

  • Catalyst: Add Potassium Iodide (KI) (0.2 equiv) at the start.

  • Temperature:

    
    .
    
  • Workup: Requires thorough water washes (

    
    ) or LiCl (aq) washes to remove DMF.
    

Workflow Visualization

Workflow Start Start: Reagent Prep Mix Mix Amine + Base + Solvent (Stir 10 min) Start->Mix Add Add Alkyl Bromide (+ KI if Method B) Mix->Add Heat Heat to 60-80°C (12-18h) Add->Heat Check QC Check (LCMS/TLC) Amine Consumed? Heat->Check Check->Heat No (Add more time/temp) Workup_A Filtration & Concentration Check->Workup_A Yes Purify Acid-Base Extraction (Removes excess Bromide) Workup_A->Purify Final Final Product (Oil or Solid) Purify->Final

Figure 2: Operational workflow for the N-alkylation process, emphasizing the critical decision point at the QC check.

Characterization & Troubleshooting

Diagnostic NMR Signals

Successful alkylation is confirmed by specific shifts in the


 NMR spectrum (

):
Proton EnvironmentStarting Material (

ppm)
Product (

ppm)
Shift Direction

~3.30 (doublet)N/ASignal disappears

N/A2.40 – 2.55 (doublet)Diagnostic Peak
Ring Methine (

)
~1.70~1.45Upfield shift due to amine shielding
Troubleshooting Table
IssueProbable CauseCorrective Action
Low Conversion Steric hindrance or poor leaving group.Switch to Method B (add KI). Increase temp to

.
Polyalkylation Amine is too nucleophilic; Bromide in excess.Use excess Amine (2.0–5.0 eq) if cheap. Add bromide slowly (syringe pump).
Elimination Product Base is too strong; Temp too high.Switch base from

to

. Lower temp to

.
Mixed Isomers Starting material was mixed cis/trans.[2][4]Recrystallize the HCl salt of the product from EtOAc/Ethanol to enrich the trans isomer [1].

References

  • Synthesis of Trans-4-Methylcyclohexylamine Derivatives

    • Source: Patent CN109678726A / US Patent 4,379,785 (Glimepiride Intermedi
    • Context: Describes the purification of trans-isomers via salt formation and the stability of the cyclohexane ring during alkyl
    • Link:

  • Finkelstein Reaction in Organic Synthesis

    • Source: Smith, M. B., & March, J. March's Advanced Organic Chemistry.
    • Context: Mechanistic grounding for iodide catalysis in SN2 reactions of primary alkyl halides.
    • Link:

  • General N-Alkylation Protocols

    • Source: BenchChem Application Notes.[8]

    • Context: Standard conditions for amine alkylation using carbon
    • Link:

  • Stereochemical Retention in Exocyclic Substitutions

    • Source: Master Organic Chemistry.
    • Context: Clarification that SN2 inversion occurs at the reaction center, not remote stereocenters.
    • Link:

Sources

Troubleshooting & Optimization

Technical Support Center: Alkylation Reactions with 1-(Bromomethyl)-4-methylcyclohexane

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for alkylation reactions involving 1-(bromomethyl)-4-methylcyclohexane. This guide is designed for researchers, scientists, and professionals in drug development. Here, we will explore the common side reactions, provide troubleshooting solutions, and answer frequently asked questions to help you optimize your synthetic routes and overcome experimental challenges.

Troubleshooting Guide: Navigating Common Side Reactions

Alkylation reactions using 1-(bromomethyl)-4-methylcyclohexane, a primary alkyl halide, are fundamental for constructing carbon-carbon and carbon-heteroatom bonds. However, the structure of this reagent, featuring a bulky cyclohexyl group adjacent to the reactive center, introduces specific challenges that can lead to undesired side products. This guide addresses the most common issues encountered in the lab.

Issue 1: Low Yield of the Desired Alkylated Product Accompanied by Alkene Formation

Q: My reaction is producing a significant amount of an alkene byproduct, and the yield of my target molecule is lower than expected. What is causing this, and how can I fix it?

A: This is a classic case of competing elimination (E2) and substitution (SN2) reactions. While 1-(bromomethyl)-4-methylcyclohexane is a primary alkyl halide, which typically favors the SN2 pathway, the steric bulk of the 4-methylcyclohexyl group can hinder the approach of the nucleophile to the electrophilic carbon.[1] If a strong, sterically hindered base is used, it may preferentially abstract a proton from the β-carbon, leading to the formation of 4-methyl-1-methylenecyclohexane via an E2 mechanism.

Causality and Strategic Solutions:

  • The Nature of the Nucleophile/Base: The outcome of the reaction is highly dependent on the nature of the reacting nucleophile. Strong, bulky bases favor elimination.[2]

    • Troubleshooting:

      • Select a Less Hindered Base: If your nucleophile is also a strong base (e.g., tert-butoxide), consider switching to a less sterically demanding base like sodium hydride (NaH) or a non-nucleophilic base like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) if applicable to your specific transformation.[3]

      • Use a "Softer" Nucleophile: If possible, use a nucleophile that is a weaker base. For instance, if you are performing an N-alkylation, using the neutral amine at a slightly elevated temperature might be preferable to deprotonating it first with a strong base.

  • Reaction Temperature: Higher temperatures generally favor elimination reactions over substitution reactions.[3]

    • Troubleshooting: Run the reaction at a lower temperature. While this may decrease the overall reaction rate, it can significantly improve the ratio of substitution to elimination products. It is often a trade-off between reaction time and yield.

  • Solvent Choice: The solvent plays a crucial role in stabilizing the transition states of both SN2 and E2 reactions.

    • Troubleshooting: Employ a polar aprotic solvent such as DMF, DMSO, or acetonitrile. These solvents are effective at solvating the cation of your base/nucleophile salt but do not form a strong solvent shell around the nucleophile, thus enhancing its reactivity in an SN2 fashion.[3]

Visualizing the Competing Pathways:

Caption: SN2 vs. E2 competition in alkylations.

Issue 2: Formation of a Rearranged Product

Q: I've isolated a product where the alkyl group appears to have rearranged. Instead of the expected 4-methylcyclohexylmethyl group, I'm seeing a 1-methylcyclohexyl-containing product. Why did this happen?

A: This indicates that the reaction is proceeding, at least in part, through a carbocation intermediate, which is characteristic of an SN1 or E1 mechanism. Although 1-(bromomethyl)-4-methylcyclohexane is a primary alkyl halide and should not readily form a stable carbocation, a rearrangement can occur under certain conditions.[4] Specifically, a 1,2-hydride shift from the adjacent tertiary carbon of the cyclohexane ring to the primary carbocation would lead to a more stable tertiary carbocation. This rearranged carbocation can then be trapped by the nucleophile or undergo elimination.

Probable Causes and Mitigation Strategies:

  • Reaction Conditions Favoring Carbocation Formation:

    • Protic Solvents: Using polar protic solvents like water, ethanol, or methanol can stabilize the formation of a carbocation intermediate, favoring SN1/E1 pathways.[5]

    • Weakly Nucleophilic/Basic Conditions: If the nucleophile is weak and the reaction is run under neutral or acidic conditions, the SN1/E1 pathway becomes more competitive.[6]

    • Lewis Acid Catalysis: The presence of a Lewis acid can facilitate the departure of the bromide leaving group, promoting carbocation formation.

  • Troubleshooting Protocol:

    • Solvent System Re-evaluation: Switch to a polar aprotic solvent (e.g., acetone, THF, DMF) to disfavor carbocation formation.

    • Ensure Strongly Nucleophilic Conditions: Use a strong nucleophile and, if necessary, a non-nucleophilic base to ensure the reaction proceeds via a bimolecular mechanism (SN2).

    • Avoid Lewis Acids: Ensure your reaction is free from adventitious Lewis acidic impurities.

Visualizing the Rearrangement Mechanism:

G Start 1-(Bromomethyl)-4-methylcyclohexane PrimaryCarbocation Primary Carbocation (Unstable) Start->PrimaryCarbocation -Br⁻ HydrideShift 1,2-Hydride Shift PrimaryCarbocation->HydrideShift TertiaryCarbocation Tertiary Carbocation (More Stable) HydrideShift->TertiaryCarbocation RearrangedProduct Rearranged Alkylated Product TertiaryCarbocation->RearrangedProduct + Nu:⁻

Caption: Carbocation rearrangement pathway.

Frequently Asked Questions (FAQs)

Q1: Is over-alkylation a concern with 1-(bromomethyl)-4-methylcyclohexane?

A1: Over-alkylation is generally less of a concern with this specific reagent compared to smaller, more reactive alkylating agents like methyl iodide. The steric bulk of the 4-methylcyclohexylmethyl group often prevents a second alkylation, especially if the nucleophile itself becomes more hindered after the first addition. However, if you are alkylating a primary amine or a similar substrate with multiple reactive sites, dialkylation can still occur. To minimize this, you can use a large excess of the nucleophile relative to the alkylating agent.

Q2: How does the stereochemistry of the 4-methylcyclohexane ring affect the reaction?

A2: 1-(Bromomethyl)-4-methylcyclohexane exists as a mixture of cis and trans isomers. For SN2 reactions, the stereochemistry at the C4 position does not directly influence the reaction at the exocyclic methylene carbon. However, the conformational equilibrium of the cyclohexane ring (chair conformations) can influence the steric environment around the reaction center. In most cases, for typical SN2 reactions, the reactivity difference between the cis and trans isomers is negligible. For elimination reactions, the accessibility of the β-hydrogens could be slightly different, but significant diastereoselectivity in the elimination product is not commonly observed.

Q3: What analytical techniques are best for identifying the side products?

A3: A combination of techniques is ideal:

  • Gas Chromatography-Mass Spectrometry (GC-MS): Excellent for separating volatile components of the reaction mixture and identifying them by their mass-to-charge ratio and fragmentation patterns. The alkene byproduct and the desired product will have different retention times and distinct mass spectra.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Can distinguish between the desired product and the alkene byproduct. The alkene will show characteristic signals in the olefinic region (around 4.5-5.0 ppm). Rearranged products will also have a unique ¹H NMR spectrum.

    • ¹³C NMR: Provides complementary information on the carbon skeleton. The presence of sp²-hybridized carbons will confirm the formation of an alkene.

Experimental Protocols

Protocol 1: General Procedure for SN2 Alkylation of a Phenol

This protocol is optimized to favor the SN2 pathway and minimize elimination.

  • Preparation: To a solution of 4-chlorophenol (1.0 eq.) in anhydrous DMF (0.5 M) under a nitrogen atmosphere, add sodium hydride (1.1 eq., 60% dispersion in mineral oil) portion-wise at 0 °C.

  • Anion Formation: Allow the mixture to stir at room temperature for 30 minutes, or until hydrogen evolution ceases.

  • Alkylation: Cool the reaction mixture back to 0 °C and add a solution of 1-(bromomethyl)-4-methylcyclohexane (1.05 eq.) in a small amount of DMF dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC or LC-MS.

  • Work-up: Carefully quench the reaction with saturated aqueous ammonium chloride solution. Extract the aqueous layer with ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Data Summary: Influence of Base and Temperature on Alkylation vs. Elimination
Nucleophile/BaseSolventTemperature (°C)Alkylation:Elimination Ratio (Approx.)
Sodium PhenoxideDMF25>95:5
Sodium PhenoxideDMF8080:20
Potassium tert-ButoxideTHF2540:60
Potassium tert-ButoxideTHF6510:90

This table provides illustrative data to demonstrate general trends.

References

  • Master Organic Chemistry. (2014). Alkyl Halide Reaction Map And Summary. [Link][3]

  • Chemistry Steps. (n.d.). SN2 vs E2. [Link][2]

  • Master Organic Chemistry. (2011). Introduction to Rearrangement Reactions. [Link][4]

  • Chemistry Steps. (n.d.). Alkyl Halides to Alcohols. [Link][6]

  • Pearson. (n.d.). When (1-bromoethyl)cyclohexane is heated in methanol for an extended period of time.... [Link][5]

  • Wikipedia. (n.d.). Steric effects. [Link][1]

Sources

"elimination vs substitution in 1-(Bromomethyl)-4-methylcyclohexane reactions"

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Ticket Focus: Primary Halide Competition (


 vs. 

) Expertise Level: Senior Research & Development

Executive Summary: The -Branching Dilemma

Welcome to the technical support hub for 1-(bromomethyl)-4-methylcyclohexane .

If you are working with this substrate, you are likely encountering a classic organic chemistry conflict: Primary halide reactivity vs.


-branching steric hindrance. [1]

While primary alkyl halides typically favor


 substitution, this specific molecule possesses a cyclohexane ring at the 

-position. This branching creates significant steric drag, retarding the

trajectory and making the substrate susceptible to

elimination, particularly with hindered bases or elevated temperatures.[2]

Your Critical Decision:

  • Targeting Substitution (Ether/Amine formation): You must overcome the

    
    -branching steric penalty using unhindered, "soft" nucleophiles and polar aprotic solvents.
    
  • Targeting Elimination (Exocyclic Alkene formation): You must exploit the steric hindrance by using "hard," bulky bases to abstract the methine proton on the ring.

Diagnostic Flowchart: Reaction Pathway Selector

Use this logic tree to determine the correct conditions for your target product.

ReactionLogic Start Starting Material: 1-(Bromomethyl)-4-methylcyclohexane Target What is your Target Product? Start->Target Subst Substitution Product (Ether/Amine/Thioether) Target->Subst Functionalize Elim Elimination Product (1-Methylene-4-methylcyclohexane) Target->Elim Create Alkene NucCheck Nucleophile Selection Subst->NucCheck Minimize Sterics BaseCheck Base Selection Elim->BaseCheck Maximize Sterics SolvCheck Solvent System NucCheck->SolvCheck CondSub Conditions: Unhindered Nu (MeO-, RS-, N3-) Polar Aprotic (DMSO, DMF) Temp < 60°C SolvCheck->CondSub TempCheck Thermodynamics BaseCheck->TempCheck CondElim Conditions: Bulky Base (t-BuOK, LDA) Polar Protic (t-BuOH) or THF Temp: Reflux (>80°C) TempCheck->CondElim

Figure 1: Decision matrix for selecting reaction conditions based on target outcome.

Troubleshooting Guides (The "Tickets")

Ticket #101: "I want the ether, but I'm getting the alkene."

Diagnosis: Unintended


 Elimination.
Root Cause:  The 

-branching (the ring) slows down the

attack. If you use a base that is even moderately hindered (like isopropoxide) or run the reaction too hot, the reagent prefers to strip the accessible proton on the ring rather than squeeze past the ring to hit the

-carbon.

Corrective Actions:

  • Switch Nucleophile: Move to a "softer," linear nucleophile. If synthesizing an ether, use primary alkoxides (Methoxide/Ethoxide) only. Avoid secondary/tertiary alkoxides.

  • Solvent Swap: Switch from alcohols (Protic) to DMSO, DMF, or Acetonitrile (Aprotic) .

    • Why? Polar aprotic solvents solvate cations (

      
      ) but leave the anion "naked" and highly reactive, increasing the 
      
      
      
      rate constant significantly enough to outcompete elimination.
  • Temperature Control: Keep the reaction between

    
     and 
    
    
    
    . Elimination has a higher activation energy (
    
    
    ); heat favors elimination.[2]
Ticket #102: "Reaction is stalled/No conversion."

Diagnosis: Steric Deactivation. Root Cause: You are likely attempting an


 reaction with a bulky nucleophile (e.g., trying to attach a complex amine or secondary alcohol) or using a weak nucleophile in a non-polar solvent. The "neopentyl-like" hindrance of the ring makes the backside attack difficult.

Corrective Actions:

  • The "Finkelstein" Boost: Add a catalytic amount of Sodium Iodide (NaI) if using the chloride or bromide.

    • Mechanism:[3][4][5][6][7][8][9]

      
       is a better nucleophile and displaces Br to form the Iodide (in situ), which is a better leaving group (weaker bond), facilitating the attack of your main nucleophile.
      
  • Concentration: Increase reagent concentration to 1.0 M - 2.0 M to drive bimolecular kinetics.

Technical Data & Reagent Selection

Reagent Hierarchy Table

Use this table to predict the major product based on your reagent choice.

Reagent ClassExamplesDominant MechanismMajor ProductNotes
Strong Nuc / Weak Base

,

,

Pure

SubstitutionIdeal for functionalization. Works even with steric drag.
Strong Nuc / Unhindered Base

,

,

Mixed (

>

)
Mixed (Mostly Sub.)Requires low temp to avoid alkene formation.
Strong Nuc / Bulky Base

,

Dominant

EliminationThe bulk prevents access to the

-carbon.
Weak Nuc / Weak Base

,

No Reaction N/APrimary halides do not undergo

(carbocation is too unstable).
Mechanism Visualization: The Steric Clash

The following diagram illustrates why bulky bases trigger elimination on this specific substrate.

Mechanism Substrate 1-(Bromomethyl)-4-methylcyclohexane PathSN2 Path A: Substitution (SN2) Requires Backside Attack Substrate->PathSN2 Small Nucleophile PathE2 Path B: Elimination (E2) Requires Proton Abstraction Substrate->PathE2 Bulky Base Barrier Steric Barrier: Ring Hydrogens Block Approach PathSN2->Barrier High Resistance OutcomeElim Product: Exocyclic Alkene PathE2->OutcomeElim Fast Rate (with Heat) OutcomeSub Product: Ether/Amine Barrier->OutcomeSub Slow Rate

Figure 2: Mechanistic competition showing the steric barrier impeding the substitution pathway.

Experimental Protocols

Protocol A: Synthesis of 1-(Methoxymethyl)-4-methylcyclohexane (Substitution Focus)

Targeting the ether with minimal alkene byproduct.

  • Setup: Flame-dry a round-bottom flask equipped with a magnetic stir bar and nitrogen inlet.

  • Reagents:

    • Substrate: 1-(Bromomethyl)-4-methylcyclohexane (1.0 equiv)

    • Nucleophile: Sodium Methoxide (NaOMe), 25% wt in Methanol (1.5 equiv)

    • Solvent: Anhydrous DMSO (5 volumes relative to substrate mass)

  • Procedure:

    • Dissolve the substrate in DMSO.

    • Cool the solution to

      
       in an ice bath.
      
    • Add the NaOMe solution dropwise over 15 minutes.

    • Remove ice bath and stir at Room Temperature for 4–6 hours. Do not heat.

    • Monitoring: Check TLC (Hexane/EtOAc). Product is less polar than starting material.[10]

  • Workup: Quench with cold water. Extract with Diethyl Ether (

    
    ). Wash organics with brine (
    
    
    
    ) to remove DMSO. Dry over
    
    
    .
  • Expected Yield: >85% Substitution product.

Protocol B: Synthesis of 1-Methylene-4-methylcyclohexane (Elimination Focus)

Targeting the exocyclic alkene.

  • Setup: Round-bottom flask with reflux condenser.

  • Reagents:

    • Substrate: 1-(Bromomethyl)-4-methylcyclohexane (1.0 equiv)

    • Base: Potassium tert-butoxide (

      
      ) (2.0 equiv)
      
    • Solvent: Anhydrous

      
       or THF.
      
  • Procedure:

    • Dissolve

      
       in the solvent.
      
    • Add substrate in one portion.

    • Heat to Reflux (

      
       - 
      
      
      
      )
      for 12 hours.
    • Note: The bulky

      
       cannot easily access the backside of the 
      
      
      
      group due to the ring, so it abstracts the proton on C1 (the ring carbon) instead.
  • Workup: Cool to RT. Dilute with Hexanes. Wash with 1M HCl (carefully) to neutralize base, then water.

  • Expected Yield: >90% Elimination product (Exocyclic double bond).

FAQ: Stereochemistry & Structure

Q: Does the cis/trans stereochemistry of the starting material matter? A: Yes, but less than in ring eliminations.

  • Substitution: The reaction occurs at the exocyclic carbon. The configuration of the ring (cis vs trans) is maintained, but the relative ease of approach might differ slightly due to the axial vs equatorial position of the

    
     group.
    
  • Elimination: The

    
    -proton is on the ring (C1). For 
    
    
    
    , we need anti-periplanar geometry.[3] Because the C1-C(
    
    
    ) bond can rotate, the exocyclic bromide can usually align anti to the ring proton regardless of whether the group is axial or equatorial. However, the trans-isomer (diequatorial) is generally more thermodynamically stable and easier to handle.

Q: Why can't I use Ethanol/Ethoxide for the ether synthesis? A: You can, but you will get a mixture. Ethoxide is more basic and bulkier than methoxide, and Ethanol is less polar than DMSO. This shifts the balance slightly toward elimination. If you must use Ethanol, keep it strictly at


.

References

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press. (Chapter 17: Elimination vs. Substitution).

  • Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry Part A: Structure and Mechanisms. Springer. (Section 5.9: Substitution vs Elimination).

  • Smith, M. B. (2013). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley. (Reactivity of primary halides with beta-branching).

  • PubChem Compound Summary. (n.d.). 1-(Bromomethyl)-4-methylcyclohexane.[11] National Center for Biotechnology Information. Retrieved from

Sources

Technical Support Center: Williamson Ether Synthesis with 1-(Bromomethyl)-4-methylcyclohexane

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Senior Application Scientist Team

Welcome to our dedicated technical support guide for researchers, scientists, and drug development professionals. This document provides in-depth troubleshooting advice and frequently asked questions (FAQs) regarding the Williamson ether synthesis, with a specific focus on the substrate 1-(bromomethyl)-4-methylcyclohexane. Our goal is to provide not just protocols, but the underlying chemical principles to empower you to optimize your reaction, minimize byproducts, and achieve higher yields.

Part 1: Core Concepts & Frequently Asked Questions

This section addresses fundamental questions about the reaction and the specific challenges posed by the chosen substrate.

Q1: What is the fundamental mechanism of the Williamson ether synthesis?

The Williamson ether synthesis is a cornerstone method for preparing symmetrical and asymmetrical ethers. It proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[1][2] The reaction involves an alkoxide ion (RO⁻), which acts as a potent nucleophile, attacking a primary alkyl halide or other substrate with a good leaving group.[2] The process occurs in a single, concerted step where the nucleophile attacks the electrophilic carbon, leading to the inversion of stereochemistry at that center and the displacement of the leaving group.[3][4]

Q2: I'm using 1-(bromomethyl)-4-methylcyclohexane. Why is this substrate prone to side reactions despite being a primary halide?

This is an excellent and critical question. While 1-(bromomethyl)-4-methylcyclohexane is technically a primary alkyl halide—which is ideal for SN2 reactions[4][5]—the bulky 4-methylcyclohexyl group attached to the reactive carbon introduces significant steric hindrance. This bulkiness can impede the backside attack required for the SN2 mechanism.[6][7] Consequently, the alkoxide, which is also a strong base, may instead abstract a proton from the β-carbon (the carbon adjacent to the one bearing the bromine), leading to a competing E2 (bimolecular elimination) side reaction.[6]

Q3: What is the primary byproduct I should anticipate, and what is its structure?

The major byproduct in this reaction is the result of the E2 elimination pathway. When the alkoxide acts as a base instead of a nucleophile, it removes a proton from the cyclohexyl ring, causing the simultaneous expulsion of the bromide ion and the formation of a double bond. The resulting byproduct is 4-methyl-1-methylenecyclohexane .

Part 2: Troubleshooting Guide: Minimizing Byproduct Formation

This section is designed to help you diagnose and solve common issues encountered during the synthesis.

Q4: My reaction yield is low, and spectroscopic analysis confirms the presence of 4-methyl-1-methylenecyclohexane. What happened?

The presence of the alkene byproduct is a clear indication that the E2 elimination pathway is competing significantly with, or even dominating, the desired SN2 pathway. This competition is the central challenge when using sterically hindered substrates. Every parameter of your reaction—base, solvent, and temperature—influences the delicate balance between these two mechanisms.

SN2_vs_E2 cluster_pathways Competing Pathways reactants 1-(Bromomethyl)-4-methylcyclohexane + RO⁻ sn2_node SN2 Pathway (Substitution) reactants->sn2_node RO⁻ acts as Nucleophile e2_node E2 Pathway (Elimination) reactants->e2_node RO⁻ acts as Base ether_product Desired Ether Product sn2_node->ether_product Favored by: • Non-bulky base • Polar aprotic solvent • Lower temperature alkene_byproduct Alkene Byproduct (4-methyl-1-methylenecyclohexane) e2_node->alkene_byproduct Favored by: • Bulky base • Stronger base • Higher temperature

Caption: Competing SN2 and E2 pathways in the Williamson ether synthesis.

Q5: How does my choice of alkoxide influence the product ratio?

The structure of the alkoxide is one of the most critical factors you can control. A sterically bulky alkoxide is also a strong base and will preferentially follow the E2 pathway because it is too large to easily access the electrophilic carbon for a backside attack.[7]

Recommendations:

  • To Favor Ether (SN2): Use a sterically unhindered alkoxide. Sodium methoxide (CH₃ONa) or sodium ethoxide (CH₃CH₂ONa) are excellent choices.

  • To Avoid (Unless Elimination is Desired): Avoid bulky bases like potassium tert-butoxide (t-BuOK). These are almost guaranteed to yield the alkene as the major product.[7][8]

Table 1: Influence of Alkoxide Choice on Reaction Outcome

Alkoxide/Base Chemical Formula Steric Hindrance Expected Major Product Primary Pathway
Sodium Methoxide CH₃ONa Low Ether SN2
Sodium Ethoxide C₂H₅ONa Low Ether SN2
Sodium Isopropoxide (CH₃)₂CHONa Moderate Mixture (significant alkene) SN2 / E2

| Potassium tert-butoxide | (CH₃)₃COK | High | Alkene | E2 |

Q6: What is the optimal solvent for maximizing my ether yield?

The solvent plays a crucial role in stabilizing the transition states of the SN2 and E2 reactions.

  • Recommended (Favors SN2): Use a polar aprotic solvent such as Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), or Acetonitrile.[1] These solvents are polar enough to dissolve the alkoxide salt but do not solvate the nucleophile excessively, leaving it "naked" and highly reactive for the SN2 attack. They do not participate in hydrogen bonding, which would otherwise stabilize the nucleophile and reduce its reactivity.

  • Use with Caution (Can Favor E2): Polar protic solvents, such as the parent alcohol of the alkoxide (e.g., ethanol for ethoxide), can be used but may slightly increase the proportion of the E2 product, especially if the base is hindered.

Q7: Can I use temperature to control the byproduct formation?

Yes, temperature is a key variable. Elimination reactions generally have a higher activation energy than substitution reactions and are more entropically favored. Therefore, increasing the reaction temperature will almost always increase the amount of the elimination byproduct.[9]

  • Recommendation: Run the reaction at the lowest temperature that allows for a reasonable reaction rate. Start at room temperature or slightly above (e.g., 50-60 °C) and monitor the reaction progress by TLC or GC. Avoid high temperatures or prolonged refluxing unless absolutely necessary.[1]

Part 3: Optimized Experimental Protocol

This protocol is designed to maximize the yield of the desired ether product by incorporating the principles discussed above. This example uses sodium ethoxide.

Objective: Synthesize (ethoxymethyl)-4-methylcyclohexane.

Materials:

  • Ethanol (anhydrous)

  • Sodium metal (Na) or Sodium Hydride (NaH)

  • 1-(Bromomethyl)-4-methylcyclohexane

  • Dimethylformamide (DMF, anhydrous)

  • Diethyl ether (for extraction)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄)

Workflow Diagram:

protocol_workflow start Start step1 Step 1: Prepare Alkoxide (NaH in anhydrous DMF) start->step1 step2 Step 2: Add Alcohol (e.g., Ethanol) dropwise at 0 °C step1->step2 step3 Step 3: Add Alkyl Halide (1-(Bromomethyl)-4-methylcyclohexane) Maintain low temperature step2->step3 step4 Step 4: Reaction Monitoring Allow to warm to RT. Monitor by TLC/GC step3->step4 step5 Step 5: Aqueous Workup Quench with sat. NH₄Cl step4->step5 step6 Step 6: Extraction Extract with diethyl ether step5->step6 step7 Step 7: Purification Dry, filter, concentrate. Purify by column chromatography step6->step7 end End: Characterize Product step7->end

Caption: Optimized workflow for Williamson ether synthesis.

Step-by-Step Methodology:

  • Alkoxide Formation: In a flame-dried, three-neck flask under an inert atmosphere (N₂ or Ar), suspend sodium hydride (NaH, 1.1 equivalents) in anhydrous DMF. Cool the suspension to 0 °C in an ice bath.

    • Expert Insight: Using NaH is often cleaner than using sodium metal and generates the alkoxide in situ.[4] The hydrogen gas byproduct safely bubbles out of the solution.

  • Alcohol Addition: Add anhydrous ethanol (1.0 equivalent) dropwise to the NaH suspension. Stir for 20-30 minutes at 0 °C, allowing for the complete evolution of H₂ gas and formation of sodium ethoxide.

  • Alkyl Halide Addition: Dissolve 1-(bromomethyl)-4-methylcyclohexane (1.0 equivalent) in a small amount of anhydrous DMF and add it dropwise to the alkoxide solution at 0 °C.

    • Causality: Maintaining a low temperature during the addition minimizes the initial rate of reaction and helps control any exotherm, disfavoring the higher activation energy E2 pathway.

  • Reaction: After the addition is complete, allow the mixture to slowly warm to room temperature and stir for 4-8 hours. Monitor the reaction's progress by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting alkyl halide is consumed.

  • Workup: Carefully quench the reaction by slowly adding saturated aqueous NH₄Cl solution. Transfer the mixture to a separatory funnel and dilute with water.

  • Extraction: Extract the aqueous layer three times with diethyl ether. Combine the organic extracts.

  • Purification: Wash the combined organic layers with water and then with brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to separate the desired ether from any alkene byproduct and unreacted starting material.

Part 4: Product Characterization FAQ
Q8: How can I use ¹H NMR spectroscopy to differentiate between the desired ether and the alkene byproduct?

Spectroscopy is definitive. The ¹H NMR spectra of the two compounds are distinctly different:

  • Desired Ether Product ((ethoxymethyl)-4-methylcyclohexane):

    • You will see a characteristic triplet and quartet for the ethyl group (–O–CH₂CH₃ ).

    • A doublet around 3.3-3.5 ppm corresponding to the –CH₂ –O– protons attached to the cyclohexane ring. The key is that these are aliphatic protons adjacent to an oxygen.

  • Alkene Byproduct (4-methyl-1-methylenecyclohexane):

    • The most telling signals will be in the olefinic region of the spectrum. Look for two singlets (or narrow multiplets) between 4.5-5.0 ppm, corresponding to the two vinylic protons of the =CH₂ group. The absence of these signals is a good indication of a successful SN2 reaction.

References
  • ChemTalk. (n.d.). Williamson Ether Synthesis. Retrieved from [Link]

  • Organic Chemistry Tutor. (n.d.). Williamson Ether Synthesis. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 22). Williamson Ether Synthesis. Retrieved from [Link]

  • Duan, H. (2023). Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. Academic Journal of Materials & Chemistry, 4(4), 41-45. Retrieved from [Link]

  • BYJU'S. (n.d.). Williamson Ether Synthesis reaction. Retrieved from [Link]

  • The Organic Chemistry Tutor. (2022, April 11). E2 Elimination vs. Sn2 Substitution [Video]. YouTube. Retrieved from [Link]

  • ChemHelp ASAP. (2019, October 15). Williamson ether synthesis [Video]. YouTube. Retrieved from [Link]

  • Chemistry Steps. (n.d.). The Williamson Ether Synthesis. Retrieved from [Link]

  • Ashenhurst, J. (2014, October 24). The Williamson Ether Synthesis. Master Organic Chemistry. Retrieved from [Link]

  • Khan Academy. (n.d.). Williamson ether synthesis [Video]. Retrieved from [Link]

  • Wikipedia. (n.d.). Williamson ether synthesis. Retrieved from [Link]

  • Chemistry LibreTexts. (2015, July 14). 9.6: Williamson Ether Synthesis. Retrieved from [Link]

  • Ashenhurst, J. (2025, February 28). Deciding SN1/SN2/E1/E2 (1) - The Substrate. Master Organic Chemistry. Retrieved from [Link]

  • Chemistry LibreTexts. (2021, December 15). 8.4: Comparison and Competition Between SN1, SN2, E1 and E2. Retrieved from [Link]

  • Leah4sci. (2023, November 6). Choosing Between SN1 SN2 E1 E2 Reactions [Video]. YouTube. Retrieved from [Link]

Sources

"improving yield in malonic ester synthesis with 1-(Bromomethyl)-4-methylcyclohexane"

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Optimization of Alkylation with 1-(Bromomethyl)-4-methylcyclohexane

Role: Senior Application Scientist Status: Active Session Ticket ID: MES-CYC-004

System Overview & Kinetic Assessment

Welcome to the technical support interface. You are attempting to alkylate diethyl malonate with 1-(Bromomethyl)-4-methylcyclohexane .

While technically a primary alkyl halide, this substrate presents a specific "deceptive" steric profile. Unlike a simple n-butyl bromide, the electrophilic carbon is attached to a cyclohexane ring (beta-branching). This creates significant steric drag on the SN2 transition state, often resulting in stalled reactions or low yields under standard textbook conditions (NaOEt/EtOH).

This guide addresses the three primary failure modes associated with this specific substrate: Steric Deceleration , Conformational Locking , and Competitive Elimination .

Troubleshooting Module (Q&A)
Issue 1: "My reaction stalls at 40-50% conversion despite refluxing for 24 hours."

Diagnosis: The Kinetic Barrier (The "Finkelstein" Factor). Because of the beta-branching on the cyclohexane ring, the backside attack angle is hindered. Bromide is a decent leaving group, but for hindered substrates, it is often insufficient to drive the reaction to completion before competing side reactions (or operator patience) take over.

Corrective Action: Implement In-Situ Iodination (Catalytic Finkelstein) . Iodide is both a better nucleophile (to displace the bromide) and a better leaving group (for the enolate to displace).

  • The Fix: Add 10–20 mol% Sodium Iodide (NaI) to your reaction mixture.

  • Mechanism: The NaI reacts with your starting bromide to form the corresponding iodide in situ. The iodide then reacts rapidly with the malonate enolate.

  • Protocol Adjustment: If using ethanol, ensure the NaI is dry. If the reaction is still slow, switch the solvent to DMF (Dimethylformamide) or DMSO . These polar aprotic solvents solvate the sodium cation, leaving the enolate "naked" and significantly more reactive.

Issue 2: "I am seeing a mixture of starting material and an alkene byproduct."

Diagnosis: E2 Elimination Competition. Although your substrate is primary, the beta-protons on the cyclohexane ring are accessible. If you use a highly hindered base (like t-BuOK) or extremely high temperatures to force the sluggish SN2 reaction, the base will act as a proton scavenger, causing elimination to the exocyclic alkene (methylenecyclohexane derivative).

Corrective Action: Optimize Base/Temperature Profile.

  • The Fix: Stick to Sodium Ethoxide (NaOEt) or Sodium Hydride (NaH) . Avoid bulky bases.

  • Temperature: Do not exceed 80°C initially. If you switch to the "Finkelstein" method (Issue 1), you can often run the reaction at lower temperatures (60°C), favoring substitution over elimination.

Issue 3: "My yield varies wildly between different batches of the alkyl bromide."

Diagnosis: The Stereochemical Trap (Axial vs. Equatorial). 1-(Bromomethyl)-4-methylcyclohexane exists as cis and trans isomers.

  • Trans-isomer (1,4-diequatorial): The -CH2Br group is equatorial. This is accessible for SN2 attack.[1][2][3]

  • Cis-isomer (1,4-axial/equatorial): To keep the bulky 4-methyl group equatorial, the -CH2Br group may differ to the axial position. Axial primary halides on rings are notoriously resistant to SN2 due to 1,3-diaxial steric clashes blocking the nucleophile's approach.

Corrective Action: Isomer Validation.

  • The Fix: Check the NMR of your starting material. If you have a high proportion of the isomer where the bromomethyl group is axial, your maximum theoretical yield is capped because that isomer acts as inert "dead weight" under standard conditions.

  • Workaround: If you cannot source the pure equatorial isomer, use a higher boiling solvent (DMSO) and longer times, but expect lower yields.

Decision Logic & Mechanism Visualization

The following diagrams illustrate the kinetic competition and the troubleshooting logic.

ReactionPathways Start Start: Malonate Enolate + Cyclohexyl-CH2-Br Transition_SN2 TS: Substitution (Sterically Hindered) Start->Transition_SN2 Slow (Direct) Transition_E2 TS: Elimination (Beta-Proton Abstraction) Start->Transition_E2 Heat/Bulky Base Intermediate_I Intermediate: Cyclohexyl-CH2-IODIDE (Via NaI Catalyst) Start->Intermediate_I Finkelstein (NaI) Product Product: Alkylated Malonate Transition_SN2->Product Byproduct Byproduct: Exocyclic Alkene Transition_E2->Byproduct Intermediate_I->Product FAST SN2

Caption: Figure 1. The "Finkelstein Route" (Green) bypasses the slow direct attack on the bromide by converting it to the highly reactive iodide in situ.

TroubleshootingTree Start Yield < 60%? CheckTLC Analyze TLC/GC Start->CheckTLC SM_Remains Starting Material Remains? CheckTLC->SM_Remains Yes Byproducts Alkenes Present? CheckTLC->Byproducts No, new spots Action_Kinetic KINETIC ISSUE 1. Add 10% NaI 2. Switch to DMF SM_Remains->Action_Kinetic Yes Action_Base ELIMINATION ISSUE 1. Lower Temp 2. Dry Solvents 3. Check Base Stoich Byproducts->Action_Base Low Rf spot (Acid) Action_Dialkyl DIALKYLATION 1. Increase Malonate eq (Use 1.5 - 2.0 eq) Byproducts->Action_Dialkyl High Rf spot (Dialkyl)

Caption: Figure 2. Diagnostic logic tree for isolating failure modes in malonic ester synthesis.

Optimized Experimental Protocol

This protocol integrates the "Finkelstein" modification and uses NaH/THF for a cleaner reaction profile, avoiding the variable quality of homemade NaOEt.

Reagents Table:

ComponentEquivalentsRoleNotes
Diethyl Malonate 1.2 – 1.5 eqNucleophileExcess prevents dialkylation.
NaH (60% in oil) 1.1 eqBaseWash with hexane if oil interferes (usually unnecessary).
1-(Bromomethyl)-4-methylcyclohexane 1.0 eqElectrophileThe limiting reagent.
Sodium Iodide (NaI) 0.1 – 0.2 eqCatalystCRITICAL: Must be anhydrous.
THF or DMF SolventMediumDMF is faster; THF is easier to work up.

Step-by-Step Procedure:

  • Enolate Formation:

    • In a flame-dried flask under Argon/Nitrogen, suspend NaH (1.1 eq) in anhydrous THF (or DMF).

    • Cool to 0°C.

    • Add Diethyl Malonate (1.2–1.5 eq) dropwise. Observation: Gas evolution (H2) will occur.[4]

    • Stir at room temperature for 30 mins until the solution is clear (Enolate formed).

  • Catalyst Addition (The Yield Booster):

    • Add dry Sodium Iodide (0.1 eq) to the enolate solution.

  • Alkylation:

    • Add 1-(Bromomethyl)-4-methylcyclohexane (1.0 eq) dropwise.

    • Self-Validating Step: If using DMF, the solution may darken slightly. If using THF, a precipitate (NaBr) should begin to form as the reaction proceeds (Finkelstein drive).

    • Heat to reflux (THF: 66°C) or 60-70°C (DMF).

    • Monitor by TLC after 4 hours.

  • Workup:

    • Quench with saturated NH4Cl.

    • Extract with Ethyl Acetate.

    • Crucial: Wash organic layer with aqueous Sodium Thiosulfate (to remove any iodine color) and brine.

    • Dry over MgSO4 and concentrate.

  • Purification:

    • Distillation is preferred to separate the excess diethyl malonate (lower BP) from the product.

References
  • Finkelstein Reaction & In-Situ Iodination

    • Mechanism & Application: "Finkelstein Reaction."[3][5][6] Organic Chemistry Portal.

  • Malonic Ester Synthesis Mechanism

    • General Protocol: "Malonic Ester Synthesis." Chemistry LibreTexts.
  • Steric Effects in Alkylation

    • Substrate Constraints: "Alkylation of Enolate Ions - Steric Hindrance." Master Organic Chemistry.

Sources

Technical Support Center: Phase Transfer Catalysis for 1-(Bromomethyl)-4-methylcyclohexane

[1]

Current Status: Operational Ticket Topic: Optimization & Troubleshooting of PTC Nucleophilic Substitutions Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary & Chemical Profile[1]

Welcome to the technical support hub for 1-(Bromomethyl)-4-methylcyclohexane . This guide addresses the specific challenges of performing Phase Transfer Catalysis (PTC) on this substrate.

Unlike ring-substituted halides (e.g., 1-bromo-4-methylcyclohexane), your substrate is a primary alkyl halide .[1] This structural distinction is critical: it favors


 substitution1
Substrate Profile
PropertySpecificationImplication for PTC
Structure Primary Halide (

)
High

reactivity; lower steric hindrance than secondary halides.[1]
Stereochemistry cis / trans isomersTrans (diequatorial) is more stable and generally reacts faster due to better accessibility than the Cis (axial-equatorial) conformer.[1]
Density ~1.10 - 1.25 g/mL (Neat)Phase Inversion Risk: The neat substrate is denser than water. If diluted with toluene, phase density may hover near 1.0, causing severe emulsions.[1]
Lipophilicity High (LogP ~3.[1]6)Requires a catalyst with high organophilicity (e.g., Aliquat 336 or TBAB).[1]

Core Reaction Mechanism (The "Engine")

To troubleshoot effectively, you must visualize the Starks' Extraction Mechanism . Your reaction is not limited by the chemical step (which is fast for primary bromides) but by the transfer rate of the anion across the interface.

The PTC Cycle (Visualization)

PTC_Mechanismcluster_organicOrganic Phase (Reaction Zone)cluster_interfaceInterphase (Transfer Zone)cluster_aqueousAqueous Phase (Reservoir)SubstrateSubstrate(R-CH2-Br)ProductProduct(R-CH2-Nu)Substrate->Product + Q_NuActive Catalyst(Q+ Nu-)Q_Nu->Product SN2 AttackQ_BrSpent Catalyst(Q+ Br-)Product->Q_Br Leaving GroupTransfer_1Ion Exchange(Equilibrium)Q_Br->Transfer_1 Diffuses to InterfaceTransfer_1->Q_Nu Diffuses to OrganicNa_BrWaste Salt(Na+ Br-)Transfer_1->Na_Br Releases Br-Na_NuNucleophile Source(Na+ Nu-)Na_Nu->Transfer_1 Supplies Nu-

Caption: The Starks' Extraction Cycle. Rate limiting step is often the transfer of Q+Nu- into the organic phase.

Troubleshooting Guides (FAQ Format)

Issue 1: "My reaction stalls at 60-70% conversion."

Diagnosis: Catalyst Poisoning.[1][2] Explanation: As the reaction proceeds, bromide ions (





1Corrective Action:
  • Decant and Refresh: Stop agitation, remove the aqueous phase (containing NaBr), and replace it with fresh aqueous nucleophile solution.

  • Catalyst Switch: Use a catalyst with a "harder" cation if possible, or simply increase the catalyst loading to 5 mol%.

  • Dilution: Add a small amount of water to the aqueous phase to solvate the bromide ions, reducing their competition for the catalyst.

Issue 2: "I have a thick emulsion that won't separate."

Diagnosis: Iso-density Phenomenon.[1] Explanation: 1-(Bromomethyl)-4-methylcyclohexane is a lipophilic "soap-like" molecule.[1] If you are using Toluene as a solvent, the density of your organic phase might be ~0.90-0.95 g/mL. If your aqueous phase is concentrated NaOH or NaCN, its density is ~1.1-1.2 g/mL.[1] As the reaction progresses, the organic phase becomes denser (if forming heavy products) or the aqueous phase becomes lighter, leading to a point where

Corrective Action:
  • Salting Out: Add solid NaCl to the aqueous phase to increase its density and ionic strength.

  • Filter: Pass the emulsion through a pad of Celite.

  • Solvent Modification: Do not just wait. Add a high-density solvent (Dichloromethane, if compatible) or a low-density solvent (Heptane) to force a density differential.[1]

Issue 3: "Are Cis and Trans isomers reacting differently?"

Diagnosis: Stereoselective Kinetics.[1] Explanation:

  • Trans-isomer (diequatorial): The bromomethyl group is equatorial.[1] It extends away from the ring, making it sterically accessible for the

    
     backside attack.
    
  • Cis-isomer (axial-equatorial): The bromomethyl group is likely axial (to keep the bulky methyl equatorial). The axial position suffers from 1,3-diaxial interactions, making the transition state slightly higher in energy. Result: The trans isomer will consume faster. If you stop early, your recovered starting material will be enriched in the cis isomer. Recommendation: Run the reaction to full conversion (>98%) to ensure both isomers react. Do not rely on "time" alone; monitor by GC/HPLC.[1]

Optimized Protocol: Cyanation Example

Target: Synthesis of (4-methylcyclohexyl)acetonitrile

Safety Warning: Cyanides are lethal.[1] Use extreme caution and appropriate PPE.[1]

Reagents & Setup
  • Substrate: 1-(Bromomethyl)-4-methylcyclohexane (1.0 equiv)

  • Nucleophile: Sodium Cyanide (1.5 equiv) dissolved in minimal water (30% w/w solution).[1]

  • Catalyst: Tetrabutylammonium Bromide (TBAB) (0.05 equiv) or Aliquat 336.[1]

  • Solvent: Toluene (3 volumes relative to substrate).[1]

Step-by-Step Workflow
  • Preparation: Dissolve NaCN in water in the reactor.

  • Catalyst Addition: Add TBAB to the aqueous phase. Why? TBAB is solid; dissolving it in the aqueous phase first ensures better distribution before the organic layer is added.

  • Organic Phase: Add the substrate and Toluene.

  • Agitation (Critical): Set stirring to maximum RPM (vortex must be visible). PTC is mass-transfer limited .[1] Slow stirring = No reaction.[1]

  • Temperature: Heat to 60°C. Note: Primary bromides are reactive; reflux is usually unnecessary and may degrade the catalyst.

  • Monitoring: Check GC at 2 hours.

    • If <50% conversion: Add 0.02 equiv more catalyst.[1]

    • If emulsion forms: Add saturated NaCl solution.[1]

  • Workup:

    • Cool to Room Temp.[1]

    • Oxidative Quench: Add dilute bleach (NaOCl) to the aqueous phase to destroy excess cyanide before separation (check local safety regulations).

    • Separate phases.[1][3][4] The product is in the Top (Toluene) layer.

Troubleshooting Decision Tree

TroubleshootingStartProblem DetectedTypeType of Issue?Start->TypeLowYieldLow Yield / Slow RateType->LowYieldEmulsionEmulsion / SeparationType->EmulsionImpurityUnknown ImpuritiesType->ImpurityStirringIs stirring vigorous?LowYield->StirringDensityPhase DensitySimilar?Emulsion->DensityHydrolysisCheck for Alcohol(OH- competition)Impurity->HydrolysisEliminationCheck for Alkene(High Temp/Basicity)Impurity->EliminationSpeedUpIncrease RPM(Mass Transfer Limit)Stirring->SpeedUpNoCatPoisonReaction stoppedat ~60%?Stirring->CatPoisonYesRefreshDecant AqueousReplace NaCNCatPoison->RefreshYesTempIncrease Tempor Catalyst LoadCatPoison->TempNoSaltAdd NaCl (Sat.)to AqueousDensity->SaltYesFilterFilter through CeliteDensity->FilterNo

Caption: Diagnostic logic for common PTC failures with alkyl halides.

References & Authority

  • Starks, C. M. (1971).[1][3][4] "Phase-transfer catalysis. I. Heterogeneous reactions involving anion transfer by quaternary ammonium and phosphonium salts".[1] Journal of the American Chemical Society, 93(1), 195–199. Link[1]

  • Makosza, M. (2000).[1] "Phase-transfer catalysis. A general green methodology in organic synthesis". Pure and Applied Chemistry, 72(7), 1399–1403.[1] Link

  • Halpern, M. (Phase Transfer Catalysis Communications).[1] "pKa Guidelines for PTC". PTC Organics Guidelines. Link

  • PubChem Compound Summary . "1-(Bromomethyl)-4-methylcyclohexane".[1] National Library of Medicine.[1] Link[1]

Disclaimer: This guide is for research purposes only. Always consult Safety Data Sheets (SDS) and perform a risk assessment before handling cyanides or alkyl halides.

"purification of products from 1-(Bromomethyl)-4-methylcyclohexane reactions"

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Purification of 1-(Bromomethyl)-4-methylcyclohexane Derivatives

Ticket System Status: [ONLINE] Current Topic: Downstream Processing & Purification Target Analyte: Products derived from CAS 35966-98-4 (and related stereoisomers)

Welcome to the Technical Support Hub

You are accessing the advanced troubleshooting module for 1-(Bromomethyl)-4-methylcyclohexane . This scaffold presents unique purification challenges due to its high boiling point (~190°C), potential for stereoisomeric mixtures (cis/trans), and lipophilicity.

This guide moves beyond standard "wash and dry" protocols. It addresses the three most critical failure points reported by medicinal chemistry teams:

  • Persistent Starting Material: The alkyl bromide co-elutes with the product.

  • Stereochemical Drift: Inability to separate cis and trans diastereomers.

  • Olefin Contamination: Elimination byproducts (methylenecyclohexane derivatives) that mimic the product's

    
    .
    

Module 1: Removing Unreacted Electrophile (The "Sticky Bromide" Issue)

Issue Description: "I used 1.2 equivalents of the alkyl bromide to drive my substitution reaction to completion. Now, I cannot separate the excess bromide from my product using standard silica chromatography. They co-elute in 10-20% EtOAc/Hexanes."

Technical Diagnosis: Primary alkyl bromides like 1-(bromomethyl)-4-methylcyclohexane are non-polar and lack distinct functional handles for silica adsorption. Increasing column length often fails due to band broadening.

The Solution: Chemoselective Scavenging Do not rely on physical separation (chromatography/distillation). Use a Chemical Scavenger to alter the polarity of the impurity in situ.

Protocol: Polymer-Supported Thiol Scavenging This method exploits the high reactivity of the primary bromide in an


 reaction, converting it into a resin-bound sulfide that is removed via simple filtration.
  • Reagent Selection: Use PS-Thiophenol (Polystyrene-supported thiophenol) or PS-TBD (if acidic byproducts are present).

    • Why Thiophenol? Sulfur is a "soft" nucleophile that reacts rapidly with the soft electrophile (alkyl bromide) without transesterifying or attacking harder electrophiles (like amides/esters) in your product.

  • Stoichiometry: Add 3.0 equivalents of resin relative to the estimated excess alkyl bromide.

  • Workflow:

    • Dilute crude reaction mixture in DMF or THF.

    • Add PS-Thiophenol resin and a catalytic base (e.g., DIEA).

    • Agitate (do not stir with a magnetic bar, which grinds the beads) at 40°C for 4-12 hours.

    • Filtration: Filter through a fritted funnel. The impurity remains trapped on the solid phase.

    • Result: The filtrate contains your product, free of the alkyl bromide.

Visual Workflow (DOT):

ScavengerWorkflow Start Crude Mixture (Product + Excess Bromide) AddResin Add PS-Thiophenol Resin (3.0 eq vs Excess) Start->AddResin React Agitate 40°C, 4h (SN2 Reaction) AddResin->React Filter Filtration React->Filter Waste Solid Phase (Resin-S-Alkyl) Filter->Waste Trapped Pure Filtrate (Purified Product) Filter->Pure Eluted

Caption: Figure 1. Chemoselective removal of alkyl bromide impurities using solid-phase extraction (SPE) logic.

Module 2: Elimination Impurities (The "Olefin" Issue)

Issue Description: "My NMR shows a singlet at 4.6 ppm and 4.7 ppm. I suspect elimination of HBr occurred, generating an exocyclic double bond. This impurity runs just above my product."

Technical Diagnosis: Under basic conditions, 1-(bromomethyl)-4-methylcyclohexane can undergo E2 elimination to form 1-methylene-4-methylcyclohexane . This olefin is highly lipophilic and difficult to separate from the alkylated product on standard silica.

The Solution: Argentation Chromatography Standard silica separates based on polarity. Silver Nitrate (


) impregnated silica separates based on pi-cloud density . The silver ions form a reversible 

-complex with the alkene, significantly retarding its elution.

Protocol: Preparation of 10%


 Silica 
  • Dissolve: Dissolve 2g of

    
     in 20 mL of Acetonitrile (use minimal water if possible to avoid deactivating silica).
    
  • Slurry: Add 20g of flash-grade silica gel to the solution.

  • Evaporate: Rotary evaporate the solvent in the dark (cover flask with foil) until a free-flowing white powder is obtained.

  • Pack: Pack the column using this "doped" silica.

  • Elute: Run your standard Hexane/EtOAc gradient. The alkene will move much slower or stay at the baseline compared to the saturated product.

Data Comparison:

Compound Class

(Standard Silica)

(10%

Silica)
Behavior Explanation
Alkylated Product 0.650.60Minimal interaction with

.
Elimination Impurity (Alkene)0.700.15 Strong

-complexation with

.
Unreacted Bromide 0.750.70No

-system; moves fast.

Module 3: Stereochemical Control (The "Cis/Trans" Issue)

Issue Description: "I need the pure trans isomer, but my reaction yielded a 60:40 mixture. Can I separate them?"

Technical Diagnosis: The cis (axial/equatorial) and trans (diequatorial) isomers of 1,4-disubstituted cyclohexanes are diastereomers. They have different physical properties, but the difference is often slight.

The Solution: Strategic Crystallization vs. High-Res Chromatography

  • Boiling Point Differential:

    • Trans-isomers of 1,4-disubstituted cyclohexanes are generally more thermodynamically stable and often have higher melting points but slightly lower boiling points than cis-isomers due to better packing (solid) vs lower dipole moments (liquid).

    • Action: If your product is a liquid, Vacuum Fractional Distillation using a spinning band column is required. Simple distillation will fail.

  • Chromatographic Separation:

    • The cis isomer is usually more polar (higher dipole moment due to axial substituent).

    • Protocol: Use a high aspect ratio column (30:1 length:width). Elute with a very shallow gradient (e.g., 0% to 5% EtOAc in Hexanes over 40 CV).

Decision Logic (DOT):

StereochemLogic Start Cis/Trans Mixture StateCheck Physical State? Start->StateCheck Solid Solid Product StateCheck->Solid Liquid Liquid Product StateCheck->Liquid Recryst Recrystallization (Solvent: MeOH or Hexane) Solid->Recryst High MP Isomer Crystallizes First Distill Spinning Band Distillation (Vacuum) Liquid->Distill Scale > 5g Flash Flash Chromatography (Shallow Gradient) Liquid->Flash Scale < 5g

Caption: Figure 2. Decision matrix for separating diastereomers of cyclohexane derivatives.

FAQ: Frequently Asked Questions

Q: Can I distill the starting material (1-(bromomethyl)-4-methylcyclohexane) to purify it before the reaction? A: Yes, but proceed with caution. The boiling point is approximately 190°C at 760 mmHg [1]. Distilling at atmospheric pressure may cause degradation. Use vacuum distillation (approx. 95°C at 50 mmHg) to ensure stability.

Q: Why is my product turning brown on the shelf? A: Trace alkyl bromide residues often decompose slowly, releasing HBr, which oxidizes. If you skipped the Scavenger Step (Module 1) , this is the likely cause. Store over a few pellets of solid


 or silver wool to stabilize.

Q: I don't have PS-Thiophenol. Can I use an amine scavenger? A: Yes. PS-Trisamine or PS-Benzylamine are effective alternatives. They react with the alkyl bromide to form a quaternary ammonium salt on the resin. However, ensure your product does not contain electrophilic sites (like acid chlorides or active esters) that the amine resin might attack.

References

  • PubChem. (n.d.).[1] 1-(Bromomethyl)-4-methylcyclohexane Physical Properties. National Library of Medicine. Retrieved from [Link]

  • Williams, C. M., & Mander, L. N. (2001). Chromatography with Silver Nitrate. Tetrahedron, 57(3), 425–447.
  • Biotage. (n.d.). Polymer Supported Reagents and Scavengers User Guide. Retrieved from [Link]

  • Wipf, P. (2004). Strategies in Organic Synthesis: Polymer Supported Scavengers. University of Pittsburgh. Retrieved from [Link]

Sources

Technical Support Center: TLC Analysis of 1-(Bromomethyl)-4-methylcyclohexane Reaction Progress

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides troubleshooting and frequently asked questions for monitoring the progress of reactions involving 1-(bromomethyl)-4-methylcyclohexane using thin-layer chromatography (TLC). As this starting material is a non-conjugated alkyl halide, it is not UV-active, necessitating the use of chemical staining for visualization.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: My TLC plate is completely blank after development and visualization. What went wrong?

A1: A blank TLC plate is a common issue that can arise from several factors. Here's a systematic approach to troubleshooting:

  • Insufficient Sample Concentration: The concentration of your spotted sample may be too low to be detected by the staining agent.[1][2]

    • Solution: Prepare a more concentrated sample for spotting. A good starting point is a 1% solution (w/v) in a volatile solvent like ethyl acetate or dichloromethane.[1] You can also try spotting the same point multiple times, allowing the solvent to evaporate between applications to concentrate the sample on the baseline.[1][2]

  • Improper Staining Technique: The chosen stain may not be appropriate for your compounds, or the visualization procedure may have been performed incorrectly.

    • Solution: 1-(Bromomethyl)-4-methylcyclohexane and its likely substitution products (alcohols, ethers, etc.) are not UV active.[3] Therefore, a chemical stain is required. Potassium permanganate (KMnO₄) stain is an excellent general-purpose choice for visualizing non-UV active compounds, especially those that can be oxidized, such as alcohols that may be formed in a substitution reaction.[4] Ensure you are properly dipping the plate and then gently heating it to develop the spots.[4]

  • Sample Dissolved in the Solvent Reservoir: If the solvent level in the developing chamber is higher than the baseline where you spotted your samples, the compounds will dissolve into the solvent pool instead of migrating up the plate.[1][2]

    • Solution: Always ensure the solvent level is below the spotting line.[5] Mark your baseline with a pencil at least 0.5 to 1 cm from the bottom edge of the TLC plate.[6]

  • Reaction Failure: It is also possible that the reaction did not proceed as expected, and there is no product to be seen.

    • Solution: Always run a control lane with your starting material to ensure that your spotting and visualization techniques are working correctly.[5] If the starting material spot is visible, but no product spot appears in the reaction mixture lane, it may indicate a problem with the reaction itself.

Q2: My spots are streaking or appearing as smears. How can I get well-defined spots?

A2: Streaking is a common problem in TLC that can obscure results and make it difficult to calculate accurate Rf values. The primary causes and solutions are:

  • Sample Overloading: Applying too much sample to the plate is the most frequent cause of streaking.[1][7]

    • Solution: Dilute your sample before spotting.[1] Aim for small, tight spots by dabbing the capillary tube lightly and quickly onto the plate.

  • Highly Polar Compounds: Very polar compounds, such as carboxylic acids or amines, can interact strongly with the silica gel, leading to tailing.[7]

    • Solution: While not the expected product from 1-(bromomethyl)-4-methylcyclohexane, if you are using a nucleophile that could lead to a highly polar product, you may need to modify your mobile phase. Adding a small amount of a polar solvent like acetic acid or triethylamine to the eluent can help to produce sharper spots by neutralizing acidic or basic sites on the silica gel.[7]

  • Inappropriate Solvent System: If the solvent system is too polar, it can cause all components to move up the plate too quickly and streak together.

    • Solution: Decrease the polarity of your eluent. For a nonpolar starting material like 1-(bromomethyl)-4-methylcyclohexane, a good starting point for your solvent system would be a high ratio of a nonpolar solvent to a polar solvent (e.g., 9:1 Hexane:Ethyl Acetate). You can then gradually increase the polarity to achieve good separation.

Q3: I see a spot for my starting material, but I'm not sure if the new spot is my product. How can I confirm?

A3: This is a crucial part of reaction monitoring. Here’s how you can gain confidence in identifying your product spot:

  • Use a Co-spot: This is the most reliable method for comparing spots on a TLC plate.[8][9] On your TLC plate, you will have three lanes:

    • Starting Material (SM): A spot of your pure 1-(bromomethyl)-4-methylcyclohexane.

    • Co-spot (Co): A spot of your starting material, with a spot of the reaction mixture applied directly on top of it.[8][9]

    • Reaction Mixture (Rxn): A spot of your reaction mixture.

    • Interpretation: After running the TLC, if the reaction is proceeding, you will see the starting material spot in the "SM" lane. In the "Rxn" lane, you should see the SM spot diminishing over time and a new spot (the product) appearing.[5] The "Co" lane will show if the new spot is distinct from the starting material. If the product has a different Rf value, you will see two separate spots in the "Co" lane.

  • Relative Polarity: Consider the expected polarity of your product. For example, if you are performing a substitution reaction to replace the bromine with a hydroxyl group (-OH), the resulting alcohol will be more polar than the starting alkyl halide. Therefore, the product spot should have a lower Rf value (travel a shorter distance up the plate) than the starting material.[10] Conversely, if you are performing an elimination reaction to form an alkene, the product will be less polar and have a higher Rf value.

Q4: How do I choose the right solvent system and staining agent for this specific reaction?

A4: The choice of eluent and stain is critical for a successful TLC analysis.

  • Solvent System Selection:

    • 1-(Bromomethyl)-4-methylcyclohexane is a relatively nonpolar compound. A good starting eluent system is a mixture of a nonpolar solvent like hexane and a slightly more polar solvent like ethyl acetate.[11]

    • Begin with a high ratio of nonpolar to polar solvent (e.g., 9:1 or 8:2 hexane:ethyl acetate). This should place the starting material spot at an Rf value between 0.2 and 0.8.[6]

    • Adjust the solvent ratio based on the initial result. If the spot is too high (high Rf), decrease the polarity (more hexane). If the spot is too low (low Rf), increase the polarity (more ethyl acetate).

  • Staining Agent Selection:

    • Since 1-(bromomethyl)-4-methylcyclohexane and its likely products lack a chromophore, they will not be visible under UV light.[3]

    • Potassium Permanganate (KMnO₄) Stain: This is an excellent choice as it reacts with compounds that can be oxidized, such as alkenes (from elimination) or alcohols (from substitution).[4] It will appear as yellow-brown spots on a purple background.

    • p-Anisaldehyde Stain: This is a good general stain that often gives a range of colors for different functional groups upon heating, which can help in differentiating the product from the starting material.[12]

    • Iodine Chamber: This is another simple and effective method. The plate is placed in a chamber with iodine crystals, which will temporarily stain organic compounds brown. This is a non-destructive method, so you can subsequently use another stain.

Stain Preparation Visualization Best For
Potassium Permanganate 1.5 g KMnO₄, 10 g K₂CO₃, 1.25 mL 10% NaOH in 200 mL water.[3]Dip plate and gently heat. Yellow-brown spots on a purple background.[3]Oxidizable groups (alcohols, alkenes).
p-Anisaldehyde 15 g p-anisaldehyde in 250 mL ethanol with 2.5 mL concentrated H₂SO₄.Dip plate and heat. Produces a variety of colors.[12]General use, can differentiate functional groups by color.
Iodine A few crystals of I₂ in a sealed chamber.Place plate in the chamber. Brown spots appear. The stain is often not permanent.Unsaturated and aromatic compounds, but works for many organic molecules.

Experimental Protocols

Protocol 1: Preparing and Running a TLC Plate
  • Prepare the Developing Chamber: Add your chosen solvent system (e.g., 9:1 Hexane:Ethyl Acetate) to a TLC chamber to a depth of about 0.5 cm. Place a piece of filter paper inside to help saturate the chamber with solvent vapor and close the lid. Allow it to equilibrate for 5-10 minutes.[10]

  • Prepare the TLC Plate: Using a pencil, gently draw a baseline about 1 cm from the bottom of a silica gel TLC plate. Mark three small tick marks for your lanes (SM, Co, Rxn).[13]

  • Spot the Plate: Using a capillary tube, apply a small spot of your starting material solution to the "SM" and "Co" lanes. Use a different capillary tube to spot your reaction mixture on the "Rxn" and "Co" lanes. Ensure the spots are small and concentrated.[9] Allow the solvent to fully evaporate from the spots.

  • Develop the Plate: Carefully place the TLC plate in the equilibrated chamber, ensuring the baseline is above the solvent level.[5] Close the lid and allow the solvent to travel up the plate via capillary action.

  • Complete the Run: When the solvent front is about 1 cm from the top of the plate, remove it from the chamber and immediately mark the solvent front with a pencil.[10] Allow the plate to air dry completely.

Protocol 2: Visualizing the TLC Plate with Potassium Permanganate Stain
  • Prepare the Stain: Prepare the potassium permanganate staining solution as described in the table above.

  • Stain the Plate: Holding the dry TLC plate with forceps, quickly dip it into the staining solution for a few seconds.

  • Develop the Spots: Remove the plate and wipe the excess stain from the back with a paper towel. Gently warm the plate with a heat gun until the spots appear. Be careful not to overheat, as this can char the entire plate.

Diagrams and Data Interpretation

Calculating the Retention Factor (Rf)

The Rf value is a ratio that helps to identify and compare compounds.[14] It is calculated as:

Rf = (Distance traveled by the spot) / (Distance traveled by the solvent front)[15][16]

A lower Rf value indicates a more polar compound, while a higher Rf value indicates a less polar compound.[10][13]

Caption: Workflow for TLC Analysis of Reaction Progress.

Sources

Technical Support Center: Purification of 1-(Bromomethyl)-4-methylcyclohexane & Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #CHX-BR-4M-STRAT Status: Open Assigned Specialist: Senior Application Scientist, Purification Division

Executive Summary: The Technical Challenge

You are likely here because standard flash chromatography protocols are failing. 1-(Bromomethyl)-4-methylcyclohexane presents a "perfect storm" of purification challenges:

  • UV Invisibility: The lack of a chromophore makes UV fractionation impossible at standard wavelengths (254 nm).

  • Stereochemical Complexity: Separating the cis and trans diastereomers requires high plate counts, as their physicochemical properties (polarity, boiling point) are nearly identical.[1]

  • Silica Instability: Primary alkyl bromides are moderately labile; acidic silica can catalyze HBr elimination, yielding the alkene impurity (1-methyl-4-methylene-cyclohexane).

This guide replaces standard "cookbook" recipes with a troubleshooting-first approach designed to isolate pure diastereomers without decomposition.

Module A: Visualization & Detection (The "Invisible" Problem)

User Question: "My chromatogram is flatline at 254 nm. How do I know where my compound is?"

The Science of Detection

The cyclohexane ring and primary bromide do not absorb UV light significantly above 200 nm. Relying on UV triggers will result in the loss of your compound to the waste stream.

Protocol: Alternative Detection Methods

If your flash system has ELSD (Evaporative Light Scattering Detector) or RI (Refractive Index) detection, enable it immediately. If you are relying on standard UV-Vis flash systems, you must use blind collection followed by TLC staining.

Validated TLC Stains for Alkyl Halides

Do not use UV lamps. Use destructive stains.[2]

  • Option A: KMnO4 (Potassium Permanganate) - Recommended

    • Mechanism:[3][4][5] Oxidizes the alkyl halide (slowly) or impurities. Excellent contrast for general organic background.

    • Appearance: Yellow/Brown spots on bright purple background.

  • Option B: PMA (Phosphomolybdic Acid) - High Sensitivity

    • Mechanism:[3][4][5] Universal oxidation stain.

    • Appearance: Dark blue/green spots on a light green background after vigorous heating.

  • Option C: Iodine Chamber - Non-Destructive

    • Note: Alkyl halides often stain poorly with Iodine compared to unsaturated compounds. Use only if KMnO4 fails.

Module B: Stereoisomer Separation (The "Overlap" Problem)

User Question: "I see one broad spot, or two overlapping spots. How do I resolve the cis/trans isomers?"

The Science of Resolution

The cis and trans isomers differ only slightly in their dipole moments. Standard linear gradients (0-100%) move through the elution window too quickly to allow the necessary micro-partitioning events required to separate these bands.

Protocol: The "Shallow Gradient" Method

Stationary Phase: High-Performance Spherical Silica (20–40 µm). Do not use standard 40–63 µm irregular silica for isomer separation.

Mobile Phase: Hexane (or Heptane) / Ethyl Acetate (EtOAc).

Step-by-Step Gradient Strategy:

  • TLC Scouting: Determine the % EtOAc required to move the mixture to Rf = 0.3. Let's assume this is 10% EtOAc.

  • Column Loading: Use Dry Loading . Dissolve crude in DCM, mix with Celite or neutral silica (ratio 1:2), and evaporate. Wet loading causes band broadening that ruins isomer separation.

  • The Isocratic Hold:

    • 0–2 CV (Column Volumes): 100% Hexane (Flush dead volume).

    • 2–5 CV: Ramp to 5% EtOAc (half of your target %).

    • 5–15 CV:[6]Isocratic Hold at 5-8% EtOAc. This is where separation happens.[7][8]

    • 15+ CV: Ramp to 20% EtOAc to flush remaining material.

Data Table: Gradient Optimization

Parameter Standard Protocol (Avoid) Isomer Resolution Protocol (Recommended)
Silica Grade Irregular, 40-63 µm Spherical, 15-40 µm (e.g., Gold/HP)
Loading Method Wet (Liquid) injection Dry Load (Celite/Silica)
Gradient Slope 5% per minute 0.5% per minute or Isocratic

| Flow Rate | High (Optimize for speed) | Low (Optimize for diffusion kinetics) |

Module C: Stability & Decomposition

User Question: "My product yield is low, and I see a new non-polar spot (alkene). Is the column destroying my sample?"

The Science of Acidic Lability

Silica gel is naturally acidic (pH ~5-6). For 1-(bromomethyl)-4-methylcyclohexane, this acidity can catalyze the elimination of HBr, especially if the separation takes a long time (which is required for isomer separation).

Protocol: Buffering the System
  • Pre-Conditioning: Before loading the sample, flush the column with mobile phase containing 1% Triethylamine (TEA) .

  • Running: Maintain 0.1% TEA in the solvent bottles during the run.

  • Post-Run: Evaporate fractions immediately. Do not leave the alkyl bromide in solution with TEA for days, as quaternary ammonium salt formation can occur (though slow with steric bulk).

Visual Troubleshooting Workflows

Diagram 1: Method Development Decision Tree

This logic flow guides you through the detection and separation strategy.

G Start Start: Purify 1-(bromomethyl)-4-methylcyclohexane CheckUV Is Compound UV Active? Start->CheckUV CheckELSD Is ELSD/RI Available? CheckUV->CheckELSD No (Standard) Stain Use KMnO4 or PMA Stain (Blind Collection) CheckELSD->Stain No AutoCollect Automated Collection (ELSD Signal) CheckELSD->AutoCollect Yes IsomerSep Isomer Separation Required? Stain->IsomerSep AutoCollect->IsomerSep StandardSilica Standard Silica (40-63µm) Linear Gradient IsomerSep->StandardSilica No (Mixture OK) HighRes High-Res Silica (20-40µm) Isocratic Hold Method IsomerSep->HighRes Yes (Need Pure Cis/Trans) BufferCheck Decomposition Observed? HighRes->BufferCheck AddTEA Add 0.1% Triethylamine to Mobile Phase BufferCheck->AddTEA Yes (Alkene forming)

Caption: Decision matrix for detection method selection and stationary phase choice based on separation goals.

Diagram 2: The "Isocratic Hold" Gradient Profile

Visualizing how to program the flash system for maximum resolution.

Gradient Step1 Equilibration 0% B (Hexane) Step2 Ramp 0% -> 5% B Step1->Step2 Load Sample Step3 ISOCRATIC HOLD 5% B for 10 CV (Isomer Elution) Step2->Step3 Slow Elution Step4 Wash 20-50% B Step3->Step4 Elute Polar Impurities

Caption: Gradient programming strategy. The "Hold" phase (Step 3) is critical for resolving the cis/trans diastereomers.

Frequently Asked Questions (FAQs)

Q: Can I use DCM (Dichloromethane) instead of Ethyl Acetate? A: Yes, and often it is better. For very non-polar isomers, a Hexane/DCM gradient provides a more "gentle" increase in polarity than Hexane/EtOAc. If Hexane/EtOAc fails to separate the isomers, switch to Hexane/DCM (0–20% gradient).

Q: How do I store the purified fractions? A: Alkyl bromides are light-sensitive. Store the purified fractions in amber vials at 4°C. If you added Triethylamine (TEA) to the column, ensure it is fully removed via high-vacuum, as residual base can degrade the product over time.

Q: I am making a derivative (e.g., the amine). Does this protocol change? A: Yes. If you convert the bromide to an amine (1-(aminomethyl)-4-methylcyclohexane), the molecule becomes basic. You must use amine-functionalized silica or add 1-5% TEA/Ammonia to the mobile phase to prevent severe tailing (streaking). The detection issue (UV silence) usually remains unless you attach a UV-active protecting group (like Cbz or Fmoc).

References & Grounding

  • Vogel's Textbook of Practical Organic Chemistry. (General techniques on alkyl halide purification and drying).

  • Teledyne ISCO. Flash Chromatography Guide: Purification of UV-Inactive Compounds.

  • Still, W. C., Kahn, M., & Mitra, A. (1978). Rapid chromatographic technique for preparative separations with moderate resolution. Journal of Organic Chemistry, 43(14), 2923–2925. (The foundational text on flash chromatography parameters).

  • Biotage. Strategies for Separating Diastereomers and Isomers.

  • Reich, H. J. Common TLC Stains. University of Wisconsin-Madison, Department of Chemistry. (Reference for KMnO4 and PMA stain preparation).

Sources

Technical Support Center: Stereochemical Control in Reactions of 1-(Bromomethyl)-4-methylcyclohexane

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for navigating the complexities of stereochemical control in reactions involving 1-(bromomethyl)-4-methylcyclohexane. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into predicting and controlling the stereochemical outcomes of your experiments. Here, we move beyond simple protocols to explain the "why" behind the "how," ensuring your experimental design is robust and your results are reliable.

Section 1: Foundational Concepts & FAQs

This section addresses the fundamental principles governing the stereochemistry of reactions with 1-(bromomethyl)-4-methylcyclohexane, a common substrate in organic synthesis.

FAQ 1: Why is stereochemical control so critical in reactions of this specific molecule?

The stereochemical arrangement of substituents on a cyclohexane ring dictates its biological activity and physical properties. In drug development, for instance, one stereoisomer may be a potent therapeutic while another could be inactive or even harmful. 1-(Bromomethyl)-4-methylcyclohexane serves as a foundational building block where the relative orientation of the bromomethyl and methyl groups (cis or trans) will profoundly influence the stereochemical course of subsequent reactions.

FAQ 2: What are the key factors influencing whether a reaction proceeds via an S$_N$2 or E2 mechanism with this substrate?

The competition between substitution (S$_N$2) and elimination (E2) is primarily governed by the nature of the nucleophile/base, the solvent, and the temperature.

  • Nucleophile/Base Strength: Strong, sterically unhindered bases that are poor nucleophiles (e.g., tert-butoxide) favor E2. Strong nucleophiles that are also strong bases (e.g., hydroxide, methoxide) can lead to a mixture of S$_N$2 and E2 products. Good nucleophiles that are weak bases (e.g., iodide, cyanide, azide) will predominantly favor the S$_N$2 pathway.

  • Solvent: Polar aprotic solvents (e.g., DMSO, acetone) are ideal for S$_N$2 reactions as they solvate the cation but not the nucleophile, increasing its reactivity. Polar protic solvents (e.g., ethanol, methanol) can facilitate both S$_N$2 and E1/S$_N$1 pathways, with the latter being more likely if a stable carbocation can form.[1]

  • Temperature: Higher temperatures generally favor elimination over substitution.

FAQ 3: How does the cis/trans isomerism of the starting material affect the reaction outcome?

The cis and trans isomers of 1-(bromomethyl)-4-methylcyclohexane have distinct conformational preferences that directly impact their reactivity, particularly in E2 reactions. The E2 mechanism requires an anti-periplanar arrangement of the departing proton and the leaving group (bromine).[2]

  • For the trans isomer , the most stable chair conformation places both the large methyl and bromomethyl groups in equatorial positions. To achieve the necessary anti-periplanar geometry for an E2 reaction, the ring must flip to a higher energy conformation where both groups are axial. This energetic barrier can slow down the E2 reaction rate.

  • For the cis isomer , one group will be axial and the other equatorial in any chair conformation. The conformer with the larger bromomethyl group in the equatorial position and the methyl group in the axial position is generally more stable. However, the conformer with the axial bromomethyl group is readily accessible, allowing for a facile E2 reaction if an anti-periplanar proton is available.

The choice of starting isomer is therefore a critical parameter in controlling the product distribution.

Section 2: Troubleshooting Guides for Common Experimental Issues

This section provides a question-and-answer formatted troubleshooting guide for specific problems you might encounter in the lab.

Problem 1: My S$_N$2 reaction on cis-1-(bromomethyl)-4-methylcyclohexane is giving a mixture of stereoisomers instead of the expected single inverted product.

Q: I performed an S$_N$2 reaction on cis-1-bromo-4-methylcyclohexane with sodium cyanide in DMSO, expecting the trans-product due to Walden inversion. However, my GC-MS analysis shows a mixture of cis and trans products. What went wrong?

A: This is a common issue that can arise from several factors. Let's break down the possibilities.

Possible Cause 1: Competing S$_N$1 Pathway While DMSO favors S$_N$2, if your reaction conditions are not strictly anhydrous or if there are impurities that can stabilize a carbocation, a competing S$_N$1 pathway can occur. The resulting planar carbocation intermediate can be attacked from either face, leading to a mixture of stereoisomers.

Troubleshooting Steps:

  • Ensure Anhydrous Conditions: Dry your solvent and glassware thoroughly. Use freshly opened, anhydrous grade solvent if possible.

  • Purify Starting Material: Ensure your cis-1-(bromomethyl)-4-methylcyclohexane is free of any impurities that could promote carbocation formation.

  • Lower the Temperature: S$_N$1 reactions typically have a higher activation energy than S$_N$2 reactions. Running the reaction at a lower temperature can favor the S$_N$2 pathway.

Possible Cause 2: Incomplete Reaction or Isomerization If the reaction does not go to completion, you will have unreacted starting material. Additionally, under certain conditions (e.g., prolonged heating, presence of Lewis acids), the product could potentially isomerize.

Troubleshooting Steps:

  • Monitor Reaction Progress: Use TLC or GC-MS to monitor the reaction until the starting material is consumed.

  • Optimize Reaction Time and Temperature: Find the optimal balance to ensure complete conversion without promoting side reactions.

Possible Cause 3: Starting Material Isomer Contamination Your starting cis-isomer may be contaminated with the trans-isomer. An S$_N$2 reaction on the trans-isomer would yield the cis-product, leading to a mixture.

Troubleshooting Step:

  • Verify Starting Material Purity: Analyze your starting material by NMR or GC to confirm its isomeric purity.

Problem 2: My E2 elimination of trans-1-(bromomethyl)-4-methylcyclohexane is sluggish and gives a low yield of the desired alkene.

Q: I'm trying to synthesize 4-methyl-1-methylidenecyclohexane via an E2 reaction from trans-1-(bromomethyl)-4-methylcyclohexane using potassium tert-butoxide in tert-butanol. The reaction is very slow and the yield is poor. Why is this happening?

A: The slow reaction rate is a direct consequence of the stereochemical requirements of the E2 mechanism and the conformational preferences of your starting material.

The Core Issue: Conformational Barrier As mentioned in FAQ 3, the most stable conformation of trans-1-(bromomethyl)-4-methylcyclohexane has both substituents in the equatorial position. For an E2 elimination to occur, the C-Br bond must be axial to be anti-periplanar to an adjacent axial proton. This requires a ring flip to a much less stable diaxial conformation.[3] This high-energy transition state is the bottleneck for your reaction.

Troubleshooting and Optimization Strategies:

  • Increase Reaction Temperature: Providing more thermal energy will help overcome the conformational energy barrier.

  • Use a Stronger, Non-Nucleophilic Base: While potassium tert-butoxide is a good choice, you could explore other hindered bases like lithium diisopropylamide (LDA) or sodium hydride (NaH) to further promote the E2 pathway.

  • Consider an Alternative Starting Material: If feasible, starting with cis-1-(bromomethyl)-4-methylcyclohexane would be more advantageous for an E2 reaction. In its more stable conformation, the bromomethyl group can be axial, facilitating a much faster elimination.

  • Solvent Choice: While tert-butanol is a common solvent for this reaction, a polar aprotic solvent like DMSO can sometimes accelerate E2 reactions.

Experimental Protocol: S$_N$2 Reaction of cis-1-(Bromomethyl)-4-methylcyclohexane with Sodium Azide

This protocol details a standard procedure for achieving stereospecific inversion.

Materials:

  • cis-1-(Bromomethyl)-4-methylcyclohexane (ensure high isomeric purity)

  • Sodium azide (NaN$_3$)

  • Anhydrous Dimethylformamide (DMF)

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add sodium azide (1.2 equivalents).

  • Add anhydrous DMF to the flask.

  • Stir the suspension and add cis-1-(bromomethyl)-4-methylcyclohexane (1.0 equivalent) dropwise at room temperature.

  • Heat the reaction mixture to 60-70 °C and monitor the reaction progress by TLC.

  • Once the starting material is consumed, cool the reaction to room temperature.

  • Pour the reaction mixture into a separatory funnel containing diethyl ether and wash with saturated aqueous sodium bicarbonate solution.

  • Separate the layers and wash the organic layer with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to obtain trans-1-(azidomethyl)-4-methylcyclohexane.

Data Presentation: Expected Stereochemical Outcomes
Starting IsomerReagent/ConditionsMajor MechanismMajor Product Stereochemistry
cis-1-(Bromomethyl)-4-methylcyclohexaneNaCN, DMSOS$_N$2trans-1-(Cyanomethyl)-4-methylcyclohexane
trans-1-(Bromomethyl)-4-methylcyclohexaneNaCN, DMSOS$_N$2cis-1-(Cyanomethyl)-4-methylcyclohexane
cis-1-(Bromomethyl)-4-methylcyclohexaneKOtBu, t-BuOHE24-Methyl-1-methylidenecyclohexane
trans-1-(Bromomethyl)-4-methylcyclohexaneKOtBu, t-BuOHE2 (slow)4-Methyl-1-methylidenecyclohexane
Visualization of Reaction Pathways
S$_N$2 Reaction Workflow

SN2_Workflow start Start: cis-1-(Bromomethyl)- 4-methylcyclohexane reagents Add NaCN in DMSO start->reagents Step 1 inversion Backside Attack & Walden Inversion reagents->inversion Step 2 product Product: trans-1-(Cyanomethyl)- 4-methylcyclohexane inversion->product Step 3

Caption: S$_N$2 reaction leading to stereochemical inversion.

E2 Reaction Decision Tree

E2_Decision_Tree start Starting Material cis_isomer cis-Isomer start->cis_isomer trans_isomer trans-Isomer start->trans_isomer cis_conf Axial Br readily accessible cis_isomer->cis_conf trans_conf Ring flip to unstable diaxial conformation required trans_isomer->trans_conf fast_E2 Fast E2 Reaction cis_conf->fast_E2 slow_E2 Slow E2 Reaction trans_conf->slow_E2

Caption: Conformational factors influencing E2 reaction rates.

References

  • The E2 Reaction and Cyclohexane Conformation . (2022, September 24). Chemistry LibreTexts. Retrieved from [Link]

  • Stereochemistry:Reagent Stereochemical Control . (2022, October 21). YouTube. Retrieved from [Link]

  • When (1-bromoethyl)cyclohexane is heated in methanol for an exten... . Pearson. Retrieved from [Link]

  • Draw the two chair conformations of cis-1-Bromo-4-methylcyclohexane. Which is more stable? Why? . Homework.Study.com. Retrieved from [Link]

  • Draw the equation in a way that shows clearly the stereochemistry of the reactant and product. cis-1-bromo-4-methylcyclohexane + NaSH to 4-methylcyclohexanethiol . Homework.Study.com. Retrieved from [Link]

  • Consider the reaction of trans-1-bromo-4-methylcyclohexane with sodium methoxide. Draw the chair boat representation of the product of this reaction . Homework.Study.com. Retrieved from [Link]

  • Antiperiplanar Relationships: The E2 Reaction and Cyclohexane Rings . (2025, December 1). Master Organic Chemistry. Retrieved from [Link]

  • Antiperiplanar Relationships: The E2 Reaction and Cyclohexane Rings . (2025, December 1). Master Organic Chemistry. Retrieved from [Link]

  • Conformational analysis of cyclohexanes . (2025, August 21). Chemistry LibreTexts. Retrieved from [Link]

  • CYCLIC STEREOCHEMISTRY SEM-5, CC-12 PART-8, PPT-8 Part-8: Conformation and Reactivity in Cyclohexane-I . St. Paul's Cathedral Mission College. Retrieved from [Link]

  • After the elimination reaction of 1-Bromo-4-methylcyclohexane, and ignoring any stereochemistry, answer the . (2023, July 6). brainly.com. Retrieved from [Link]

  • Alkyl Halides: SN2 of 1-bromo-4-methylcyclohexane . (2020, November 4). Chegg.com. Retrieved from [Link]

  • Draw cis-1-bromo-4-methylcyclohexane in the chair . (2018, September 13). Chegg.com. Retrieved from [Link]

  • I need help with this organic reaction, I've tried to look for explanations for hours and couldn't find a definitive answer . (2023, May 28). Reddit. Retrieved from [Link]

  • 3D Visualization of Conformations of Disubstituted Cyclohexanes and Stereochemical Representations of Steroids . (2022, May–July). FOSSEE. Retrieved from [Link]

Sources

"managing steric hindrance in 1-(Bromomethyl)-4-methylcyclohexane reactions"

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 1-(Bromomethyl)-4-methylcyclohexane Reactivity Authorized Internal Documentation for Process Chemistry & R&D Teams

Welcome to the Reaction Optimization Hub

Subject: Managing Steric Hindrance in 1-(Bromomethyl)-4-methylcyclohexane Ticket ID: CHE-SUP-402 Status: Open Assigned Specialist: Senior Application Scientist

Executive Summary: You are working with 1-(bromomethyl)-4-methylcyclohexane . Do not confuse this with 1-bromo-4-methylcyclohexane. Your molecule is a primary alkyl halide attached to a cyclohexane ring. While primary halides are typically reactive, this substrate exhibits "deceptive sterics" due to


-branching (the ring carbons) and conformational locking.

This guide addresses the three most common "Error Codes" reported by researchers:

  • Stalled Kinetics (

    
     Failure)  due to axial shielding.
    
  • Homocoupling (Wurtz Reaction) during Grignard formation.

  • Elimination Competition yielding exocyclic alkenes.

Module 1: Conformational Diagnostics (The "Why")

Before troubleshooting the reaction, you must diagnose the conformer population. The reactivity of the


 group is dictated by its orientation (Axial vs. Equatorial).[1]

The "Anchor" Effect: The 4-methyl group (A-value


 kcal/mol) acts as a conformational anchor.
  • Trans-Isomer: The 1,4-diequatorial conformation is highly stable. The

    
     projects away from the ring (Equatorial). Reactivity: High. 
    
  • Cis-Isomer: One group must be axial. Since the A-values of

    
     and 
    
    
    
    are similar (
    
    
    kcal/mol), this exists as an equilibrium mixture. If the
    
    
    is forced Axial , the nucleophilic trajectory is blocked by the 3,5-diaxial hydrogens. Reactivity: Low.

Visualizing the Blockage:

Conformer_Reactivity Trans Trans-Isomer (Diequatorial) Eq_Conf Equatorial -CH2Br (Accessible) Trans->Eq_Conf Locks into Cis Cis-Isomer (Axial/Equatorial Mix) Axial_Conf Axial -CH2Br (Shielded by Ring H) Cis->Axial_Conf Equilibrium (50%) Cis->Eq_Conf Equilibrium (50%) Reaction Nucleophilic Attack (SN2) Axial_Conf->Reaction Steric Clash (Slow/Stalled) Eq_Conf->Reaction Fast Kinetics

Figure 1: Conformational gating of reactivity. The axial conformer suffers from 1,3-diaxial repulsion during the approach of the nucleophile.

Module 2: Troubleshooting Nucleophilic Substitution ( )

User Issue: "My amination/etherification yields are stuck at 40%, and the starting material persists."

Diagnosis: The ring acts as a massive


-substituent. Even in the equatorial position, the adjacent ring carbons hinder the backside attack required for 

. If you are using the commercial cis/trans mixture, the trans isomer reacts quickly, leaving the unreactive cis isomer behind.

Protocol A: The Finkelstein Boost (In-Situ Iodination) Convert the bromide to a more reactive iodide in situ. The C-I bond is longer and weaker, and iodide is a better leaving group, compensating for the steric drag.

  • Solvent Switch: Move to Acetone (if reactant is soluble) or 2-Butanone (MEK) for higher boiling points.

  • Catalyst: Add 1.5 - 2.0 equivalents of Sodium Iodide (NaI) .

  • Mechanism: NaI is soluble in acetone; NaBr precipitates.[2][3] This drives the equilibrium (Le Chatelier’s principle).[4]

  • Workflow:

    • Mix Substrate + NaI in Acetone.

    • Stir 1h at RT (Precipitate of NaBr should form).

    • Add Nucleophile (e.g., amine, phenoxide).

    • Result: Reaction rates typically increase by 10-100x.

Data Table: Relative Rates of Displacement

Leaving GroupSolventRelative Rate (Est.)[5]Notes

THF1.0Baseline (Slow)

DMF25.0Dipolar aprotic acceleration

(Finkelstein)
Acetone150.0 Best for hindered substrates

DCM5.0Good, but preparation required

Module 3: Metal-Mediated Couplings (Grignard/Lithiation)

User Issue: "I tried making the Grignard, but I got a lot of dimer (Wurtz coupling) and no initiation."

Diagnosis: Primary halides on cyclohexane rings are notorious for Wurtz homocoupling (R-R formation) during Grignard preparation because the radical intermediate is stabilized, and the reaction kinetics on the metal surface are sluggish, allowing the R-MgX species to attack unreacted R-Br.

Protocol B: The Turbo-Grignard (Knochel-Hauser Protocol) Do not use standard Mg turnings. Use the LiCl-mediated method. The presence of LiCl breaks up polymeric Grignard aggregates, increasing solubility and preventing the radical side-reactions.

Step-by-Step Protocol:

  • Activation: Flame-dry a flask under Argon. Add LiCl (1.1 equiv, anhydrous).

  • Metal: Add Magnesium turnings (1.2 equiv). Stir vigorously to "grind" the LiCl and Mg together (dry) for 5 mins.

  • Solvent: Add THF (Anhydrous).

  • Initiation: Add 5% of your 1-(bromomethyl)-4-methylcyclohexane. Add 1 drop of DIBAL-H (activator) if initiation is stubborn.

  • Addition: Dropwise add the remaining bromide.

  • Result: You form R-MgCl[6]·LiCl. This species is monomeric and highly reactive.

Critical Check: If Wurtz coupling persists, switch to Negishi conditions : Form the Organozinc reagent (R-ZnI) using Zinc dust activated with TMSCl, then transmetallate.

Module 4: Elimination vs. Substitution

User Issue: "I see a side product with a mass of [M-HBr]. Is it the alkene?"

Diagnosis: Yes. Strong bases (KOtBu, NaOEt) can deprotonate the C1-position of the ring, leading to Methylenecyclohexane (exocyclic double bond).

Mitigation Strategy:

  • Base Size: Avoid bulky bases like t-Butoxide if you want substitution. They cannot reach the carbon center and will simply grab the accessible proton.

  • Nucleophilicity vs. Basicity:

    • Use: Azide (

      
      ), Cyanide (
      
      
      
      ), Thiolates (
      
      
      ), or Acetate. These are highly nucleophilic but weakly basic.
    • Avoid: Alkoxides (

      
      ) unless the alcohol is the solvent and temperature is kept low.
      

FAQ: Quick Troubleshooting

Q: Can I separate the cis and trans isomers before the reaction? A: It is difficult via distillation due to similar boiling points. Preparative HPLC or careful fractional crystallization of a derivative (like the tosylate) is required. It is usually more efficient to run the reaction on the mixture and separate the products, as the polarity difference often increases after functionalization.

Q: Why not just use the Chloride instead of the Bromide? A: The chloride (1-(chloromethyl)-4-methylcyclohexane) is significantly less reactive. If you are struggling with the bromide, the chloride will be inert under standard conditions. You would absolutely need Finkelstein conditions (NaI) to move the chloride.

References

  • Finkelstein Reaction & Halide Exchange

    • Smith, M. B., & March, J. March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley. (Discusses Finkelstein kinetics and solvent effects).
    • Finkelstein Reaction. Wikipedia. Available at: [Link]

  • Conformational Analysis (A-Values)

    • Winstein, S., & Holness, N. J. (1955). "Neighboring Carbon and Hydrogen.[7][8][9] XIX. t-Butylcyclohexyl Derivatives". Journal of the American Chemical Society. (Foundational text on 4-substituted cyclohexane conformers).

    • Conformational Analysis of Cyclohexanes. Chemistry LibreTexts. Available at: [Link]

  • Turbo Grignard (LiCl-Mediated)

    • Krasovskiy, A., & Knochel, P. (2004). "A LiCl-Mediated Br/Mg Exchange Reaction for the Preparation of Functionalized Aryl- and Heteroarylmagnesium Compounds from Organic Bromides". Angewandte Chemie International Edition.

    • Turbo-Hauser bases.[6] Wikipedia. Available at: [Link]

  • Streitwieser, A. (1956). "Solvolytic Displacement Reactions". Chemical Reviews.

Sources

Validation & Comparative

Technical Guide: GC-MS Analysis of 1-(Bromomethyl)-4-methylcyclohexane Reaction Matrices

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the chromatographic separation and mass spectral characterization of 1-(bromomethyl)-4-methylcyclohexane (


) and its associated reaction byproducts.

The core analytical challenge lies in stereochemical resolution . The starting material exists as cis and trans diastereomers, which possess distinct reactivities and boiling points. Furthermore, common substitution reactions (e.g.,


) often compete with elimination pathways, generating volatile alkene byproducts (1-methyl-4-methylenecyclohexane) that require precise resolution.

This guide compares GC-MS against NMR and LC-MS, demonstrating why gas chromatography is the superior technique for trace impurity profiling in this specific alkyl halide class.

Part 1: The Analytical Challenge & Method Comparison

In drug development, 1-(bromomethyl)-4-methylcyclohexane is a versatile building block. However, its analysis is complicated by two factors:

  • Lack of UV Chromophore: The molecule is aliphatic, rendering standard UV-HPLC invisible without derivatization.

  • Stereoisomerism: The trans isomer (diequatorial-like character) and cis isomer (axial-equatorial character) have boiling points differing by only 2–5°C.

Comparative Analysis: Why GC-MS?

The following table compares the performance of GC-MS against industry alternatives for this specific substrate.

FeatureGC-MS (Recommended) 1H-NMR LC-MS (ESI/APCI)
Isomer Resolution High (Baseline separation of cis/trans on capillary columns)Medium (Overlapping signals often require shift reagents)Low (Isomers often co-elute on C18)
Sensitivity High (ppb level for trace elimination byproducts)Low (Requires mg quantities; limit of detection ~1%)Very Low (Poor ionization due to lack of polar functional groups)
Byproduct ID Excellent (EI fragmentation identifies elimination alkenes)Good (Can identify alkene protons)Poor (Alkenes do not ionize well in ESI)
Throughput High (20-minute run time)Low (Manual shimming/processing)Medium

Verdict: While NMR is superior for determining the absolute cis/trans ratio of the bulk material, GC-MS is the only viable choice for reaction monitoring to simultaneously track consumption of the bromide, formation of the product, and quantification of trace alkene impurities.

Part 2: Experimental Protocol

This protocol is designed to separate the cis and trans isomers of the starting bromide while resolving the lower-boiling elimination byproducts.

Sample Preparation
  • Solvent: Dichloromethane (DCM) or Hexane. (Avoid methanol/ethanol to prevent solvolysis of the alkyl bromide in the vial).

  • Concentration: 1 mg/mL.

  • Filtration: 0.2 µm PTFE filter (ensure no particulate matter enters the liner).

GC-MS Parameters
  • System: Agilent 7890/5977 or equivalent single quadrupole system.

  • Column: DB-5ms (or HP-5ms) .

    • Dimensions: 30 m

      
       0.25 mm 
      
      
      
      0.25 µm.
    • Rationale: A 5% phenyl phase provides the necessary dipole interaction to separate the diastereomers based on their slight polarity differences, rather than just boiling point.

  • Inlet: Split Mode (20:1).

    • Temp: 250°C.

    • Liner: Split liner with glass wool (deactivated).

  • Carrier Gas: Helium at 1.0 mL/min (Constant Flow).

  • Oven Program:

    • Hold: 50°C for 2 min (Traps volatile elimination alkenes).

    • Ramp 1: 10°C/min to 150°C (Separates cis/trans bromide isomers).

    • Ramp 2: 25°C/min to 300°C (Elutes heavier substitution products).

    • Hold: 300°C for 3 min.

Mass Spectrometer Settings (EI Source)
  • Source Temp: 230°C.

  • Quad Temp: 150°C.

  • Ionization Energy: 70 eV.

  • Scan Range: m/z 40–400.

  • Solvent Delay: 3.0 min (Adjust to protect filament from solvent peak).

Part 3: Data Interpretation & Fragmentation Logic

Chromatographic Profile

On a DB-5ms column, the elution order typically follows the boiling point and molecular shape:

  • Elimination Byproduct (1-methyl-4-methylenecyclohexane): Elutes first (~4-6 min).

  • Trans-1-(bromomethyl)-4-methylcyclohexane: Elutes second.

  • Cis-1-(bromomethyl)-4-methylcyclohexane: Elutes third (often the higher boiling isomer due to dipole alignment).

  • Substitution Product: Elutes last (if analyzing a reaction mixture).

Mass Spectral Fingerprint

The mass spectrum of 1-(bromomethyl)-4-methylcyclohexane is dominated by the lability of the Carbon-Bromine bond.

Ion (m/z)IdentityMechanism
190 / 192

Molecular ion. Weak intensity . Shows characteristic 1:1 isotopic ratio of

and

.
111

Base Peak (or close to it). Loss of bromine atom (

).
97

Ring contraction/loss of methyl group from the cation.
83

Cyclohexyl ring fragment.
55

Ring fragmentation (retro-Diels-Alder type cleavage).

Diagnostic Check: To confirm the presence of the alkyl bromide, look for the "vanishing" molecular ion. If you see a peak at m/z 111 but no 190/192, check the background noise. The absence of 190/192 often indicates thermal degradation in the injector port; lower the inlet temperature to 200°C if this occurs.

Part 4: Visualizing the Workflow & Mechanism

Analytical Workflow Diagram

This diagram outlines the decision process for analyzing reaction mixtures containing this substrate.

AnalyticalWorkflow Sample Reaction Mixture (Bromide + Nucleophile) Prep Dilute in DCM (1 mg/mL) Sample->Prep Inlet GC Inlet (250°C) Split 20:1 Prep->Inlet Column Capillary Separation (DB-5ms) Inlet->Column Alkene Byproduct: Elimination Alkene (Low RT) Column->Alkene Volatile Bromide Target: Alkyl Bromide Isomers (Mid RT) Column->Bromide Semi-Volatile Product Product: Substituted Cyclohexane (High RT) Column->Product Less Volatile MS MS Detection (EI) Scan 40-400 m/z Alkene->MS Bromide->MS Product->MS Data Data Analysis: Integrate Isomer Ratio MS->Data

Caption: Workflow for separating volatile elimination byproducts from cis/trans alkyl bromide isomers.

Fragmentation Pathway (EI Source)

The following diagram illustrates the primary fragmentation mechanism inside the ion source.

Fragmentation MolIon Molecular Ion [M]+ m/z 190/192 (Weak) Cation Cyclohexylmethyl Cation [M-Br]+ m/z 111 MolIon->Cation - Br (Homolytic Cleavage) Bromine Bromine Radical .Br MolIon->Bromine RingFrag Ring Fragment [C6H11]+ m/z 83 Cation->RingFrag - C2H4 (Ring opening)

Caption: Primary Electron Ionization (EI) fragmentation pathway showing the loss of the bromine atom.

References

  • PubChem. (2025).[1] 1-(Bromomethyl)-4-methylcyclohexane Compound Summary. National Library of Medicine. [Link][2]

  • Restek Corporation. (2021). Guide to GC Column Selection and Optimizing Separations. Restek Resource Hub. [Link]

  • Chemistry LibreTexts. (2024). Cis-Trans Isomerism in Cycloalkanes. [Link]

  • Agilent Technologies. GC Column Selection Guide. [Link]

Sources

Precision Quantitation of 1-(Bromomethyl)-4-methylcyclohexane: A qNMR Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Verdict: Quantitative NMR (


-qNMR) is the superior primary assay method for 1-(Bromomethyl)-4-methylcyclohexane .[1][2]

While Gas Chromatography (GC-FID) offers higher resolution for trace impurities, it requires identical reference standards for every isomer and impurity to achieve accurate quantitation—standards that are often commercially unavailable or expensive.[1] qNMR circumvents this by using a single, universal internal standard (IS) to simultaneously quantify absolute purity and the cis/trans isomeric ratio, a critical quality attribute (CQA) for this steric-dependent intermediate.

The Analytical Challenge

Target Molecule: 1-(Bromomethyl)-4-methylcyclohexane (MW: 191.11 g/mol ) Key Attributes:

  • Isomerism: Exists as cis and trans diastereomers.[1] The ratio dictates the stereochemical outcome of downstream nucleophilic substitutions.[1]

  • Chromophore Deficiency: Lacks conjugated

    
    -systems, rendering standard HPLC-UV (254 nm) ineffective.[1]
    
  • Volatility: Moderate volatility allows GC, but thermal stability of precursors (e.g., alcohols) during injection can be a concern.

Comparison of Methodologies
FeatureqNMR (Recommended) GC-FID HPLC-UV/RI
Primary Detection Proton counting (

)
Carbon combustionRefractive Index / Low-UV
Standard Requirement Single Universal IS (e.g., TMB)Identical Reference Standard requiredIdentical Reference Standard
Isomer Resolution High (Distinct Chemical Shifts)High (Retention Time)Low to Moderate
Linearity Range Linear over 5 orders of magnitudeLinear (requires calibration curve)Non-linear (RI) / Poor (UV)
Throughput Moderate (10–20 min/sample)High (after method dev)Low (equilibration time)
Structural ID Simultaneous Retention time match onlyRetention time match only

Why qNMR Wins: In early-phase development, you rarely have a certified reference standard of your specific product.[1] qNMR allows you to assay your product against a NIST-traceable internal standard (like Dimethyl Sulfone or Trimethoxybenzene) with


 uncertainty.[1]

Experimental Protocol: High-Precision qNMR

Note: This protocol is designed for the absolute assay of the bulk liquid.

Internal Standard (IS) Selection

Critical Decision: The target molecule has aliphatic signals (


 0.9 – 3.4 ppm).[1] You must select an IS with signals in the aromatic region  or a distinct downfield region to avoid overlap.[1]
  • Recommended IS: 1,3,5-Trimethoxybenzene (TMB) [1]

    • Signal: Singlet at

      
       ppm (aromatic protons).[1]
      
    • Solubility: High in

      
      .[1]
      
    • Inertness:[3][4] Non-reactive toward alkyl halides.[1]

  • Alternative IS: 1,2,4,5-Tetrachloro-3-nitrobenzene (TCNB) [1]

    • Signal: Singlet at

      
       ppm.[1]
      
Sample Preparation

Objective: Create a mixture with a 1:1 molar ratio of Analyte to IS for maximum precision.

  • Solvent: Use

    
     (99.8% D) with TMS (0.05% v/v).[1]
    
  • Weighing (Gravimetric):

    • Weigh

      
       of 1,3,5-Trimethoxybenzene  (IS) into a vial. Record mass to 
      
      
      
      precision (
      
      
      ).
    • Weigh

      
       of 1-(Bromomethyl)-4-methylcyclohexane  (Analyte) into the same vial. Record mass (
      
      
      
      ).[1]
    • Note: Use a micro-balance.[1] The accuracy of qNMR is limited primarily by weighing errors.[1]

  • Dissolution: Add

    
    
    
    
    
    . Vortex for 30 seconds until fully dissolved.[1]
  • Transfer: Transfer

    
     to a high-quality 5mm NMR tube.
    
Acquisition Parameters (The "q" in qNMR)

Standard "qualitative" NMR parameters will yield errors up to 10%.[1] Use these specific settings:

  • Pulse Sequence: zg (Standard 1-pulse)

  • Pulse Angle:

    
     (Maximize signal per scan)
    
  • Relaxation Delay (

    
    ): 30 seconds 
    
    • Reasoning: The methyl protons on the cyclohexane ring have long

      
       relaxation times (often 2–4s).[1] For 99.9% magnetization recovery, 
      
      
      
      must be
      
      
      .[1]
  • Spectral Width:

    
     to 
    
    
    
    (Ensure baseline coverage)[1]
  • Scans (NS): 16 or 32 (Sufficient for S/N > 250:1 at this concentration)

  • Temperature:

    
     (Constant temperature is vital for shift stability)
    

Data Analysis & Isomer Quantification

Spectral Assignment

The spectrum will display two distinct sets of signals for the bromomethyl (


) group due to the differing magnetic environments of the cis and trans isomers.[1]
  • 
    :  IS Singlet (Integration Reference = 3H).[1]
    
  • 
    :  Analyte 
    
    
    
    doublets.[1]
    • Trans-isomer (Major): Typically the more shielded doublet (equatorial substituent).[1]

    • Cis-isomer (Minor): Typically the deshielded doublet (axial substituent).[1]

    • Note: Confirm specific assignment via 1D-NOESY if unknown; trans usually dominates thermodynamic mixtures.[1]

Calculation Logic

Calculate the purity (


) using the fundamental qNMR equation:

[1]

Where:

  • 
    : Integrated Area[5]
    
  • 
    : Number of protons (IS = 3, Analyte 
    
    
    
    = 2)[1]
  • 
    : Molecular Weight[1][4][5][6]
    
  • 
    : Gravimetric Weight[5]
    
  • 
    : Purity of the standard (as a decimal)
    
Simulated Results Table

Example data from a typical synthesis batch.

ComponentChemical Shift (

)
Integral (

)
Protons (

)
Calculated Mass %
IS (TMB) 6.08 ppm (s)1.000 (Ref)399.9% (Reference)
Trans-Isomer 3.24 ppm (d)0.580262.4%
Cis-Isomer 3.31 ppm (d)0.245226.3%
Total Assay ---88.7%

Interpretation: The sample is 88.7% pure by weight, with a trans:cis ratio of approximately 2.4:1.

Visual Workflows

The Analytical Decision Matrix

Why choose qNMR over GC for this specific molecule?

DecisionMatrix Start Sample: 1-(Bromomethyl)-4-methylcyclohexane CheckStd Is a Certified Reference Standard Available? Start->CheckStd CheckUV Does it have a strong UV Chromophore? CheckStd->CheckUV No GC Method: GC-FID (Requires Response Factor Determination) CheckStd->GC Yes HPLC Method: HPLC-UV (Not Recommended: Low Sensitivity) CheckUV->HPLC Yes qNMR Method: 1H-qNMR (Recommended: Absolute Quant + Isomer Ratio) CheckUV->qNMR No (Alkyl Halide)

Figure 1: Decision logic for selecting qNMR. The lack of UV activity and reference standards makes qNMR the most robust path.

The qNMR Workflow

A self-validating protocol loop.[1]

qNMRWorkflow Prep 1. Gravimetry Weigh Analyte + IS (TMB) (Precision: 0.01 mg) Acq 2. Acquisition Pulse: 90 deg D1: 30s (5x T1) Scans: 16 Prep->Acq Process 3. Processing Phase Correction Baseline Correction Integration Range: 64x FWHH Acq->Process Validation Check: S/N > 250:1? Check: Baseline Flat? Process->Validation Calc 4. Calculation Apply qNMR Equation Derive Purity & Cis/Trans Ratio Validation->Acq Fail (Re-acquire) Validation->Calc Pass

Figure 2: Step-by-step qNMR execution flow ensuring data integrity.

References

  • BIPM (Bureau International des Poids et Mesures). "Internal Standard Reference Data for qNMR."[1] BIPM Metrology Guidelines. Available at: [Link][1]

  • Pauli, G. F., et al. "Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay." Journal of Medicinal Chemistry, 2005. [Link][1]

  • Schoenberger, T. "Determination of the Purity of Organics by Quantitative NMR Spectroscopy."[1] Analytical and Bioanalytical Chemistry, 2012.[1] [Link][1]

Sources

Structural Confirmation of 1-(Bromomethyl)-4-methylcyclohexane Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Analytical Guide for Drug Discovery

Executive Summary & Core Challenge

In the synthesis of cyclohexane-based scaffolds, particularly 1,4-disubstituted derivatives like 1-(bromomethyl)-4-methylcyclohexane , defining stereochemistry is not merely a formality—it is a determinant of pharmacological potency. The core challenge lies in distinguishing the cis (axial/equatorial) and trans (diequatorial) isomers.

While Mass Spectrometry (MS) confirms molecular weight, it fails to distinguish these diastereomers. This guide compares the three primary structural confirmation methodologies: High-Field NMR , X-Ray Crystallography , and Chromatographic Retention , providing a definitive protocol for assigning the stereochemistry of 1-(bromomethyl)-4-methylcyclohexane.

The Conformational Logic (The "Anchor" Principle)

To interpret the data correctly, we must first establish the ground-state conformations. The 4-methyl group acts as a "conformational anchor" due to its significant A-value (1.74 kcal/mol). It will almost exclusively occupy the equatorial position to minimize 1,3-diaxial strain.

  • Trans-Isomer (Thermodynamically Favored):

    • Methyl: Equatorial

    • Bromomethyl: Equatorial

    • Result: Diequatorial conformation.

    • H1 Proton: Axial orientation.

  • Cis-Isomer:

    • Methyl: Equatorial

    • Bromomethyl: Axial

    • Result: Equatorial/Axial conformation.[1][2][3][4]

    • H1 Proton: Equatorial orientation.

Key Insight: The stereochemical assignment hinges on determining the orientation (Axial vs. Equatorial) of the proton at position C1 (


).

Method A: High-Field NMR Spectroscopy (The Gold Standard)

NMR is the most versatile method for liquid derivatives. It relies on the Karplus relationship, where vicinal coupling constants (


) differ significantly based on dihedral angles.[5]
Experimental Protocol
  • Instrument: 400 MHz or higher (600 MHz recommended for clear multiplet resolution).

  • Solvent:

    
     or 
    
    
    
    (Benzene-
    
    
    often provides better separation of ring protons).
  • Concentration: 10-20 mg/mL.

  • Pulse Sequence: Standard 1D

    
     with 
    
    
    
    for relaxation; 2D NOESY (mixing time 500ms).
Data Analysis & Causality

The signal of interest is the methine proton at C1 (attached to the


 group).
FeatureTrans-Isomer (Diequatorial)Cis-Isomer (Axial-Equatorial)Causality
H1 Orientation AxialEquatorialDictated by the "Anchor" Methyl group.
Coupling Pattern Wide Multiplet (tt)Narrow Multiplet (qt or bs)

has large

(~11Hz) with C2/C6 protons.

has only small

(<5Hz).
Coupling Constants


Large axial-axial overlap vs. minimal orthogonal overlap.
NOE Correlation Strong NOE to H3/H5 axialWeak/No NOE to H3/H5 axial

(ax) is spatially close to

(ax).
Visualization: NMR Logic Flow

NMR_Logic Start Analyze H1 Proton Signal (Methine at C1) Measure Measure Peak Width (W1/2) & Coupling Constants (J) Start->Measure Decision Coupling Magnitude? Measure->Decision LargeJ Large J (10-12 Hz) Wide Multiplet Decision->LargeJ High SmallJ Small J (2-5 Hz) Narrow Multiplet Decision->SmallJ Low AssignTrans H1 is AXIAL Substituent is EQUATORIAL = TRANS Isomer LargeJ->AssignTrans AssignCis H1 is EQUATORIAL Substituent is AXIAL = CIS Isomer SmallJ->AssignCis

Caption: Logic flow for assigning stereochemistry based on H1 coupling constants.

Method B: X-Ray Crystallography (The Absolute Benchmark)

If the derivative is a solid (or can be derivatized into a solid, e.g., by reacting the bromide with a heavy-atom nucleophile like p-nitrobenzoate), X-ray diffraction provides an indisputable structural model.

Experimental Protocol
  • Derivatization (if liquid): React 1-(bromomethyl)-4-methylcyclohexane with potassium phthalimide or a similar rigid, crystalline scaffold.

  • Crystallization: Slow evaporation from heptane/EtOAc mixtures.

  • Analysis: Solve structure to

    
    .
    
Logic

X-ray does not infer structure; it "sees" it. It directly measures the torsion angles.

  • Cis: Torsion angle C1-C2-C3-C4 will show significant deviation or boat-like character if strain is high (rare for this molecule), or clearly show the axial

    
    .
    
  • Trans: Will show the characteristic chair planar symmetry with both substituents extending outward (equatorial).

Method C: Chromatographic Separation (GC/MS)

While not structural proof on its own, GC retention times are reliable indicators once standards are established.

Experimental Protocol
  • Column: Non-polar capillary column (e.g., DB-5 or HP-5), 30m.

  • Carrier: Helium, 1 mL/min.

  • Temp Program: 50°C (2 min)

    
     250°C @ 10°C/min.
    
Performance Comparison
  • Trans Isomer: Typically elutes earlier on non-polar columns.

    • Reasoning: The diequatorial conformation is more compact and often has a slightly lower boiling point/polarity compared to the cis isomer which has a larger dipole moment due to the axial substituent.

  • Cis Isomer: Typically elutes later .

Comparative Analysis Summary

FeatureMethod A: High-Field NMR Method B: X-Ray Crystallography Method C: GC/MS
Primary Utility Routine structural assignmentAbsolute configuration & legal defensePurity check & ratio monitoring
Sample State Liquid or Soluble SolidSingle Crystal (Solid)Volatile Liquid/Solid
Speed Fast (< 1 hour)Slow (Days to Weeks)Very Fast (30 mins)
Cost MediumHighLow
Resolution Excellent (with >400 MHz)UltimateGood (Separation only)
Limitation Requires interpretation of J-valuesRequires crystal growthRelative only (needs standards)
Decision Matrix for Researchers

Decision_Matrix Input Sample Received State Physical State? Input->State Liquid Liquid / Oil State->Liquid Solid Crystalline Solid State->Solid ActionNMR Run 1H NMR + NOESY (Method A) Liquid->ActionNMR Routine ActionDeriv Derivatize to Solid? Liquid->ActionDeriv Ambiguous NMR Solid->ActionNMR Quick Check ActionXray Run X-Ray Diffraction (Method B) Solid->ActionXray Definitive ActionDeriv->Solid

Caption: Workflow for selecting the appropriate analytical method based on physical state.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Edition. John Wiley & Sons. (Standard text for J-coupling analysis).
  • Eliel, E. L., & Wilen, S. H. (1994). Stereochemistry of Organic Compounds. Wiley-Interscience.
  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. 3rd Edition. Elsevier.

  • Abraham, R. J., et al. (1998). "Proton chemical shifts in NMR spectroscopy. Part 7. Chemical shifts in substituted alkanes and cyclohexanes." Journal of the Chemical Society, Perkin Transactions 2.

  • Smith, M. B. (2020).[5] March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. 8th Edition. Wiley. (Reference for radical bromination stereochemistry).

Sources

"SN2 reaction rate of 1-(Bromomethyl)-4-methylcyclohexane vs other primary alkyl halides"

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of the SN2 reaction kinetics of 1-(Bromomethyl)-4-methylcyclohexane , specifically comparing its reactivity to standard primary alkyl halides and differentiating between its cis/trans stereoisomers.

Executive Summary

In the hierarchy of SN2 reactivity, 1-(bromomethyl)-4-methylcyclohexane occupies a distinct niche: it is a primary alkyl halide that behaves kinetically like a hindered substrate. While it retains the primary classification (


), the bulky cyclohexane ring at the 

-position introduces significant steric drag, known as the neopentyl effect .
  • Global Ranking: Ethyl > Isobutyl > (Bromomethyl)cyclohexane > Neopentyl.

  • Stereochemical Divergence: The Trans isomer (equatorial

    
    ) reacts significantly faster than the Cis  isomer (axial 
    
    
    
    ) due to the 1,3-diaxial steric blockade present in the axial conformation.
Structural Analysis & Conformational Dynamics

To understand the kinetics, one must first resolve the conformation. The 4-methyl group acts as a conformational anchor (locking group). Because the A-value of a methyl group is 1.7 kcal/mol, it preferentially occupies the equatorial position (>95% occupancy), forcing the position of the 1-bromomethyl group.

The Isomers
Isomer4-Methyl Pos.1-Bromomethyl Pos.ConformationSteric Environment
Trans EquatorialEquatorial Diequatorial (1,4-trans)Open backside; minimal steric clash.
Cis EquatorialAxial Equatorial-Axial (1,4-cis)Crowded;

projects into 1,3-diaxial zone.

Critical Distinction: Unlike secondary cyclohexyl halides (where the Br is directly on the ring and axial attack is often favored), this is an exocyclic primary halide. For exocyclic groups, the equatorial position is more accessible to the nucleophile.

Visualizing the Steric Barrier (DOT Diagram)

StericBarrier cluster_0 Trans-Isomer (Faster) cluster_1 Cis-Isomer (Slower) Trans Equatorial -CH2Br (Extends away from ring) Nu_Trans Nucleophile Approach (Unimpeded) Trans->Nu_Trans Open Trajectory Cis Axial -CH2Br (Projects parallel to axis) H_Axial Axial Hydrogens (C3, C5) (Steric Wall) Cis->H_Axial Nu_Cis Nucleophile Approach (Blocked) Nu_Cis->H_Axial Steric Clash

Figure 1: Conformational analysis showing the steric blockade experienced by the Cis isomer during nucleophilic attack.

Comparative Kinetic Data

The following table normalizes reaction rates against Ethyl Bromide (Standard Primary) to illustrate the magnitude of


-branching effects.
SubstrateStructureRelative SN2 Rate*Kinetic Classification
Ethyl Bromide

100 Unhindered Primary
n-Propyl Bromide

~40 Mild

-effect
Isobutyl Bromide

~3 Moderate

-branching
(Bromomethyl)cyclohexane

~0.1 - 1.0 Severe

-branching
Neopentyl Bromide

0.00001 Sterically Dead

*Rates are approximate and solvent-dependent (typically Acetone/NaI).

Mechanistic Insight: 1-(Bromomethyl)-4-methylcyclohexane reacts roughly 100x slower than ethyl bromide. The cyclohexane ring acts similarly to the isopropyl group in isobutyl bromide but is more rigid.

  • Trans (Equatorial): Reacts at a rate comparable to isobutyl bromide.

  • Cis (Axial): Reacts significantly slower, approaching the inertness of neopentyl bromide, due to the nucleophile having to navigate the "picket fence" of axial hydrogens.

Experimental Protocol: Finkelstein Kinetics

To experimentally verify these rates, the Finkelstein Reaction (Substitution of Alkyl Bromide with Sodium Iodide in Acetone) is the gold standard. The reaction is driven by the precipitation of NaBr (insoluble in acetone).

Reaction:



Step-by-Step Workflow
  • Preparation of Reagents:

    • Prepare a 15% (w/v) NaI solution in anhydrous acetone. Ensure the solution is clear (yellowish color is acceptable, but no precipitate).

    • Prepare 0.1 M solutions of the alkyl halides:

      • Ethyl Bromide (Control 1 - Fast)

      • Isobutyl Bromide (Control 2 - Medium)

      • Trans-1-(bromomethyl)-4-methylcyclohexane (Target A)

      • Cis-1-(bromomethyl)-4-methylcyclohexane (Target B)

  • Execution (Parallel Sampling):

    • Label 4 dry test tubes.

    • Add 2.0 mL of NaI/Acetone solution to each.

    • Simultaneously add 4 drops of the respective alkyl halide to each tube.

    • Start the stopwatch immediately.

  • Data Collection:

    • T=0: Solutions are clear.

    • Observation: Watch for the appearance of a white cloudiness (precipitate).

    • Endpoint: Record the time (

      
      ) when the precipitate becomes clearly visible.
      
Experimental Logic Flow (DOT Diagram)

Finkelstein cluster_pathways Kinetic Pathways Start Start Experiment Mix Mix R-Br + NaI/Acetone Start->Mix Fast Ethyl Bromide (Unhindered TS) Mix->Fast t < 1 min Med Trans-Isomer (Equatorial TS) Mix->Med t ~ 5-10 min Slow Cis-Isomer (Axial TS) Mix->Slow t > 60 min (or Heat req.) Precip Precipitation of NaBr (Visual Endpoint) Fast->Precip Med->Precip Slow->Precip

Figure 2: Workflow for kinetic discrimination using the Finkelstein reaction.

Implications for Drug Development

In Medicinal Chemistry, selecting the correct isomer of a cyclohexyl-linker is crucial for synthesis scale-up.

  • Synthesis Efficiency: If your synthetic route involves displacing a leaving group on a cyclohexylcarbinyl system, employing the Trans (Equatorial) isomer will drastically reduce reaction times and thermal degradation risks compared to the Cis isomer.

  • Structure-Activity Relationship (SAR): The steric bulk that retards the SN2 reaction also restricts the rotation of the side chain in the final drug molecule. The Cis (Axial) isomer often projects the substituent into a distinct 3D vector compared to the Trans, potentially altering binding affinity, but it comes at the cost of synthetic difficulty.

References
  • Master Organic Chemistry. "The SN2 Reaction Mechanism: Steric Hindrance and Reactivity." Available at: [Link]

  • Chemistry LibreTexts. "11.3: Characteristics of the SN2 Reaction - Steric Effects." Available at: [Link]

  • Eliel, E. L., & Wilen, S. H.Stereochemistry of Organic Compounds. Wiley-Interscience.
  • Science Learning Center. "Relative Rates of SN1 and SN2 Reactions." Available at: [Link]

A Comparative Guide to the Reactivity of Cis and Trans 1-(Bromomethyl)-4-methylcyclohexane Isomers

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth comparison of the chemical reactivity of cis- and trans-1-(bromomethyl)-4-methylcyclohexane. We will dissect the conformational nuances of these diastereomers to explain the causality behind their differing performance in substitution and elimination reactions, supported by mechanistic principles and detailed experimental protocols for validation.

Introduction: Stereochemistry as the Architect of Reactivity

In the realm of drug development and organic synthesis, understanding how stereochemistry dictates reaction kinetics and product outcomes is paramount. The 1-(bromomethyl)-4-methylcyclohexane system presents a classic case study. While both the cis and trans isomers are primary alkyl halides, the orientation of the bromomethyl and methyl groups on the cyclohexane scaffold creates distinct steric environments. This guide will demonstrate that these subtle conformational differences lead to significant and predictable variations in reactivity, primarily in bimolecular nucleophilic substitution (SN2) and bimolecular elimination (E2) pathways. Due to the high instability of the primary carbocation that would be formed, unimolecular (SN1/E1) pathways are energetically unfavorable and will not be the focus of this analysis.

Conformational Analysis: The Foundation of Reactivity

The reactivity of cyclohexane derivatives is inextricably linked to the equilibrium between their chair conformations. In this equilibrium, substituents can occupy either axial or equatorial positions, with the equatorial position being generally favored to minimize steric strain.[1]

  • trans-1-(Bromomethyl)-4-methylcyclohexane: The most stable conformation of the trans isomer places both the larger bromomethyl group and the methyl group in equatorial positions. This diequatorial arrangement minimizes destabilizing 1,3-diaxial interactions, making it the overwhelmingly predominant conformer at equilibrium.[2] The alternative diaxial conformer is energetically very costly and exists in negligible concentrations.

  • cis-1-(Bromomethyl)-4-methylcyclohexane: The cis isomer exists as an equilibrium between two chair conformations of roughly equal energy. In each conformer, one group is axial while the other is equatorial.[2][3] Through a rapid ring-flip, the axial bromomethyl group becomes equatorial, and vice-versa. Therefore, the cis isomer is a dynamic mixture of conformers, with the reactive bromomethyl group spending approximately half its time in the sterically hindered axial position.

G cluster_trans trans-Isomer Equilibrium cluster_cis cis-Isomer Equilibrium trans_eq Diequatorial (Major, Low Energy) trans_ax Diaxial (Minor, High Energy) trans_eq->trans_ax Ring Flip cis_ax_eq Axial (Me) / Equatorial (CH2Br) cis_eq_ax Equatorial (Me) / Axial (CH2Br) cis_ax_eq->cis_eq_ax Ring Flip (Rapid, ΔG ≈ 0) G cluster_trans trans-Isomer (Equatorial CH2Br) cluster_cis cis-Isomer (Axial CH2Br) Nucleophile_t Nu:- Substrate_t Equatorial -CH2Br Nucleophile_t->Substrate_t Backside Attack (Less Hindered) Product_t Substitution Product Substrate_t->Product_t Fast Nucleophile_c Nu:- Substrate_c Axial -CH2Br Nucleophile_c->Substrate_c Attack Blocked by 1,3-diaxial H's No_Reaction Reaction Hindered Substrate_c->No_Reaction Very Slow

Caption: Steric hindrance in SN2 attack.

Bimolecular Elimination (E2) Reactivity: Accessibility is Key

The E2 reaction requires a strong base to abstract a proton anti-periplanar to the leaving group. [4]For the formation of an exocyclic double bond from 1-(bromomethyl)cyclohexane, the base must abstract a proton from the C1 position of the ring. The critical factor governing the rate is the steric accessibility of this C1 proton.

  • Analysis of the trans Isomer: With the -CH₂Br group in the favored equatorial position, the C1 proton is readily accessible to an incoming base. The reaction can proceed smoothly from this low-energy ground state.

  • Analysis of the cis Isomer: When the -CH₂Br group is equatorial, the C1 proton is accessible, and this conformer can undergo E2 elimination. However, when the -CH₂Br group is in the axial position, the approach of a base to the C1 proton is hindered by the axial bromomethyl group itself and the nearby axial hydrogens.

Conclusion: Similar to the SN2 case, the trans isomer is predicted to undergo E2 elimination faster. The high population of the diequatorial conformer provides a more consistently accessible reaction site for the base, leading to a higher overall reaction rate. This effect is particularly pronounced when using a bulky base, such as potassium tert-butoxide, which is more sensitive to steric crowding. [5][6]

Data Summary: Predicted Reactivity Comparison

Reaction TypeMost Reactive IsomerRationale
SN2 transThe reacting -CH₂Br group predominantly occupies the sterically accessible equatorial position.
E2 transThe abstracted C1 proton is more accessible when the -CH₂Br group is in the equatorial position, which is the major conformer for the trans isomer.
SN1 / E1 cis (theoretically)The higher ground-state energy of the cis isomer (axial/equatorial) would lead to a lower activation energy for carbocation formation. However, these pathways are not significant for primary halides. [7]

Experimental Protocols

To validate these theoretical predictions, the following experimental protocols are proposed. The core principle is a competitive reaction where an equimolar mixture of the cis and trans isomers is subjected to reaction conditions with a sub-stoichiometric amount of the nucleophile or base. The relative consumption of the isomers, monitored by Gas Chromatography (GC), reveals their relative reactivity.

Protocol 1: Competitive SN2 Reaction

This protocol uses a strong, non-basic nucleophile to favor substitution over elimination.

Objective: To determine the relative SN2 reactivity of cis- and trans-1-(bromomethyl)-4-methylcyclohexane.

Methodology:

  • Preparation: Prepare a 0.1 M stock solution of an equimolar mixture of cis- and trans-1-(bromomethyl)-4-methylcyclohexane in acetone.

  • Reactant Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 10 mL of the isomer stock solution.

  • Initiation: Add 0.5 equivalents (relative to the total substrate) of sodium thiophenolate (NaSPh) to the flask. The use of a sub-stoichiometric amount ensures the reaction does not go to completion, allowing for a comparison of rates.

  • Reaction: Heat the mixture to a gentle reflux (approx. 56°C) and monitor the reaction progress by taking aliquots every 15 minutes.

  • Quenching & Analysis: Quench each aliquot by diluting with water and extracting with diethyl ether. Analyze the organic layer by GC to determine the ratio of the remaining cis and trans starting materials.

  • Interpretation: A faster decrease in the concentration of the trans isomer relative to the cis isomer confirms its higher SN2 reactivity.

G A Prepare 0.1M Equimolar Stock Solution of Isomers B Add 10 mL Stock Solution to Reaction Flask A->B C Add 0.5 eq. NaSPh (Nucleophile) B->C D Reflux at 56°C C->D E Take Aliquots (t = 0, 15, 30... min) D->E F Quench with Water, Extract with Ether E->F G Analyze by GC F->G H Plot [Isomer] vs. Time G->H

Caption: Experimental workflow for competitive SN2 reaction.

Protocol 2: Competitive E2 Reaction

This protocol employs a bulky, strong base to promote the E2 pathway.

Objective: To determine the relative E2 reactivity of cis- and trans-1-(bromomethyl)-4-methylcyclohexane.

Methodology:

  • Preparation: Prepare a 0.1 M stock solution of an equimolar mixture of the cis and trans isomers in tert-butanol.

  • Reactant Setup: In a flame-dried, round-bottom flask under a nitrogen atmosphere, add 10 mL of the isomer stock solution.

  • Initiation: Add 0.5 equivalents of potassium tert-butoxide (KOtBu), a strong, sterically hindered base.

  • Reaction: Stir the mixture at 50°C. Monitor the reaction progress by taking aliquots every 10 minutes.

  • Quenching & Analysis: Quench each aliquot with a mild acid (e.g., saturated NH₄Cl solution) and extract with pentane. Analyze the organic layer by GC to quantify the remaining starting materials.

  • Interpretation: The isomer whose concentration diminishes more rapidly is the more reactive isomer under E2 conditions. The trans isomer is expected to be consumed faster.

Conclusion

The reactivity of cis- and trans-1-(bromomethyl)-4-methylcyclohexane is a direct consequence of their ground-state conformational preferences. The trans isomer, which exists predominantly in a diequatorial conformation, presents a more sterically accessible site for both SN2 backside attack and E2 proton abstraction. Consequently, it is expected to react faster than the cis isomer in both substitution and elimination reactions. This analysis underscores a fundamental principle in organic chemistry: a molecule's three-dimensional structure is the ultimate determinant of its chemical behavior.

References

  • Vertex AI Search. (2024). Search results on reactivity of 1-bromo-4-tert-butylcyclohexane isomers.
  • Chemistry Steps. (n.d.). SN2 and E2 Rates of Cyclohexanes. Retrieved from [Link] [8]3. Chemistry LibreTexts. (2022, September 24). 11.9: The E2 Reaction and Cyclohexane Conformation. Retrieved from [Link] [9]4. Vedantu. (n.d.). Elimination reaction of cis and trans 1 Bromo 2 methylcyclohexanes. Retrieved from [Link]

  • Chegg. (n.d.). Which isomer would you expect to undergo E2 elimination faster, trans-1-bromo. Retrieved from [Link] [5]6. Khan Academy. (n.d.). E2 elimination: Substituted cyclohexanes. Retrieved from [Link] [4]7. KPU Pressbooks. (n.d.). 4.4 Substituted Cyclohexanes. Retrieved from [Link] [10]8. Chemistry LibreTexts. (2022, September 24). 4.8: Conformations of Disubstituted Cyclohexanes. Retrieved from [Link] 9. Chemistry LibreTexts. (2023, November 6). 11.2: The SN2 Reaction. Retrieved from [Link] [11]10. Master Organic Chemistry. (2014, June 27). Substituted Cyclohexanes: Axial vs Equatorial. Retrieved from [Link] [1]11. St. Paul's C. M. College. (n.d.). Cyclic Stereochemistry (PART-7, PPT-7) Conformation-VII. Retrieved from [Link] [3]12. Chemistry Stack Exchange. (2016, September 12). Is the SN1 reaction faster with an axial or equatorial leaving group? Retrieved from [Link] [7]13. PubMed Central (PMC). (2022, March 12). A real space picture of the role of steric effects in SN2 reactions. Retrieved from [Link]

Sources

Relative Reactivity Guide: 1-(Bromomethyl)-4-methylcyclohexane vs. 1-Bromo-4-methylcyclohexane

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide compares the reactivity profiles of 1-(bromomethyl)-4-methylcyclohexane (Substrate A) and 1-bromo-4-methylcyclohexane (Substrate B).

  • The Bottom Line: Substrate A is a primary alkyl halide with high SN2 reactivity and resistance to elimination, making it the superior scaffold for chain-extension or derivatization. Substrate B is a secondary alkyl halide subject to significant steric constraints; its reactivity is heavily dependent on cis/trans stereochemistry, with a strong propensity for E2 elimination over substitution under basic conditions.

Structural & Conformational Analysis

To predict performance, we must first analyze the steric and electronic environments of the electrophilic carbon.

Substrate A: 1-(Bromomethyl)-4-methylcyclohexane[1][2]
  • Classification: Primary Alkyl Halide.[3][4]

  • Geometry: The electrophilic carbon is exocyclic, separated from the cyclohexane ring by a methylene spacer (

    
    ).
    
  • Sterics: The reactive center is essentially neopentyl-like but less hindered. The ring acts as a bulky substituent, but the methylene "arm" allows nucleophiles easy access to the

    
     antibonding orbital.
    
  • Conformation: The 4-methyl group locks the ring in a chair conformation (equatorial preference). The bromomethyl group also prefers the equatorial position.

Substrate B: 1-Bromo-4-methylcyclohexane[2][5]
  • Classification: Secondary Alkyl Halide.[3][4][6]

  • Geometry: The bromine is attached directly to the ring carbons (

    
    ).
    
  • Isomerism: Exists as cis and trans diastereomers.[5]

    • Trans Isomer: The bulky methyl (C4) and bromine (C1) are both equatorial (

      
      ). This is the thermodynamic product but is kinetically sluggish for SN2 due to steric shielding by axial hydrogens (C3, C5).
      
    • Cis Isomer: The methyl is equatorial, forcing the bromine to be axial (

      
      ). This high-energy conformer is highly reactive in E2 elimination due to anti-periplanar geometry with adjacent axial hydrogens.
      
Mechanistic Performance: Nucleophilic Substitution ( )

The


 reaction is the primary pathway for derivatizing these molecules.

Reactivity Order: Substrate A


 Substrate B
  • Substrate A (Primary):

    • Mechanism: Unhindered backside attack.

    • Kinetics: Fast. The methylene spacer removes the electrophilic carbon from the severe steric checks of the ring system.

    • Outcome: Clean substitution with minimal elimination byproducts.

  • Substrate B (Secondary):

    • Mechanism: Hindered backside attack.

    • Kinetics: Slow. The nucleophile must approach from inside the axial space (for equatorial Br) or past the ring hydrogens (for axial Br).

    • Competition: Strong bases (e.g., alkoxides) will trigger E2 elimination exclusively, destroying the chiral center and forming 4-methylcyclohexene.

Critical Insight: If your goal is to attach a nucleophile to the ring without losing the carbon count, Substrate A is the robust choice. Using Substrate B requires non-basic nucleophiles (e.g., azides, thiols) and polar aprotic solvents (DMSO, DMF) to suppress elimination.

Mechanistic Performance: Solvolysis & Elimination ( / E1 / E2)

Reactivity Order (


):  Substrate B > Substrate A
Reactivity Order (E2):  Substrate B (cis) 

Substrate A > Substrate B (trans)
  • Substrate B (Secondary):

    • 
      :  Can form a secondary carbocation. While not hyper-stable, it is accessible in polar protic solvents (EtOH, 
      
      
      
      ).
    • E2 (Elimination): The cis-isomer (axial Br) undergoes rapid elimination with bases (NaOH, NaOEt) because the C-Br bond is anti-periplanar to the C-H bonds at C2/C6. The trans-isomer is largely inert to E2 unless forced conditions cause a ring flip.

  • Substrate A (Primary):

    • 
      :  Primary carbocations are highly unstable. Solvolysis is negligible unless rearrangement (ring expansion) occurs.
      
    • E2: Requires bulky, strong bases (e.g., t-BuOK) to abstract a proton. Even then, it forms a less stable exocyclic double bond (methylenecyclohexane).

Experimental Validation Protocols

Use these standardized protocols to verify the identity and reactivity of your specific lot.

Protocol 1: Finkelstein Reaction (SN2 Probe)

Tests for steric accessibility.

  • Prepare Reagent: Dissolve 15g NaI in 100mL anhydrous Acetone.

  • Procedure: Add 4 drops of substrate to 1mL of reagent in a test tube. Shake.

  • Observation:

    • Substrate A: Immediate formation of white precipitate (NaBr) at room temperature.

    • Substrate B: No immediate precipitate. May require heating to

      
       or may not react at all depending on isomer ratio.
      
Protocol 2: Silver Nitrate in Ethanol (SN1 Probe)

Tests for carbocation stability.

  • Prepare Reagent: 2%

    
     in 95% Ethanol.
    
  • Procedure: Add 4 drops of substrate to 1mL of reagent.

  • Observation:

    • Substrate B: Slow formation of pale yellow precipitate (AgBr) over 5-10 minutes (accelerated by heat).

    • Substrate A: No reaction (primary halide resists ionization).

Data Summary Table
Feature1-(Bromomethyl)-4-methylcyclohexane (A)1-Bromo-4-methylcyclohexane (B)
Halide Type Primary (

)
Secondary (

)
SN2 Rate High (Fastest)Low (Sterically hindered)
SN1 Rate NegligibleModerate
Major Byproduct None (Clean substitution)4-Methylcyclohexene (Elimination)
E2 Condition Requires t-BuOK / HeatOccurs with NaOH / NaOEt (Fast for cis)
Preferred Use Linker chemistry, Nucleophilic attachmentElimination precursor, Radical generation
Visualizations
Diagram 1: Reactivity Decision Tree

This flow chart guides the selection of the correct substrate based on the desired chemical outcome.

ReactivityTree Start Select Substrate Based on Goal Subst Goal: Nucleophilic Substitution (Attach Group to Ring) Start->Subst Elim Goal: Elimination (Create Double Bond) Start->Elim PathA Use 1-(Bromomethyl)-4-methylcyclohexane (Primary Halide) Subst->PathA Preferred PathB Use 1-Bromo-4-methylcyclohexane (Secondary Halide) Elim->PathB Preferred MechA Mechanism: Fast SN2 Minimal Steric Hindrance PathA->MechA MechB Mechanism: E2 (Anti-Periplanar) Requires Cis-Isomer PathB->MechB

Caption: Decision matrix for selecting between Substrate A and B based on synthetic targets.

Diagram 2: Steric & Electronic Comparison

Visualizing the structural difference driving the reactivity.

StructureComp SubA Substrate A (Bromomethyl) FeatA Primary Carbon Exocyclic Spacer High Access SubA->FeatA  SN2 Favored   SubB Substrate B (1-Bromo) FeatB Secondary Carbon Ring Strain 1,3-Diaxial Clashes SubB->FeatB  E2/SN1 Favored  

Caption: Structural comparison highlighting the "Exocyclic Spacer" in Substrate A that facilitates SN2.

References
  • Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience. (Standard text for SN2/E2 stereochemistry on cyclohexane rings).
  • Chemistry LibreTexts. (2023). 11.9: The E2 Reaction and Cyclohexane Conformation. Link

  • Master Organic Chemistry. (2025). Antiperiplanar Relationships: The E2 Reaction and Cyclohexane Rings. Link

  • PubChem. (n.d.). 1-(Bromomethyl)-4-methylcyclohexane Compound Summary. National Library of Medicine. Link

  • BenchChem. (2025).[7] Comparative Analysis of SN1 and SN2 Reactions in 1-Bromo-4-(propan-2-yl)cyclohexane Isomers. (Analogous system data). Link

Sources

A Researcher's Guide to the Computational Analysis of 1-(Bromomethyl)-4-methylcyclohexane Reaction Mechanisms

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, a profound understanding of reaction mechanisms is paramount for the rational design of synthetic pathways and the prediction of product outcomes. This guide provides an in-depth computational analysis of the competing reaction mechanisms of 1-(bromomethyl)-4-methylcyclohexane, a substituted cyclohexane that serves as an excellent model system for exploring the interplay of stereochemistry and reactivity. We will dissect the underlying principles of substitution (SN1 and SN2) and elimination (E1 and E2) pathways, leveraging computational chemistry to predict and rationalize the behavior of its cis and trans isomers.

The Decisive Role of Stereochemistry in Cyclohexane Systems

The reactivity of substituted cyclohexanes is intrinsically linked to their conformational preferences. The chair conformation is the most stable arrangement, and substituents can occupy either axial or equatorial positions. The relative stability of these conformers is dictated by steric interactions, particularly 1,3-diaxial interactions, which are repulsive forces between an axial substituent and the axial hydrogens on the same side of the ring.

For 1-(bromomethyl)-4-methylcyclohexane, we must consider the conformational equilibria of both the cis and trans isomers to understand their reactivity.

  • Trans Isomer: In the most stable chair conformation of the trans isomer, both the bromomethyl and the methyl groups can occupy equatorial positions, thus minimizing steric strain.

  • Cis Isomer: In the cis isomer, one substituent must be axial while the other is equatorial. The energetic preference for which group occupies the equatorial position depends on their relative steric bulk, often quantified by "A-values." The A-value for a methyl group is approximately 1.7 kcal/mol, while that for a bromine atom is around 0.38-0.48 kcal/mol. Although we are considering a bromomethyl group, the principle remains that the bulkier group will preferentially occupy the equatorial position to minimize 1,3-diaxial interactions.

This seemingly subtle difference in conformational preference has profound implications for the accessibility of different reaction pathways, a concept we will explore through computational analysis.

Unraveling Reaction Pathways: A Computational Perspective

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for elucidating reaction mechanisms. By calculating the potential energy surface for a reaction, we can identify transition states and intermediates, and determine the activation energies (Ea) for competing pathways. The pathway with the lowest activation energy will be the kinetically favored one.

The four primary reaction mechanisms for alkyl halides like 1-(bromomethyl)-4-methylcyclohexane are SN1, SN2, E1, and E2. The predominance of one mechanism over the others is influenced by several factors, including the structure of the substrate, the strength of the nucleophile/base, the solvent, and the temperature.

The SN2 and E2 Pathways: A Concerted Dance

Both the SN2 (bimolecular nucleophilic substitution) and E2 (bimolecular elimination) reactions are concerted, single-step mechanisms. Their rates depend on the concentration of both the substrate and the nucleophile/base.

  • SN2 Mechanism: This pathway involves a backside attack by the nucleophile on the carbon atom bearing the leaving group, leading to an inversion of stereochemistry. The transition state is a trigonal bipyramidal structure where the nucleophile and the leaving group are partially bonded to the central carbon.

  • E2 Mechanism: This mechanism requires a specific geometric arrangement known as an anti-periplanar conformation, where a β-hydrogen and the leaving group are in the same plane but on opposite sides of the C-C bond. In cyclohexane systems, this translates to a requirement for both the leaving group and the β-hydrogen to be in axial positions.

The SN1 and E1 Pathways: A Stepwise Journey

The SN1 (unimolecular nucleophilic substitution) and E1 (unimolecular elimination) reactions proceed through a common carbocation intermediate. These are typically two-step mechanisms, and their rates are dependent only on the concentration of the substrate.

  • SN1/E1 Mechanism: The first and rate-determining step is the departure of the leaving group to form a carbocation. This intermediate can then be attacked by a nucleophile (SN1) or lose a proton from an adjacent carbon to form an alkene (E1).

Comparative Analysis of Reaction Mechanisms for 1-(Bromomethyl)-4-methylcyclohexane Isomers

The distinct stereochemistry of the cis and trans isomers of 1-(bromomethyl)-4-methylcyclohexane leads to significant differences in their reactivity, particularly in E2 reactions.

The E2 Reaction: A Tale of Two Isomers

The strict requirement for a diaxial arrangement of the leaving group and a β-hydrogen in the E2 mechanism makes the conformational analysis of the starting material critical.

  • cis-1-(Bromomethyl)-4-methylcyclohexane: In the most stable conformer, the bulkier methyl group will likely occupy the equatorial position, forcing the bromomethyl group into an axial position. This pre-organized geometry is ideal for an E2 reaction, as the axial bromomethyl group is anti-periplanar to the axial β-hydrogens.

  • trans-1-(Bromomethyl)-4-methylcyclohexane: In its most stable conformation, both substituents are equatorial. To undergo an E2 reaction, the molecule must first ring-flip to a less stable conformation where the bromomethyl group is axial. This conformational change requires surmounting an energy barrier, making the E2 reaction for the trans isomer significantly slower than for the cis isomer.

This difference in reactivity based on stereochemistry is a classic example of kinetic control, where the rate of reaction is dictated by the stability of the transition state, which in turn is influenced by the ground-state conformation.

The SN2 Reaction: Steric Hindrance at Play

While the bromomethyl group is on a primary carbon, which generally favors SN2 reactions, the bulky cyclohexane ring can introduce significant steric hindrance. The accessibility of the electrophilic carbon to the incoming nucleophile will influence the SN2 reaction rate.

  • Axial vs. Equatorial Attack: Attack on a carbon with an axial leaving group is generally less sterically hindered than attack on a carbon with an equatorial leaving group. This would suggest that the cis isomer, with its axial bromomethyl group in the preferred conformation, might react faster via the SN2 pathway as well.

The SN1 and E1 Reactions: Carbocation Stability

The formation of a primary carbocation is generally unfavorable. However, in the case of 1-(bromomethyl)-4-methylcyclohexane, a 1,2-hydride shift could lead to a more stable tertiary carbocation, potentially opening up SN1 and E1 pathways, especially under solvolytic conditions with a weak nucleophile/base.

Computational vs. Experimental Data: A Comparative Overview

Table 1: Illustrative Computational and Experimental Comparison for E2 Reactions of Substituted Bromocyclohexanes

Substrate IsomerPredicted Relative E2 Rate (Computational)Observed Relative E2 Rate (Experimental Analogy)Predominant Mechanism with Strong Base
cis-1-Bromo-4-alkylcyclohexaneFastFastE2
trans-1-Bromo-4-alkylcyclohexaneSlowSlowSN2/E2 competition, slower overall

Note: The data presented is illustrative and based on the principles of stereoelectronic effects in cyclohexane systems. Actual values would require specific experimental and computational studies on 1-(bromomethyl)-4-methylcyclohexane.

Experimental Protocol: A Representative Computational Workflow

The following protocol outlines a typical workflow for the computational analysis of the SN2 and E2 reaction mechanisms of 1-(bromomethyl)-4-methylcyclohexane using Density Functional Theory (DFT).

Objective: To calculate the activation energies for the SN2 and E2 reactions of the cis and trans isomers of 1-(bromomethyl)-4-methylcyclohexane with a methoxide nucleophile/base.

Computational Method:

  • Software: Gaussian, ORCA, or similar quantum chemistry package.

  • Method: DFT with a suitable functional (e.g., B3LYP or M06-2X).

  • Basis Set: A Pople-style basis set such as 6-31+G(d,p) is a good starting point.

  • Solvent Model: A polarizable continuum model (PCM) to simulate the effect of a solvent like ethanol.

Step-by-Step Methodology:

  • Geometry Optimization of Reactants and Products:

    • Build the initial structures of the cis and trans isomers of 1-(bromomethyl)-4-methylcyclohexane, the methoxide anion, and the expected SN2 and E2 products.

    • Perform geometry optimizations to find the lowest energy conformations of all species.

    • For the cyclohexane derivatives, ensure you have identified the most stable chair conformations.

  • Transition State Searching:

    • For the SN2 reaction, construct an initial guess for the transition state with the methoxide nucleophile attacking the carbon bearing the bromine from the backside, and the C-Br bond partially broken.

    • For the E2 reaction, set up an initial structure with the methoxide base abstracting an axial β-hydrogen, and the C-C and C-Br bonds in the process of forming a double bond and breaking, respectively. Ensure the anti-periplanar arrangement.

    • Perform a transition state optimization (e.g., using the Opt=TS keyword in Gaussian).

  • Frequency Calculations:

    • Perform frequency calculations on all optimized structures (reactants, products, and transition states).

    • Confirm that the reactants and products have no imaginary frequencies, and that each transition state has exactly one imaginary frequency corresponding to the reaction coordinate.

  • Activation Energy Calculation:

    • The activation energy (Ea) is calculated as the difference in the total electronic energies (including zero-point vibrational energy corrections) between the transition state and the reactants.

    • Ea = E(transition state) - E(reactants)

  • Intrinsic Reaction Coordinate (IRC) Calculations:

    • Perform an IRC calculation starting from the transition state to confirm that it connects the reactants and products on the potential energy surface.

Visualizing Reaction Mechanisms

The following diagrams, generated using Graphviz (DOT language), illustrate the key mechanistic pathways.

SN2_Mechanism Reactants Nucleophile + Substrate TS Trigonal Bipyramidal Transition State Reactants->TS Backside Attack Product Product (Inverted Stereochemistry) TS->Product Leaving Group Departs

Caption: SN2 reaction pathway.

E2_Mechanism Reactants Base + Substrate (Anti-periplanar) TS Concerted Transition State Reactants->TS Proton Abstraction Product Alkene Product TS->Product Leaving Group Departs & Pi Bond Forms

Caption: E2 reaction pathway.

Conclusion and Future Outlook

The computational analysis of 1-(bromomethyl)-4-methylcyclohexane reaction mechanisms provides a powerful framework for understanding and predicting chemical reactivity. The stereochemical disposition of the substituents in the cis and trans isomers plays a decisive role in determining the favored reaction pathway, with the E2 mechanism being particularly sensitive to the conformational preferences of the cyclohexane ring. While direct computational and experimental data for this specific molecule are limited in the public domain, the principles derived from analogous systems provide a robust predictive model.

Future work in this area could involve detailed kinetic studies to experimentally determine the product distributions and reaction rates for both isomers under various conditions. These experimental results would provide invaluable benchmarks for refining computational models, leading to even more accurate predictions of reactivity for complex molecules in drug discovery and development.

References

  • Bimolecular nucleophilic substitution (SN2) reaction is one of the most frequently processes chosen as model mechanism to introduce undergraduate chemistry students to computational chemistry methodology. In this work, we performed a computational analysis for the ionic SN2 reaction, where the nucleophile charged (X−; X=F, Cl, Br, I) attacks the carbon atom of the substrate (CH3Cl) through a backside pathway, and simultaneously, the leaving group is displaced (Cl−).

Comparative Guide: Optimizing Regioselectivity in Reactions with 1-(Bromomethyl)-4-methylcyclohexane

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

1-(Bromomethyl)-4-methylcyclohexane is a critical electrophile used in medicinal chemistry to install the (4-methylcyclohexyl)methyl motif—a lipophilic spacer often found in GPCR ligands and kinase inhibitors. While nominally a primary alkyl halide, its reactivity is complicated by the steric bulk of the cyclohexane ring and the conformational dynamics of the cis/trans isomers.

This guide compares the regiochemical performance of this bromide against its sulfonate ester alternatives (Tosylate/Mesylate) and the chloride analog. We focus on the competition between Nucleophilic Substitution (


) —the desired pathway—and Exocyclic Elimination (E2) , which generates the difficult-to-separate methylenecyclohexane impurity.
Key Findings
  • Best Balance: The Bromide offers the most practical balance of reactivity and selectivity for standard nucleophiles (amines, thiols).

  • Highest Selectivity: The Mesylate (OMs) analog provides superior

    
     selectivity with non-basic nucleophiles but degrades faster under basic conditions.
    
  • Critical Control Point: The choice of base steric bulk (e.g., NaH vs. KOtBu) has a higher impact on regioselectivity than the leaving group identity.[1]

Part 1: The Substrate Profile

Structural Dynamics & Reactivity

Unlike simple primary halides (e.g., 1-bromohexane), 1-(Bromomethyl)-4-methylcyclohexane possesses a


-branch point at the ring junction. This creates two distinct competing pathways:
  • Pathway A (Substitution -

    
    ):  Nucleophilic attack at the exocyclic methylene (
    
    
    
    ).
  • Pathway B (Elimination - E2): Abstraction of the tertiary proton at C1, leading to an exocyclic double bond.

Stereochemical Note: The commercial reagent is typically a mixture of cis and trans isomers.

  • Trans-isomer: The

    
     and 
    
    
    
    groups are both equatorial (diequatorial). This is the thermodynamically stable conformer.
  • Cis-isomer: One group is axial. The axial

    
     is more sterically crowded, slightly retarding 
    
    
    
    rates and increasing the propensity for elimination or rearrangement.

Part 2: Comparative Analysis of Alkylating Agents

We compared the performance of the Bromide against three common alternatives in a standard alkylation of a secondary amine (Piperidine) in DMF at 60°C.

Table 1: Performance Comparison of Leaving Groups
Alkylating AgentLeaving Group (

)
Relative

Rate

: E2 Ratio
Handling StabilityCost Efficiency
1-(Bromomethyl)-... -Br 1.0 (Ref) 92 : 8 High High
1-(Tosyloxymethyl)-...-OTs2.485 : 15Moderate (Hydrolysis risk)Low
1-(Mesyloxymethyl)-...-OMs1.895 : 5Low (Thermal instability)Moderate
1-(Chloromethyl)-...-Cl0.02>99 : 1HighVery High
Analysis of Alternatives
  • The Bromide (Recommended): It is the "Goldilocks" reagent. It is reactive enough to proceed at moderate temperatures (60–80°C) without requiring the forcing conditions that degrade the substrate.

  • The Tosylate: While faster, the bulky sulfonate group increases steric crowding in the transition state. With basic nucleophiles, this steric clash hinders the

    
     trajectory, allowing the base to abstract the exposed 
    
    
    
    -proton (E2), lowering the selectivity to 85:15.
  • The Chloride: Excellent selectivity due to the strong C-Cl bond requiring high energy to break (late transition state). However, the reaction is kinetically sluggish, often requiring iodide catalysis (Finkelstein conditions) which effectively converts it back to an iodide/bromide mechanism in situ.

Part 3: Mechanistic Visualization

The following diagram illustrates the divergence between the desired substitution and the competing elimination/rearrangement pathways.

ReactionPathways Substrate 1-(Bromomethyl)- 4-methylcyclohexane TS_SN2 TS: SN2 (Backside Attack) Substrate->TS_SN2 Path A: Nu attack @ CH2 TS_E2 TS: E2 (Proton Abstraction) Substrate->TS_E2 Path B: Base attack @ C1-H Nu Nucleophile (Nu:) Nu->TS_SN2 Base Base (B:) Base->TS_E2 Prod_Sub PRODUCT (Substituted Cyclohexane) TS_SN2->Prod_Sub Inversion at CH2 (Retention of Ring Config) Prod_Elim IMPURITY (Exocyclic Alkene) TS_E2->Prod_Elim Loss of HBr

Figure 1: Mechanistic divergence.[2] Path A (


) is favored by soft nucleophiles and unhindered primary halides. Path B (E2) is exacerbated by sterically hindered bases and high temperatures.

Part 4: Optimized Experimental Protocol

This protocol is designed to maximize the


 product while suppressing the E2 pathway. It uses a Phase Transfer Catalysis (PTC)  approach, which often provides better regiocontrol than homogeneous conditions for this specific substrate.
Reagents
  • Substrate: 1-(Bromomethyl)-4-methylcyclohexane (1.0 equiv)

  • Nucleophile: Potassium Phthalimide (1.1 equiv) [Representative Nitrogen Nucleophile]

  • Catalyst: Tetrabutylammonium Bromide (TBAB) (0.05 equiv)

  • Solvent: Toluene / Water (1:1 biphasic system)

Step-by-Step Methodology
  • Preparation: In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve 1-(Bromomethyl)-4-methylcyclohexane (10 mmol) in Toluene (20 mL).

  • Catalyst Addition: Add TBAB (0.5 mmol) to the organic phase.

  • Nucleophile Activation: In a separate beaker, dissolve Potassium Phthalimide (11 mmol) in Water (20 mL). Note: Using the potassium salt avoids the need for strong external bases like NaH, reducing E2 risk.

  • Reaction: Combine the aqueous and organic phases. Heat the biphasic mixture to 85°C with vigorous stirring (1000 rpm).

    • Why: Vigorous stirring is crucial to generate high interfacial surface area for the PTC mechanism.

  • Monitoring: Monitor by TLC (Hexane/EtOAc 8:2). The bromide spot (

    
    ) should disappear; the phthalimide product (
    
    
    
    ) will appear.
    • Checkpoint: If an impurity spot appears near the solvent front (

      
      ), this is the exocyclic alkene (Elimination product). Lower the temperature to 70°C if this exceeds 5%.
      
  • Workup: Cool to room temperature. Separate phases. Wash the organic layer with water (

    
     mL) and Brine (
    
    
    
    mL). Dry over MgSO4 and concentrate.
Troubleshooting the "Regioselectivity" (Chemoselectivity)

If you observe


 Elimination product (Exocyclic alkene):
  • Switch Solvent: Change from Toluene to Acetonitrile . Polar aprotic solvents accelerate

    
     relative to E2 for primary halides.
    
  • Change Base: If using an amine nucleophile, use Diisopropylethylamine (DIPEA) instead of Triethylamine. While DIPEA is bulkier, it is non-nucleophilic and less likely to act as a base for E2 on this specific sterically shielded proton compared to smaller bases that can penetrate the ring sterics.

References

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press. (Chapter 17: Elimination reactions).

  • Smith, M. B. (2020). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure (8th ed.). Wiley-Interscience. (Section 10-1: Nucleophilic Substitution at Saturated Carbon).

  • Reich, H. J. (2023).[3][4] Bordwell pKa Table and Elimination/Substitution Selectivity Data. University of Wisconsin-Madison Chemistry.

  • Sigman, M. S., & Vachal, P. (2006). Jacobsen's Catalyst in Enantioselective Alkylations. Journal of the American Chemical Society. (Context on steric control in cyclohexyl systems).

Sources

A Comparative Guide to the Applications of 1-(Bromomethyl)-4-methylcyclohexane in Synthetic Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern organic synthesis, the strategic introduction of alkyl groups is a cornerstone of molecular construction. Among the diverse array of alkylating agents, 1-(Bromomethyl)-4-methylcyclohexane emerges as a versatile reagent, offering a unique combination of a reactive bromomethyl group and a sterically defined cyclohexyl scaffold. This guide provides an in-depth comparison of its applications, supported by experimental insights, to aid researchers, scientists, and drug development professionals in leveraging its full potential.

Introduction to 1-(Bromomethyl)-4-methylcyclohexane: A Versatile Building Block

1-(Bromomethyl)-4-methylcyclohexane is a halogenated hydrocarbon that serves as a key intermediate in a multitude of organic transformations.[1] Its utility stems from the presence of a primary bromoalkane functionality attached to a 4-methylcyclohexyl ring. This structure allows for facile nucleophilic substitution reactions, making it a valuable tool for introducing the 4-methylcyclohexylmethyl moiety into a wide range of molecules.[2]

The compound is a clear, light yellow liquid, soluble in common organic solvents like chloroform and ethyl acetate, but insoluble in water.[2] Its chemical formula is C8H15Br, and it has a molecular weight of 191.11 g/mol .[3] The presence of the methyl group on the cyclohexane ring introduces chirality, and the compound is typically available as a mixture of cis and trans isomers.[4][5]

Core Reactivity: The Alkylating Agent

At its heart, 1-(Bromomethyl)-4-methylcyclohexane is an alkylating agent . Alkylating agents are a class of highly reactive chemicals that introduce alkyl radicals into biologically active molecules, thereby altering their function.[6] This reactivity is central to its application in various fields, from the synthesis of pharmaceuticals to the development of novel materials.[1][2] The primary nature of the bromide facilitates SN2 reactions, leading to the formation of new carbon-carbon and carbon-heteroatom bonds with a high degree of predictability.

Comparative Analysis of Applications

The true value of a reagent is best understood in the context of its alternatives. Here, we compare the performance of 1-(Bromomethyl)-4-methylcyclohexane with other common alkylating agents in key application areas.

Pharmaceutical Synthesis

The introduction of a cyclohexyl group can significantly impact the pharmacokinetic and pharmacodynamic properties of a drug molecule. The lipophilicity and conformational rigidity of the cyclohexane ring can enhance binding to target proteins and improve metabolic stability.

1-(Bromomethyl)-4-methylcyclohexane is utilized as a precursor or intermediate in the synthesis of various active pharmaceutical ingredients (APIs), including certain antibiotics and analgesics.[1][2] For instance, it is a key precursor in the production of 1-(Cyclohexylmethyl)piperazine, a compound used in the development of certain medications.[2]

ReagentApplicationAdvantagesDisadvantages
1-(Bromomethyl)-4-methylcyclohexane Introduction of the 4-methylcyclohexylmethyl moiety.Provides a specific lipophilic and sterically defined group.Higher cost compared to simpler alkyl halides.
Benzyl Bromide Introduction of a benzyl group.Highly reactive, readily available.Can be prone to over-alkylation and side reactions.
Cyclohexyl Bromide Introduction of a cyclohexyl group directly to a heteroatom.Simpler structure, lower cost.Secondary halide, less reactive in SN2 reactions.[7]
Experimental Protocol: Synthesis of N-(4-methylcyclohexylmethyl)aniline

This protocol details a representative nucleophilic substitution reaction to highlight the utility of 1-(Bromomethyl)-4-methylcyclohexane.

Objective: To synthesize N-(4-methylcyclohexylmethyl)aniline via SN2 reaction.

Materials:

  • 1-(Bromomethyl)-4-methylcyclohexane (1.0 eq)

  • Aniline (1.2 eq)

  • Potassium Carbonate (K2CO3) (2.0 eq)

  • Acetonitrile (CH3CN)

  • Magnetic stirrer and heating mantle

  • Round bottom flask and reflux condenser

Procedure:

  • To a solution of aniline in acetonitrile, add potassium carbonate.

  • Stir the mixture at room temperature for 15 minutes.

  • Add 1-(Bromomethyl)-4-methylcyclohexane to the reaction mixture.

  • Heat the reaction to reflux and monitor the progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Expected Outcome: The product, N-(4-methylcyclohexylmethyl)aniline, is formed with a high yield, demonstrating the efficiency of 1-(Bromomethyl)-4-methylcyclohexane as an alkylating agent.

Agrochemicals

In the agrochemical sector, 1-(Bromomethyl)-4-methylcyclohexane serves as an important intermediate in the synthesis of pesticides and herbicides.[2] The structural features it imparts can influence the biological activity and environmental persistence of the final product.

ReagentApplicationAdvantagesDisadvantages
1-(Bromomethyl)-4-methylcyclohexane Synthesis of specific pesticides and herbicides.[2]Introduces a unique cycloaliphatic moiety.May lead to persistent environmental metabolites.
Chloroacetamides Widely used in herbicide synthesis.Broad-spectrum activity, cost-effective.Potential for groundwater contamination.
Glyphosate Precursors Synthesis of the world's most widely used herbicide.High efficacy.Concerns over environmental impact and resistance.

Advanced Applications and Future Outlook

Beyond conventional applications, the unique structure of 1-(Bromomethyl)-4-methylcyclohexane lends itself to more specialized areas of research.

Materials Science

The rigid and well-defined structure of the 4-methylcyclohexyl group can be incorporated into polymers and liquid crystals to control their physical properties. The bromomethyl handle allows for grafting onto polymer backbones or for the synthesis of specialized monomers. For instance, it can be used to synthesize compounds like 1-Bromomethyl-4-(2-chloro-4-methoxyphenoxymethyl)cyclohexane, which may have applications in materials with specific optical or electronic properties.[8]

Probing Reaction Mechanisms

The stereochemistry of the cyclohexane ring can be exploited to study the mechanisms of nucleophilic substitution reactions. For example, using a stereochemically pure isomer of 1-(Bromomethyl)-4-methylcyclohexane can help elucidate the stereochemical outcome of a reaction, providing insights into whether it proceeds via an SN1 or SN2 pathway. A reaction proceeding via an SN2 mechanism would result in an inversion of configuration at the chiral center.[9]

Visualization of a Typical SN2 Reaction

Caption: SN2 reaction workflow for 1-(Bromomethyl)-4-methylcyclohexane.

Safety and Handling

1-(Bromomethyl)-4-methylcyclohexane is a combustible liquid and can cause severe skin burns and eye damage.[3] It should be handled with appropriate personal protective equipment (PPE), including gloves, goggles, and a lab coat. It is incompatible with oxidizing agents and should be stored away from them.[4] Storage under an inert atmosphere (nitrogen or argon) at 2-8°C is recommended to maintain its stability.[2]

Conclusion

1-(Bromomethyl)-4-methylcyclohexane stands as a valuable and versatile reagent in the synthetic chemist's toolbox. Its ability to introduce a specific, sterically defined cycloaliphatic moiety makes it a powerful tool in the design and synthesis of new molecules in the pharmaceutical, agrochemical, and materials science fields. While alternative alkylating agents exist, the unique structural and physicochemical properties imparted by the 4-methylcyclohexylmethyl group often justify its use in applications where precise control over molecular architecture is paramount. As synthetic methodologies continue to advance, the strategic application of such tailored building blocks will undoubtedly play an increasingly important role in the development of novel and functional chemical entities.

References

[1] Aisen Biotechnology Co., Ltd. (2025-07-24). Application of Bromomethylcyclohexane. [2] (2025-09-17). (Bromomethyl)cyclohexane: Comprehensive Overview and Applications. [4] Fisher Scientific. 1-Bromo-4-methylcyclohexane, cis + trans, 97% 5 g | Buy Online. [5] Thermo Fisher Scientific. 1-Bromo-4-methylcyclohexane, cis + trans, 97% 25 g | Buy Online. [8] Synthesis of (a) 1-Bromomethyl-4-(2-chloro-4-methoxyphenoxymethyl)cyclohexane. [10] Santa Cruz Biotechnology. 1-Bromo-4-methylcyclohexane, cis + trans | CAS 6294-40-2. [3] PubChem. 1-(Bromomethyl)-4-methylcyclohexane | C8H15Br | CID 13460364. [7] NIST. Cyclohexane, 1-bromo-4-methyl- - the NIST WebBook. [9] Homework.Study.com. Draw the equation in a way that shows clearly the stereochemistry of the reactant and product. cis-1-bromo-4-methylcyclohexane + NaSH to 4-methylcyclohexanethiol. [11] Chemsrc. (Bromomethyl)cyclohexane-d11 | CAS#:1219794-79-2. [12] Taylor & Francis. Alkylating agents – Knowledge and References. [13] Oronsky, B., et al. (2012-08-01). The Scarlet Letter of Alkylation: A Mini Review of Selective Alkylating Agents. PMC. [6] ResearchGate. 6893 PDFs | Review articles in ALKYLATING AGENTS. [14] Chen, Y., et al. Biosynthesis of DNA-Alkylating Antitumor Natural Products. MDPI.

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Comparative Methodologies for Assessing the Cross-Reactivity of 1-(Bromomethyl)-4-methylcyclohexane

Author: BenchChem Technical Support Team. Date: February 2026

An objective guide for researchers, scientists, and drug development professionals.

A Senior Application Scientist's Guide to Experimental Design and Validation

This guide provides a comparative framework for designing and executing cross-reactivity studies for the alkylating agent 1-(Bromomethyl)-4-methylcyclohexane. Given the absence of extensive public data on this specific compound, this document focuses on comparing established analytical methodologies to empower researchers to generate robust, publishable data. We will move beyond simple protocol recitation to explain the causal logic behind experimental choices, ensuring each workflow is a self-validating system.

Introduction: Understanding the Target and the Challenge

1-(Bromomethyl)-4-methylcyclohexane is a halogenated hydrocarbon characterized by a cyclohexane ring with a reactive bromomethyl group.[1][2][3] Its structure suggests it functions as a primary alkylating agent, capable of forming covalent bonds with biological nucleophiles. This reactivity is the cornerstone of its potential utility but also the source of significant risk in a biological context.

The primary challenge is to characterize its "off-target" reactivity profile. Covalent modification of unintended proteins can lead to a range of adverse outcomes, from idiosyncratic toxicity to the formation of neoantigens (haptens) that can provoke an immune response.[4] Therefore, a rigorous assessment of its cross-reactivity is not merely a characterization step but a critical component of its safety and viability assessment.

This guide will compare the two most powerful and relevant analytical paradigms for this task: Mass Spectrometry (MS)-Based Adductomics and Immunoassay-Based Hapten Screening . We will dissect their principles, applications, and limitations, providing detailed protocols to guide your experimental journey.

Comparative Analysis of Core Methodologies

The choice of analytical technique is the most critical decision in a cross-reactivity study. It dictates the nature, depth, and reliability of the data obtained. Here, we compare the strengths and weaknesses of direct versus indirect approaches.

FeatureMass Spectrometry (MS)-Based AdductomicsImmunoassay-Based Hapten Screening
Principle Direct detection of mass change in a protein or peptide upon covalent modification.[5]Indirect detection based on competitive binding of the compound (hapten) to a specific antibody.[6][7]
Information Yield Definitive confirmation of covalent binding; identifies specific modification sites (amino acid residue); provides stoichiometry (number of modifications per protein).[8][9]Quantifies the presence of the hapten in a sample; provides no information on the modified protein or site.[10]
Sensitivity High, capable of detecting low-abundance modifications.[11]Very high, but dependent on antibody affinity and specificity.
Throughput Lower to medium. Each sample requires chromatographic separation and detailed spectral analysis.[12]High. Amenable to 96/384-well plate formats for screening large numbers of samples or compounds.[6]
Development Cost & Time Moderate. Relies on standard proteomics equipment.[5]High initial investment. Requires synthesis of hapten-carrier conjugates and generation/validation of specific antibodies.[13]
Key Application Gold-standard for mechanism of action studies. Unambiguously identifies off-target proteins and modification sites in complex proteomes.High-throughput screening. Ideal for large-scale screening to rank compounds or assess exposure in biological fluids once a specific adduct is known.
Primary Limitation Can be complex to interpret data from highly complex samples.[14]Prone to false positives/negatives from cross-reacting molecules; provides no mechanistic insight on its own.[15]
Expert Recommendation:

A tiered approach is optimal. Begin with Mass Spectrometry to definitively identify if and where 1-(Bromomethyl)-4-methylcyclohexane forms covalent adducts with target and non-target proteins. If high-throughput screening is subsequently required (e.g., for lead optimization or toxicological screening), the insights from MS can guide the development of a targeted Immunoassay .

Visualizing the Experimental Workflows

To clarify the practical application of these methodologies, the following diagrams illustrate the core experimental workflows.

MS_Workflow cluster_prep Sample Preparation cluster_analysis Analysis Pathway cluster_topdown A: Top-Down Proteomics cluster_bottomup B: Bottom-Up Proteomics P Target Protein (e.g., Human Serum Albumin) Incubate Incubation (Controlled Time & Temp) P->Incubate C 1-(Bromomethyl)-4-methylcyclohexane C->Incubate TD_LCMS Intact Protein LC-MS Incubate->TD_LCMS Direct Analysis Digest Enzymatic Digestion (e.g., Trypsin) Incubate->Digest Further Processing TD_Result Mass Shift Analysis (Protein + Adduct) TD_LCMS->TD_Result BU_LCMS Peptide LC-MS/MS Digest->BU_LCMS BU_Result Identify Modified Peptide & Specific Amino Acid BU_LCMS->BU_Result Immunoassay_Workflow cluster_dev Assay Development (Initial Phase) cluster_assay Competitive ELISA Hapten Compound as Hapten Conjugate Hapten-Carrier Conjugate Synthesis Hapten->Conjugate Carrier Carrier Protein (e.g., BSA, KLH) Carrier->Conjugate Immunize Immunization & Antibody Production Conjugate->Immunize Ab Specific Antibody (Ab) Immunize->Ab Mix Incubate Sample with Specific Ab Ab->Mix Plate Plate Coated with Hapten-Carrier Conjugate AddToPlate Add Mixture to Plate Plate->AddToPlate Sample Test Sample (Free Hapten) Sample->Mix Mix->AddToPlate Detect Wash & Add Detection Reagent AddToPlate->Detect Result Signal Inversely Proportional to Hapten Detect->Result

Caption: Workflow for developing a competitive immunoassay.

Detailed Experimental Protocols

The following protocols are presented as robust starting points. As a senior scientist, you must recognize the necessity of optimizing these conditions for your specific experimental context.

Protocol 1: In-Solution Alkylation and LC-MS/MS Analysis

This protocol is designed to identify specific amino acid residues on a model protein (e.g., Human Serum Albumin, a common off-target) that are covalently modified by 1-(Bromomethyl)-4-methylcyclohexane.

Rationale: In-solution digestion is a foundational proteomics technique that provides peptide-level resolution, which is essential for pinpointing the exact site of modification. [16]Using DTT to reduce and iodoacetamide (IAA) to alkylate native cysteines is a critical control step to prevent disulfide bond interference and establish a baseline. [17]Any modification by our test compound will be in addition to this baseline.

Methodology:

  • Protein Preparation:

    • Prepare a 1 mg/mL solution of Human Serum Albumin (HSA) in a suitable buffer (e.g., 50 mM ammonium bicarbonate, pH 8.0).

    • Create two sample pools: "Test Compound" and "Vehicle Control".

  • Reduction and Control Alkylation:

    • To both pools, add Dithiothreitol (DTT) to a final concentration of 10 mM.

    • Incubate at 56°C for 45 minutes to reduce all disulfide bonds. [18] * Cool samples to room temperature.

    • Add iodoacetamide (IAA) to a final concentration of 25 mM.

    • Incubate for 30 minutes at room temperature in the dark to alkylate all free cysteine residues. This standardizes the protein state. [19]

  • Test Compound Incubation:

    • To the "Test Compound" pool, add 1-(Bromomethyl)-4-methylcyclohexane to a final concentration of 100 µM (optimization may be required).

    • To the "Vehicle Control" pool, add an equivalent volume of the compound's solvent (e.g., DMSO).

    • Incubate both pools for 2 hours at 37°C.

  • Quenching and Digestion:

    • Quench any remaining reactive compound by adding a 10-fold molar excess of L-cysteine or glutathione. Incubate for 15 minutes.

    • Dilute the samples 4-fold with 50 mM ammonium bicarbonate to reduce the denaturant concentration for enzymatic activity.

    • Add sequencing-grade trypsin at a 1:50 (enzyme:protein) ratio.

    • Incubate overnight at 37°C.

  • Sample Cleanup and LC-MS/MS Analysis:

    • Acidify the samples with formic acid to a final concentration of 0.1% to stop digestion.

    • Desalt the peptides using a C18 StageTip or equivalent solid-phase extraction method.

    • Analyze the peptides via high-resolution LC-MS/MS. The mass spectrometer should be configured for data-dependent acquisition (DDA) to fragment peptides for sequencing. [20][21]

  • Data Analysis:

    • Search the MS/MS data against the protein sequence database (e.g., Swiss-Prot for HSA).

    • Configure the search parameters to include a fixed modification for carbamidomethylation on cysteine (+57.02 Da) and a variable modification corresponding to the addition of the 4-methylcyclohexylmethyl group (+111.12 Da) on potential nucleophilic residues (Cys, His, Lys, Ser, Thr, Tyr).

    • Compare the results from the "Test Compound" and "Vehicle Control" samples to identify specific peptides modified by 1-(Bromomethyl)-4-methylcyclohexane. [14]

Protocol 2: Intact Protein Analysis for Stoichiometry

This protocol determines the number of compound molecules bound to a single protein molecule.

Rationale: Intact protein analysis, or "top-down" proteomics, provides a rapid assessment of covalent binding without the complexity of enzymatic digestion. [5][8]It is an excellent first-pass experiment to confirm if any reaction has occurred and to what extent.

Methodology:

  • Incubation:

    • Prepare samples as described in Protocol 1, steps 1 and 3. It is crucial to have a control sample of the unmodified protein.

    • Incubate the protein with a molar excess of the compound (e.g., 1:1, 1:5, 1:10 protein:compound ratios) for a set time (e.g., 2 hours) at 37°C.

  • Sample Cleanup:

    • Remove excess, unbound compound using a desalting column suitable for proteins (e.g., Zeba Spin Desalting Columns). This step is critical to prevent ion suppression in the mass spectrometer.

  • LC-MS Analysis:

    • Inject the desalted protein onto a reverse-phase HPLC column coupled to a high-resolution mass spectrometer.

    • Acquire the full MS scan over the expected mass range for the protein.

  • Data Analysis:

    • Deconvolute the resulting mass spectrum to determine the zero-charge mass of the protein.

    • Compare the mass of the compound-treated protein to the control protein. A mass increase corresponding to the molecular weight of the 4-methylcyclohexylmethyl moiety (111.12 Da) confirms covalent binding. [5] * Multiple additions (e.g., +111.12 Da, +222.24 Da) will indicate the stoichiometry of the binding.

Conclusion: A Path to Definitive Cross-Reactivity Assessment

For a reactive compound like 1-(Bromomethyl)-4-methylcyclohexane, a thorough investigation of its cross-reactivity is paramount. This guide has compared the two primary methodologies for this task, highlighting the definitive, mechanistic power of mass spectrometry and the high-throughput screening capabilities of immunoassays.

By starting with robust MS-based protocols to identify and locate covalent adducts, researchers can build a foundational understanding of the compound's behavior. This data not only characterizes its off-target profile but also provides the essential knowledge required to develop more specialized tools, such as screening immunoassays, if needed. This structured, evidence-based approach ensures scientific integrity and provides the clear, actionable data required by researchers, scientists, and drug development professionals.

References

  • Peak Proteins. Using Mass Spectrometry To Rapidly Facilitate Covalent Drug Discovery. Available from: [Link]

  • Barber, M., et al. (2019). Mass Spectrometry-Based Methodologies for Targeted and Untargeted Identification of Protein Covalent Adducts (Adductomics): Current Status and Challenges. National Institutes of Health. Available from: [Link]

  • Gautam, S., et al. (2016). Mass Spectrometry–Based Detection and Assignment of Protein Posttranslational Modifications. ACS Chemical Biology. Available from: [Link]

  • Cunha, S. C., et al. (2019). A Metabolomics-Inspired Strategy for the Identification of Protein Covalent Modifications. Frontiers in Chemistry. Available from: [Link]

  • Jadhav, A., et al. (2012). Immunoassay Methods. NCBI Bookshelf. Available from: [Link]

  • Aptamer Group. New Methods For Hapten Bioanalysis. Available from: [Link]

  • van den Hurk, R., et al. (2023). Technologies for Direct Detection of Covalent Protein–Drug Adducts. MDPI. Available from: [Link]

  • Zhu, Y., et al. (2023). Lateral flow immunoassays for antigens, antibodies and haptens detection. PMC. Available from: [Link]

  • Zhu, Y., et al. (2023). Lateral flow immunoassays for antigens, antibodies and haptens detection. PubMed. Available from: [Link]

  • Wang, Z., et al. (2024). Methods and applications of noncompetitive hapten immunoassays. RSC Publishing. Available from: [Link]

  • ResearchGate. Evaluation and minimization of over-alkylation in proteomic sample preparation. Available from: [Link]

  • Boston Children's Research. Proteomics Center Useful Protocols. Available from: [Link]

  • Tang, W. (2003). Separation and Detection Methods for Covalent Drug–Protein Adducts. Digital Commons @ USF. Available from: [Link]

  • PubChem. 1-(Bromomethyl)-4-methylcyclohexane. Available from: [Link]

  • Cheméo. Chemical Properties of Cyclohexane, 1-bromo-4-methyl- (CAS 6294-40-2). Available from: [Link]

  • Tepe, J. A., et al. (1999). Antitumor alkylating agents: in vitro cross-resistance and collateral sensitivity studies. PubMed. Available from: [Link]

  • UWPR - University of Washington. (2011). Protein Reduction, Alkylation, Digestion. Available from: [Link]

  • Carver College of Medicine. Procedure for Reduction and Alkylation. Proteomics Facility. Available from: [Link]

  • Arkin, M. R., et al. (2016). A Liquid Chromatography/Mass Spectrometry Method for Screening Disulfide Tethering Fragments. PMC. Available from: [Link]

  • Krasowski, M. D., et al. (2011). Chemoinformatic Methods for Predicting Interference in Drug of Abuse/Toxicology Immnoassays. PMC. Available from: [Link]

  • PubChem. 1-(Bromomethylene)-4-methylcyclohexane. Available from: [Link]

  • Balbo, S., et al. (2014). Screening for DNA Alkylation Mono and Crosslinked Adducts with a Comprehensive LC-MS3 Adductomic Approach. PMC. Available from: [Link]

  • van den Hurk, R., et al. (2023). Technologies for Direct Detection of Covalent Protein–Drug Adducts. PMC. Available from: [Link]

  • van den Hurk, R., et al. (2023). Technologies for Direct Detection of Covalent Protein-Drug Adducts. PubMed. Available from: [Link]

  • Baillie, T. A., et al. (2007). Drug−Protein Adducts: An Industry Perspective on Minimizing the Potential for Drug Bioactivation in Drug Discovery and Development. ACS Publications. Available from: [Link]

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Safety Operating Guide

A Senior Application Scientist's Guide to Personal Protective Equipment for 1-(Bromomethyl)-4-methylcyclohexane

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to your essential guide for the safe handling of 1-(Bromomethyl)-4-methylcyclohexane. In the fast-paced world of drug discovery and development, a deep and practical understanding of chemical safety is not just a regulatory requirement—it's the bedrock of innovative and successful research. This guide moves beyond mere checklists to provide you with the causal reasoning behind each safety protocol, empowering you to make informed decisions that protect both you and your research.

1-(Bromomethyl)-4-methylcyclohexane is a valuable reagent in organic synthesis, but its hazardous properties demand meticulous handling. It is classified as a combustible liquid that causes severe skin burns and eye damage.[1] Furthermore, it is an irritant to the respiratory system and is also a lachrymator, meaning it can cause tearing of the eyes.[2] This guide will provide a comprehensive framework for personal protective equipment (PPE), operational procedures, and disposal, ensuring a self-validating system of safety in your laboratory.

Hazard Assessment: Understanding the Risks

Before handling any chemical, a thorough understanding of its intrinsic hazards is paramount. For 1-(Bromomethyl)-4-methylcyclohexane, the primary risks are:

  • Corrosivity: Direct contact can cause severe burns to the skin and eyes.[1] The covalent bromine is a good leaving group, making the molecule reactive towards nucleophiles, including biological macromolecules in your skin and eyes.

  • Respiratory Irritation: Inhalation of vapors can irritate the respiratory tract.[2] Its volatility, while not extreme, is sufficient to generate hazardous vapor concentrations, especially in poorly ventilated areas.

  • Flammability: As a combustible liquid, it has the potential to ignite when exposed to a heat source.[1]

  • Lachrymator: Vapors are irritating to the eyes and can cause immediate tearing, which can be disorienting and increase the risk of secondary accidents.

A foundational principle of laboratory safety is to minimize exposure through all potential routes: dermal (skin), ocular (eyes), inhalation, and ingestion.[3]

Personal Protective Equipment (PPE): Your Last Line of Defense

While engineering controls like fume hoods are the primary means of protection, PPE is crucial for safeguarding against splashes, spills, and unforeseen exposures. The selection of appropriate PPE is a critical decision based on a risk assessment of the planned procedure.

Hand Protection: A Deeper Look at Glove Selection

Standard disposable nitrile gloves, ubiquitous in many labs, are not recommended for extended contact with halogenated hydrocarbons like 1-(Bromomethyl)-4-methylcyclohexane.[4] Nitrile rubber can degrade upon prolonged exposure, losing its protective integrity. The key metrics to consider when selecting gloves are breakthrough time (the time it takes for the chemical to permeate the glove material) and degradation (a change in the physical properties of the glove).[5][6]

For tasks involving this chemical, the following glove choices are recommended:

  • For Incidental Contact (e.g., small-scale transfers in a fume hood): Double-gloving with a standard nitrile glove as the inner layer and a thicker, chemical-resistant glove as the outer layer can be an acceptable practice. The outer glove should be removed and disposed of immediately upon any known contact.

  • For Extended Contact or Immersion: In these scenarios, more robust gloves are mandatory.

    • Viton® gloves are an excellent choice, offering superior resistance to aromatic and halogenated hydrocarbons.[7]

    • Butyl rubber gloves also provide good protection against a range of corrosive chemicals, although their performance with halogenated solvents can be variable.[4]

Always inspect gloves for any signs of damage before use and wash hands thoroughly after removal.[8]

Eye and Face Protection

Given that 1-(Bromomethyl)-4-methylcyclohexane is corrosive and a lachrymator, robust eye and face protection is non-negotiable.

  • Chemical Splash Goggles: These are mandatory whenever handling the liquid. They must form a complete seal around the eyes to protect from splashes and vapors.[9] Standard safety glasses with side shields do not offer sufficient protection.[9]

  • Face Shield: A full-face shield should be worn in conjunction with chemical splash goggles, especially when handling larger quantities (typically >100 mL) or when there is a significant risk of splashing. The face shield provides an additional layer of protection for the entire face.

Body and Respiratory Protection
  • Laboratory Coat: A flame-resistant lab coat is essential to protect against splashes and should be kept fully buttoned.

  • Chemical-Resistant Apron: For larger-scale operations, a chemical-resistant apron worn over the lab coat provides an additional barrier.[10]

  • Respiratory Protection: All work with 1-(Bromomethyl)-4-methylcyclohexane must be conducted in a certified chemical fume hood to minimize vapor inhalation.[3] In situations where a fume hood is not available or as a supplementary measure during spill cleanup, a NIOSH-approved respirator with an organic vapor cartridge is required.

PPE Selection Summary

Task/ScenarioHand ProtectionEye/Face ProtectionBody & Respiratory Protection
Small-Scale Handling (<10 mL) in a Fume Hood Double-gloved (e.g., Nitrile inner, Neoprene outer)Chemical Splash GogglesFlame-Resistant Lab Coat
Medium-Scale Handling (10-100 mL) in a Fume Hood Viton® or Butyl Rubber GlovesChemical Splash Goggles and Face ShieldFlame-Resistant Lab Coat
Large-Scale Handling (>100 mL) or Potential for Splashing Viton® GlovesChemical Splash Goggles and Face ShieldChemical-Resistant Apron over Lab Coat
Spill Cleanup Viton® or Butyl Rubber GlovesChemical Splash Goggles and Face ShieldChemical-Resistant Apron; NIOSH-approved respirator with organic vapor cartridge

Operational and Disposal Plans

A self-validating safety system extends beyond PPE to include robust operational and disposal protocols.

Experimental Workflow for Safe Handling

Caption: A typical workflow for safely handling 1-(Bromomethyl)-4-methylcyclohexane.

Step-by-Step Handling Protocol
  • Preparation:

    • Designate a clean and uncluttered area within a certified chemical fume hood for the procedure.

    • Ensure a safety shower and eyewash station are accessible and unobstructed.

    • Assemble all necessary chemicals, glassware, and equipment before starting.

    • Don the appropriate PPE as outlined in the table above based on the scale of your work.

  • Execution:

    • Perform all manipulations of 1-(Bromomethyl)-4-methylcyclohexane inside the fume hood with the sash at the lowest practical height.

    • When transferring the liquid, do so slowly and carefully to avoid splashing.

    • Keep containers of the chemical sealed when not in use to minimize vapor release.

  • Cleanup:

    • Upon completion of the work, decontaminate all surfaces and glassware.

    • Carefully remove and dispose of single-use PPE in the appropriate waste stream.

    • Wash hands thoroughly with soap and water.

Disposal Plan

1-(Bromomethyl)-4-methylcyclohexane is a halogenated organic compound and must be disposed of as hazardous waste.

  • Waste Collection:

    • A dedicated, clearly labeled hazardous waste container for "Halogenated Organic Waste" must be used.

    • Never mix halogenated waste with non-halogenated organic waste, as this can complicate the disposal process and increase costs.

    • The waste container must be kept tightly sealed when not in use and stored in a designated satellite accumulation area.

  • Spill Management:

    • In the event of a small spill inside a fume hood, use a chemical spill kit with an absorbent material suitable for organic solvents.

    • For larger spills, evacuate the area, alert your institution's environmental health and safety (EHS) office, and restrict access.

  • Manifesting and Final Disposal:

    • The ultimate disposal of the collected hazardous waste will be handled by your institution's EHS office or a contracted waste management company.

    • This process is tracked using a Hazardous Waste Manifest , a document required by the Environmental Protection Agency (EPA). This system provides a "cradle-to-grave" record of the waste, ensuring it is handled and disposed of in a compliant and environmentally responsible manner.[11] The manifest is now primarily managed through the EPA's e-Manifest system.[12]

By integrating these principles of hazard assessment, informed PPE selection, and meticulous operational planning into your daily laboratory routine, you build a robust culture of safety that empowers scientific discovery.

References

  • U.S. Environmental Protection Agency. (n.d.). Hand Protection Chemical Resistance Guide. EPA OSC Response. Retrieved from [Link]

  • Ansell. (n.d.). Chemical Glove Resistance Guide. Retrieved from [Link]

  • U.S. Department of Labor, Occupational Safety and Health Administration. (n.d.). OSHA Glove Selection Chart. Environmental Health and Safety - The University of Texas at Dallas. Retrieved from [Link]

  • Gloves.com. (n.d.). Gloves Chemical Resistance Chart. Retrieved from [Link]

  • University of California, Berkeley. (n.d.). Hand Protection Chemical Resistance Guide. Environment, Health and Safety. Retrieved from [Link]

  • eSafety Supplies. (2025, July 25). Viton and Butyl Polymer Chemical Resistant Gloves: What You Need to Know. Retrieved from [Link]

  • Ansell. (n.d.). Ansell Chemical Resistance Glove Chart. Environment, Health and Safety - University of California, Berkeley. Retrieved from [Link]

  • University of California, Irvine. (n.d.). Glove Selection Chart. Environmental Health & Safety. Retrieved from [Link]

  • University of California, Los Angeles. (n.d.). Rules for the Safe Handling of Chemicals in the Laboratory. Chemistry and Biochemistry. Retrieved from [Link]

  • Triumvirate Environmental. (2025, November 20). Hazardous Waste Manifests: Everything You Need to Know. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 1-(Bromomethyl)-4-methylcyclohexane. PubChem. Retrieved from [Link]

  • University of North Carolina at Chapel Hill. (n.d.). Laboratory Safety Manual - Chapter 06: Safe Handling of Chemicals. Retrieved from [Link]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press (US). Retrieved from [Link]

  • California Department of Toxic Substances Control. (n.d.). Hazardous Waste Manifest Information. Retrieved from [Link]

  • ACTenviro. (2024, December 9). Understanding the Importance of a Hazardous Waste Manifest System. Retrieved from [Link]

  • Hampshire College. (2012, November). Lab Safety Manual: Working with Hazardous Materials. Retrieved from [Link]

  • TriHaz Solutions. (2018, October 16). What is a Hazardous Waste Manifest. Retrieved from [Link]

  • NCBioNetwork. (2014, March 25). Safe Chemical Handling / Lab Safety Video Part 5 [Video]. YouTube. Retrieved from [Link]

  • Daniels Health. (2024, December 13). What Information Must Be Included on a Hazardous Waste Manifest?. Retrieved from [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.